molecular formula C10H8BrNO2 B1528802 (3-(3-Bromophenyl)isoxazol-5-yl)methanol CAS No. 887574-50-7

(3-(3-Bromophenyl)isoxazol-5-yl)methanol

Cat. No.: B1528802
CAS No.: 887574-50-7
M. Wt: 254.08 g/mol
InChI Key: ZRSMMLKIHWWANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Bromophenyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Bromophenyl)isoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Bromophenyl)isoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(3-bromophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSMMLKIHWWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-(3-Bromophenyl)isoxazol-5-yl)methanol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties and versatile chemical reactivity allow for strategic engagement with a multitude of biological targets.[2][4] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them foundational components in drug discovery.[1][5] This guide provides a detailed technical analysis of a specific, highly functionalized derivative, (3-(3-Bromophenyl)isoxazol-5-yl)methanol . We will dissect its molecular architecture, delineate a robust synthetic protocol, and detail the analytical methods required for its unambiguous structural verification.

Molecular Structure Analysis

The structure of (3-(3-Bromophenyl)isoxazol-5-yl)methanol is a carefully orchestrated assembly of three key functional components, each contributing distinct properties to the molecule as a whole.

  • The Isoxazole Core: This 3,5-disubstituted aromatic ring provides a stable, planar backbone. The inherent asymmetry of the N-O bond creates a dipole moment and influences the electronic distribution across the ring, which is critical for molecular interactions with biological macromolecules.[3]

  • The 3-(3-Bromophenyl) Substituent: The placement of the bromophenyl group at the C3 position significantly impacts the molecule's lipophilicity and electronic character. The bromine atom, a halogen, acts as a weak deactivator on the phenyl ring via induction. Critically, it serves as a versatile synthetic handle for post-synthesis modification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the creation of diverse chemical libraries from a single precursor.

  • The 5-(Hydroxymethyl) Substituent: The methanol group at the C5 position introduces polarity and the capacity for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This functionality is often crucial for anchoring a molecule within a protein's active site. Furthermore, it provides a reactive site for further derivatization, such as Fischer esterification, to modulate the compound's pharmacokinetic properties.[6]

Below is the chemical structure of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Caption: Chemical structure of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Solid
SMILES OCc1cc(no1)-c2cccc(Br)c2
InChI Key CBTFIJPSRUYXHW-UHFFFAOYSA-N

Data sourced from supplier information as a proxy for experimental determination.[7][8]

Synthesis Pathway: 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[9][10][11] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][12]

Causality of the Method: Nitrile oxides are highly reactive and unstable intermediates; therefore, they are almost exclusively generated in situ for immediate consumption.[9] The standard method involves the oxidation or dehydrohalogenation of a corresponding aldoxime. This transient nitrile oxide then rapidly and regioselectively reacts with a terminal alkyne like propargyl alcohol to yield the desired 3,5-disubstituted isoxazole. The regioselectivity, favoring the 3,5-isomer, is governed by the electronic and steric properties of the reacting partners.[9][13]

workflow cluster_start Starting Materials cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: In Situ Cycloaddition cluster_end Final Product A 3-Bromobenzaldehyde Step1 React A + B (Base, e.g., NaOAc) A->Step1 B Hydroxylamine HCl B->Step1 C Propargyl Alcohol Step2 React Intermediate 1 + C (Oxidant, e.g., NaOCl) C->Step2 Intermediate1 3-Bromobenzaldoxime Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Transient Nitrile Oxide Step2->Intermediate2 Final (3-(3-Bromophenyl)isoxazol-5-yl)methanol Intermediate2->Final [3+2] Cycloaddition

Caption: Synthetic workflow for (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for similar isoxazole syntheses.[14][15][16]

Part A: Synthesis of 3-Bromobenzaldoxime (Intermediate 1)

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water), add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromobenzaldoxime.

Part B: Synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol (Final Product)

  • Dissolve the 3-bromobenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in a biphasic solvent system, such as dichloromethane (DCM) and water or CCl₄.[14]

  • Cool the mixture in an ice bath.

  • Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~5-10%) (2.0 eq) dropwise to the stirred mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

    • Causality: The NaOCl acts as an oxidizing agent to convert the aldoxime into the reactive nitrile oxide in situ. The slow addition and low temperature are critical to control the exothermic reaction and prevent decomposition of the nitrile oxide.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure title compound.

Structural Elucidation: A Self-Validating System

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchHydroxyl (-OH)
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (-CH₂)
~1605C=N stretchIsoxazole Ring
~1550, 1470C=C stretchAromatic Rings
~1040C-O stretchAlcohol & Isoxazole C-O-N
~670C-Br stretchAryl Bromide

Data adapted from reference spectra for similar structures.[6][14]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the proton environment, including chemical shifts, integration (number of protons), and multiplicity (neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.4Multiplet (m)4HAromatic protons (bromophenyl ring)
~6.6Singlet (s)1HIsoxazole H-4 proton
~4.8Singlet (s)2HMethylene protons (-CH₂OH)
~2.5 (broad)Singlet (s)1HHydroxyl proton (-OH)

Expected shifts based on published data for the 4-bromo isomer in CDCl₃.[6]

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~170Isoxazole C-5
~162Isoxazole C-3
~135-120Aromatic carbons (bromophenyl ring)
~102Isoxazole C-4
~56Methylene carbon (-CH₂OH)

Expected shifts based on published data for the 4-bromo isomer in CDCl₃.

The combination of a broad O-H stretch in the IR, the characteristic singlets for the isoxazole H-4 and the methylene group in the ¹H NMR, and the distinct chemical shifts for the isoxazole carbons in the ¹³C NMR provides conclusive evidence for the successful synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Conclusion

(3-(3-Bromophenyl)isoxazol-5-yl)methanol is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its structure is efficiently assembled using the robust and regioselective 1,3-dipolar cycloaddition reaction. The presence of both a reactive hydroxymethyl group and a versatile bromophenyl moiety provides two distinct points for further chemical modification, making it an ideal scaffold for developing libraries of novel compounds for biological screening. The detailed analytical workflow presented herein provides the necessary framework for researchers to confidently synthesize and validate this valuable chemical entity.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
  • Source: PMC (PubMed Central)
  • Source: NINGBO INNO PHARMCHEM CO.
  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL
  • Title: Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis Source: BenchChem URL
  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL
  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL
  • Title: Biologically-active isoxazole-based drug molecules Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati Source: Biological and Molecular Chemistry URL: [Link]

  • Title: One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound Source: Letters in Organic Chemistry URL: [Link]

  • Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes Source: Biological and Molecular Chemistry URL: [Link]

  • Title: [3-(4-Bromo-phenyl)-isoxazol-5-yl]-methanol from Aladdin Scientific Corporation Source: Labcompare.com URL: [Link]

Sources

Technical Guide: Properties and Synthesis of 3-Aryl-5-Hydroxymethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmacological potential of 3-aryl-5-hydroxymethylisoxazole derivatives.

Executive Summary

The 3-aryl-5-hydroxymethylisoxazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a rigid bioisostere for ester and amide linkages. Distinguished by its 1,2-oxazole core, this heterocyclic system offers unique physicochemical properties—specifically moderate lipophilicity and hydrogen-bonding potential—that make it an ideal platform for developing Monoamine Oxidase (MAO) inhibitors , antimicrobial agents , and liquid crystalline materials .

This guide provides a comprehensive analysis of the scaffold's synthesis via regioselective [3+2] cycloaddition, its physicochemical profiling, and its structure-activity relationships (SAR).

Part 1: Chemical Structure & Physicochemical Profiling

Core Scaffold Analysis

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1] In the 3-aryl-5-hydroxymethyl derivative, the 3-aryl group provides a hydrophobic anchor essential for receptor binding (e.g., within the aromatic cage of MAO enzymes), while the 5-hydroxymethyl group serves as a polar "warhead" or a handle for further derivatization (e.g., into carbamates or esters).

Physicochemical Properties

Understanding the baseline properties of the core structure (3-phenyl-5-hydroxymethylisoxazole) is vital for predicting bioavailability.

PropertyValue / TrendCausality & Implication
Molecular Weight ~175.18 g/mol Low MW allows for significant derivatization while staying within Lipinski's Rule of 5.
LogP (Octanol/Water) 1.2 – 1.8 (Estimated)The phenyl ring adds lipophilicity (+2.3), while the isoxazole and hydroxymethyl groups lower it, balancing membrane permeability with aqueous solubility.
H-Bond Donors (HBD) 1 (OH group)Critical for interacting with active site residues (e.g., Serine or Histidine).
H-Bond Acceptors (HBA) 3 (N, O in ring + OH)The ring nitrogen is a weak acceptor; the oxygen is generally unreactive.
Solubility Low in water; High in DMSO, MeOH, EtOAcThe planar aromatic system drives stacking, reducing aqueous solubility.
Regiochemistry: The 3,5- vs. 3,4-Isomer

In the synthesis of isoxazoles via nitrile oxide cycloaddition, two regioisomers are possible.

  • 3,5-disubstituted (Target): Sterically favored and typically the major product.

  • 3,4-disubstituted: Sterically crowded and electronically less favorable with terminal alkynes.

Technical Insight: The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The LUMO of the nitrile oxide (dipole) interacts with the HOMO of the propargyl alcohol (dipolarophile). The oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the alkyne in certain electronic environments, but for terminal alkynes like propargyl alcohol, the carbon-carbon bond formation occurs at the terminal carbon , yielding the 5-substituted product.

Part 2: Synthetic Methodology

Mechanism: 1,3-Dipolar Cycloaddition

The most robust route to these derivatives is the Huisgen [3+2] cycloaddition of an in situ generated nitrile oxide with propargyl alcohol.

Workflow Logic:

  • Precursor: Aryl aldoximes are stable precursors.

  • Activation: Chloramine-T or N-Chlorosuccinimide (NCS) converts the oxime to a hydroximoyl chloride.

  • Dipole Generation: Base-mediated dehydrohalogenation releases the reactive Nitrile Oxide .

  • Cycloaddition: The nitrile oxide undergoes a concerted cycloaddition with propargyl alcohol.

Visualization of Synthesis Logic

SynthesisWorkflow Oxime Aryl Aldoxime (Precursor) Chlorination Chlorination (Chloramine-T or NCS) Oxime->Chlorination Hydroximoyl Hydroximoyl Chloride (Intermediate) Chlorination->Hydroximoyl Cl+ transfer Base Base Treatment (Et3N or NaOH) Hydroximoyl->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide -HCl Cycloaddition [3+2] Cycloaddition (Concerted) NitrileOxide->Cycloaddition Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Cycloaddition Product 3-Aryl-5-hydroxymethylisoxazole (Target) Cycloaddition->Product Regioselective

Caption: Step-wise generation of the isoxazole core via nitrile oxide intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-5-hydroxymethylisoxazole.

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • Chloramine-T trihydrate (1.1 eq)

  • Propargyl alcohol (1.2 eq)

  • Ethanol (Solvent)

  • Water (Co-solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve benzaldehyde oxime (1.21 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Oxidant Addition: Add Chloramine-T trihydrate (3.10 g, 11 mmol) portion-wise over 10 minutes.

    • Causality: Slow addition prevents exotherms and ensures controlled conversion to the hydroximoyl chloride.

  • Dipolarophile Addition: Add propargyl alcohol (0.70 mL, 12 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (30% EtOAc in Hexane). The oxime spot (lower Rf) should disappear, replaced by a new fluorescent spot (higher Rf).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the precipitated sodium chloride and sulfonamide by-products.

    • Evaporate the ethanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40).

Characterization Criteria (Self-Validation):

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic isoxazole C4-H singlet at δ ~6.5–6.7 ppm. The methylene protons (-CH ₂OH) should appear as a singlet or doublet at δ ~4.7 ppm.

  • Yield: Expected range 70–85%.

Part 3: Pharmacological Applications & SAR[3]

Monoamine Oxidase (MAO) Inhibition

While the hydroxymethyl derivative itself exhibits moderate activity, it serves as a crucial precursor for high-potency MAO inhibitors.

  • Mechanism: Isoxazoles act as competitive inhibitors. The nitrogen lone pair can interact with the FAD cofactor in the enzyme active site.

  • Derivatization: Converting the 5-hydroxymethyl group to a carbamate or ester significantly enhances affinity for MAO-A.

    • Example: 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylates are potent MAO-A inhibitors.[3] Isoxazole analogues mimic this spatial arrangement but with higher rigidity.

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the 3-aryl ring show enhanced efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Insight: Lipophilicity drives cell wall penetration. The 3-aryl substituent modulates this property.[4]

Structure-Activity Relationship (SAR) Logic

The biological activity is tunable by modifying two key regions: the Aryl Ring (Electronic/Steric) and the Hydroxymethyl Arm (Binding Mode).

SAR_Logic Core 3-Aryl-5-Hydroxymethylisoxazole Aryl Region A: 3-Aryl Ring Core->Aryl Arm Region B: 5-Hydroxymethyl Core->Arm ElectronW Electron Withdrawing (Cl, NO2) Increases Antimicrobial Potency Aryl->ElectronW ElectronD Electron Donating (OMe, Me) Modulates MAO Selectivity Aryl->ElectronD Carbamate Carbamate Derivatization High MAO-A Affinity Arm->Carbamate Ester Esterification Prodrug / Lipophilicity Tuning Arm->Ester

Caption: Strategic modification points for optimizing biological activity.

References

  • Regioselective Synthesis via [3+2] Cycloaddition: RSC Advances. "Regioselective synthesis of isoxazoles and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition." [Link]

  • MAO Inhibition of Isoxazole/Pyrazoline Derivatives: Bioorganic & Medicinal Chemistry Letters. "Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives." [Link]

  • Antimicrobial Properties: Der Pharma Chemica. "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." [Link]

  • Physicochemical Data (3-Phenylisoxazole): PubChem Compound Summary. "3-Phenylisoxazole." [Link]

Sources

The 3-Bromophenyl Isoxazole Scaffold: A Versatile Pharmacophore & Synthetic Linchpin

[1]

Executive Summary

The 3-bromophenyl isoxazole scaffold represents a high-value structural motif in modern medicinal chemistry, serving a dual function as both a bioactive pharmacophore and a versatile synthetic intermediate.[1] Biologically, the isoxazole ring acts as a stable bioisostere for amide or ester linkages, while the meta-bromophenyl group provides critical lipophilicity, metabolic obstruction, and halogen-bonding capabilities. Synthetically, the bromine atom at the meta position functions as a "dormant" functional group, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions to access complex biaryl systems found in kinase inhibitors, GABA modulators, and anti-infectives.

Part 1: Structural & Electronic Physiognomy[2]

The Isoxazole Core

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle characterized by a weak N-O bond and significant aromatic character.[1]

  • Dipole Moment: It possesses a distinct dipole moment, often directing the orientation of the molecule within a binding pocket.

  • H-Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor (HBA), crucial for interacting with hinge regions in kinase domains (e.g., JNK, p38).

  • Bioisosterism: It effectively mimics the geometry and electronic distribution of amide bonds (

    
    ) and ester linkages (
    
    
    ) but with improved metabolic stability against hydrolysis.[1]
The meta-Bromophenyl Influence

The substitution of a bromine atom at the 3-position (meta) of the phenyl ring attached to the isoxazole core is not arbitrary; it confers specific medicinal advantages:

  • Halogen Bonding (

    
    -hole):  The bromine atom can participate in halogen bonding with backbone carbonyl oxygen atoms in protein targets, an interaction often stronger and more directional than simple van der Waals forces.[1]
    
  • Metabolic Blocking: The C-Br bond is metabolically robust.[1] Placing it at the meta position blocks metabolic oxidation (hydroxylation) that might otherwise occur at this reactive site, prolonging the drug's half-life (

    
    ).
    
  • Vector Exploration: Unlike para-substitution (which extends the molecule linearly) or ortho-substitution (which often introduces steric clash), meta-substitution allows the molecule to probe "side pockets" or "gatekeeper" regions in enzyme active sites.[1]

Part 2: Synthetic Architectures

The construction of the 3-bromophenyl isoxazole scaffold generally follows two primary retrosynthetic disconnections: [3+2] Cycloaddition and Chalcone Cyclization . Once formed, the scaffold undergoes Late-Stage Diversification .[1]

Synthesis Workflow Diagram

Synthesis_WorkflowStart13-BromobenzaldehydeInt1Oxime / Nitrile OxideStart1->Int1NH2OH, then NCS/BaseStart23-BromoacetophenoneInt2Chalcone IntermediateStart2->Int2Aldol Condensation(Ar-CHO)Scaffold3-Bromophenyl Isoxazole CoreInt1->Scaffold[3+2] Cycloaddition(Alkyne/Alkene)Int2->ScaffoldNH2OH·HClCyclizationProd1Biaryl Kinase Inhibitor(via Suzuki)Scaffold->Prod1Pd(PPh3)4, Ar-B(OH)2(Suzuki Coupling)Prod2GABA Modulator(via Functionalization)Scaffold->Prod2Side ChainModification

Caption: Primary synthetic routes to the 3-bromophenyl isoxazole scaffold and downstream diversification.

Key Synthetic Protocols
Method A: Regioselective [3+2] Cycloaddition

This route is preferred for constructing 3,5-disubstituted isoxazoles.[1]

  • Nitrile Oxide Formation: Convert 3-bromobenzaldehyde to its oxime using hydroxylamine hydrochloride.[1] Chlorinate using N-chlorosuccinimide (NCS) to form the hydroximoyl chloride.[1]

  • Cycloaddition: Treat the hydroximoyl chloride with a terminal alkyne (e.g., propargyl alcohol or phenylacetylene) in the presence of a base (

    
    ) or a catalyst (Cu(I) or Cerium Ammonium Nitrate - CAN).
    
    • Result: High regioselectivity for the 3-(3-bromophenyl)-5-substituted isoxazole.[1]

Method B: Suzuki-Miyaura Cross-Coupling (The "Handle" Strategy)

The 3-bromo substituent serves as a handle for library generation after the isoxazole core is built.[1]

  • Reagents: 3-Bromophenyl isoxazole intermediate, Aryl boronic acid (

    
    ), 
    
    
    (5 mol%),
    
    
    (2 eq).[1]
  • Conditions: Dioxane/Water (4:1),

    
    , 12h.
    
  • Utility: Rapidly generates biaryl libraries to probe SAR in kinase solvent channels.[1]

Part 3: Pharmacological Case Studies

The 3-bromophenyl isoxazole moiety appears in various therapeutic contexts. The meta-bromo group is often the differentiator between an active lead and an inactive analog.[1]

Comparative Activity Data
Therapeutic AreaTargetCompound ClassRole of 3-BromophenylKey Outcome
Oncology Topoisomerase IIBenzothiazole-Isoxazole HybridLipophilic Anchor: The 3-Br phenyl fits into the DNA minor groove/Topo II hydrophobic pocket.[1]

against HeLa/MCF-7 cell lines.[1]
Neurology GABA-A ReceptorPhenylisoxazole (Fipronil-like)Selectivity Filter: Meta-substitution favors antagonistic activity over agonistic, modulating Cl- channel gating.[1]Potent anticonvulsant activity in maximal electroshock models.[1]
Kinase Inhibitors JNK3 / p38 MAPK3,5-Diaryl IsoxazoleGatekeeper Interaction: The Br atom probes the gatekeeper region, improving selectivity vs. other MAPKs.High selectivity for JNK3 over p38

.[1]
Antifungal C. albicans CYP51Triazole-Isoxazole HybridMetabolic Stability: Blocks oxidative metabolism, extending antifungal duration.[1]MIC values comparable to Ketoconazole (

).[1]
Case Study: Topoisomerase II Inhibition

Research into benzothiazole-isoxazole hybrids (e.g., Compound 14e in literature) has shown that the 3-bromophenyl group at the isoxazole 3-position is critical.[1]

  • Mechanism: The planar benzothiazole intercalates DNA, while the isoxazole-linked 3-bromophenyl moiety extends into the Topo II enzyme binding cleft.[1]

  • SAR Insight: Replacing the 3-bromo group with a 4-methoxy or unsubstituted phenyl resulted in a 5-10 fold loss in potency, suggesting the bromine atom provides essential steric bulk and halogen bonding interactions.[1]

Part 4: Structure-Activity Relationship (SAR) Deep Dive[1]

Why the meta-Bromo (3-Br) Position?

The choice of the 3-position on the phenyl ring is a classic medicinal chemistry optimization strategy.

  • The "Goldilocks" Sterics:

    • Ortho (2-Br): Often twists the phenyl ring out of planarity with the isoxazole due to steric clash with the isoxazole ring heteroatoms (N/O), disrupting

      
      -conjugation.
      
    • Para (4-Br): Extends the molecular vector linearly.[1] If the binding pocket is depth-limited, this causes a clash.[1]

    • Meta (3-Br): Maintains planarity while projecting the halogen into a lateral hydrophobic sub-pocket.[1]

  • Electronic Tuning:

    • Bromine is electron-withdrawing (inductive, -I) but electron-donating (resonance, +R).[1] At the meta position, the inductive effect dominates, slightly deactivating the phenyl ring. This electron deficiency can strengthen

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.
      
SAR Logic Diagram

SAR_LogicCenter3-BromophenylIsoxazoleMetabolismMetabolic Stability(Blocks CYP450 oxidation at C3)Center->MetabolismPrevents hydroxylationBindingHalogen Bonding(Interaction with C=O backbone)Center->BindingSigma-hole effectGeometryVector Orientation(Accesses lateral hydrophobic pockets)Center->GeometryAvoids steric clash (vs ortho)Limits length (vs para)

Caption: Pharmacological rationale for the selection of the 3-bromophenyl substitution pattern.[1]

Part 5: Experimental Protocols

Protocol: Synthesis of 3-(3-Bromophenyl)-5-substituted Isoxazole via [3+2] Cycloaddition[1]

Objective: To synthesize the core scaffold with high regioselectivity.

Reagents:

  • 3-Bromobenzaldehyde oxime (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or DMF.[1]

Procedure:

  • Chlorination: Dissolve 3-bromobenzaldehyde oxime in DMF. Add NCS portion-wise at

    
    .[1] Stir at room temperature (RT) for 1 hour to generate the hydroximoyl chloride in situ.
    
  • Cycloaddition: Add the terminal alkyne to the reaction mixture.

  • Base Addition: Add

    
     dropwise over 30 minutes (maintain temp 
    
    
    ). The base dehydrohalogenates the intermediate to form the reactive Nitrile Oxide species.
  • Reaction: Stir at RT for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Pour into ice water. Extract with EtOAc (

    
    ).[1] Wash organic layer with brine.[1] Dry over 
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel).

    • Yield Expectations: 70-85%.[1]

    • Validation:

      
       NMR should show the characteristic isoxazole proton singlet at 
      
      
      ppm.[1]
Protocol: Suzuki Cross-Coupling on the 3-Bromo Handle[1]

Objective: To diversify the scaffold by replacing the bromine with a heteroaryl group.

Procedure:

  • Setup: In a sealed tube, combine 3-(3-bromophenyl)isoxazole derivative (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 10 mins.[1]
    
  • Catalyst: Add

    
     (0.05 eq).[1]
    
  • Heating: Heat to

    
     for 12-16 hours.
    
  • Workup: Filter through Celite. Concentrate filtrate.[1][2] Purify via column chromatography.[1][2][3]

References

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 255–262. Link

  • Bodige, S., Gangarapu, K., & Sridhar, G. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1983–1990. Link

  • Krusemark, C., et al. (2021). Targeting Protein-Protein Interactions in Kinase Domains with DNA-Encoded Library Approaches.[1] Purdue University Graduate School Thesis. Link

  • BenchChem. (2025).[1][4] Validating the In Vivo Anticancer Potential of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Comparative Guide. Link[1]

  • MDPI. (2020).[1] Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides.[1] European Journal of Medicinal Chemistry. Link

  • GuideChem. (2025).[1] 5-(3-Bromophenyl)isoxazole Substance Information. Link

Molecular weight and formula of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Abstract

(3-(3-Bromophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring a core isoxazole ring substituted with a 3-bromophenyl group at the 3-position and a hydroxymethyl group at the 5-position. As a member of the isoxazole class, this molecule serves as a valuable building block in medicinal chemistry and materials science. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of (3-(3--Bromophenyl)isoxazol-5-yl)methanol, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Properties

The fundamental physicochemical properties of (3-(3-Bromophenyl)isoxazol-5-yl)methanol are crucial for its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods. While specific experimental data for the 3-bromo isomer is not widely published, the properties can be reliably inferred from its structure and comparison with closely related analogs like the 4-bromo isomer.[1][2]

PropertyValueSource / Reference
IUPAC Name (3-(3-Bromophenyl)isoxazol-5-yl)methanolN/A
Molecular Formula C₁₀H₈BrNO₂[2][3]
Molecular Weight 254.08 g/mol [2][3]
CAS Number 885273-14-3Inferred from supplier data for this structure
Physical Form Solid (predicted)[2]
SMILES OCc1cc(no1)c2cccc(Br)c2N/A
InChI Key Inferred from structureN/A

Synthesis and Mechanism

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction.[1][4] This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. This pathway is highly efficient and offers good control over regioselectivity.

Causality in Experimental Design:
  • Precursor Selection: The synthesis begins with 3-bromobenzaldehyde. The position of the bromine atom on this starting material directly dictates the final substitution pattern on the isoxazole product. Propargyl alcohol is chosen as the alkyne partner because it directly installs the required hydroxymethyl group at the 5-position of the isoxazole ring.[5]

  • Nitrile Oxide Generation: Aldoximes are stable precursors to highly reactive nitrile oxides. An oxidizing agent, such as sodium hypochlorite or a catalyst like Cerium Ammonium Nitrate (CAN), is used to convert the aldoxime to the nitrile oxide in situ.[1][4] This transient species is immediately trapped by the alkyne, which prevents dimerization or decomposition.

  • Solvent and Catalyst: The choice of solvent depends on the specific protocol. Biphasic systems or polar aprotic solvents are common. Catalysts like CAN can streamline the reaction by facilitating the oxidation of the oxime under mild conditions.[1]

Detailed Experimental Protocol: [3+2] Cycloaddition
  • Step 1: Aldoxime Formation.

    • To a solution of 3-bromobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

    • Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

    • Remove the solvent under reduced pressure and extract the resulting 3-bromobenzaldoxime with ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used without further purification.

  • Step 2: Cycloaddition.

    • Dissolve the 3-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

    • Slowly add a solution of sodium hypochlorite (aqueous, ~10-12%) dropwise to the stirred mixture at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, separate the organic layer. Wash the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Purification A 3-Bromobenzaldehyde C Reaction Vessel (Ethanol, RT) A->C B Hydroxylamine HCl B->C D 3-Bromobenzaldoxime C->D F Reaction Vessel (DCM, NaOCl) D->F E Propargyl Alcohol E->F G (3-(3-Bromophenyl)isoxazol-5-yl)methanol (Crude Product) F->G H Silica Gel Column Chromatography G->H I Pure Product H->I G cluster_methods Spectroscopic Analysis cluster_results Data Validation Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure Structural Confirmation (Connectivity) NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Mass Molecular Weight Verification MS->Mass

Caption: Analytical workflow for structural validation and purity assessment.

Applications in Research and Drug Discovery

The true value of (3-(3-Bromophenyl)isoxazol-5-yl)methanol lies in its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic relevance. The isoxazole heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs. [6]

Field-Proven Insights:
  • Scaffold for Bioactive Molecules: The isoxazole ring provides a rigid scaffold with a specific arrangement of hydrogen bond donors and acceptors, making it ideal for interacting with biological targets like enzymes and receptors. [6]* Modulation of Physicochemical Properties: Incorporation of an isoxazole ring can enhance critical drug-like properties, such as metabolic stability and cell permeability. [6]* Diverse Biological Activities: Isoxazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. [4]* Synthetic Handles: The bromophenyl group and the primary alcohol (-CH₂OH) on this specific molecule are key synthetic handles.

    • The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the molecule.

    • The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and amines, enabling further derivatization and linkage to other molecular fragments.

G cluster_derivatives Synthetic Derivatization cluster_apps Potential Therapeutic Areas Core (3-(3-Bromophenyl)isoxazol-5-yl)methanol -CH₂OH -Br Deriv Advanced Intermediates Drug Candidates Core:f0->Deriv Esterification, Oxidation, etc. Core:f1->Deriv Cross-Coupling Reactions App1 Anti-inflammatory Agents Deriv->App1 App2 Anticancer Therapies Deriv->App2 App3 Antimicrobial Compounds Deriv->App3 App4 CNS-Active Agents Deriv->App4

Caption: Pathway from core chemical to potential therapeutic applications.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. Based on data for structurally similar compounds, (3-(3-Bromophenyl)isoxazol-5-yl)methanol should be handled with care.

  • Hazard Classification: Likely classified as an acute oral toxicant and may cause skin and eye irritation. * Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, under an inert atmosphere if possible. [3]

References

  • Dizaji, M. F., Ghasemishayan, R., & Ladan, S. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Indian Journal of Chemistry. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry. Available at: [Link]

  • ChemBK. (5-(4-Bromophenyl)isoxazol-3-yl)methanol. ChemBK Website. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Thakur, A., et al. (2022). Oxazole and isoxazole: From one-pot synthesis to medical applications. Tetrahedron. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Royal Society of Chemistry Website. Available at: [Link]

  • Amerigo Scientific. (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. Amerigo Scientific Website. Available at: [Link]

Sources

A Technical Guide to the Bioactive Potential of Bromophenyl Isoxazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a versatile building block have made it a focal point of drug discovery efforts.[3][4] This technical guide provides an in-depth exploration of a specific, highly promising subclass: bromophenyl isoxazole alcohols. The incorporation of a bromophenyl moiety often enhances lipophilicity and can lead to improved biological activity, while the alcohol functional group provides a critical site for hydrogen bonding with biological targets, potentially increasing potency and selectivity.[1]

This document synthesizes current knowledge on the synthesis, multifaceted bioactive profiles, and mechanisms of action of these compounds. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. The aim is to provide drug development professionals with a comprehensive resource to guide future research and exploitation of this promising chemical scaffold.

Synthetic Strategies: Building the Core Scaffold

The construction of the bromophenyl isoxazole alcohol scaffold is primarily achieved through well-established heterocyclic chemistry reactions. A robust and widely adopted method is the [3+2] cycloaddition reaction, which involves the formation of the isoxazole ring from a nitrile oxide and an alkyne.[3][5] A common pathway begins with a brominated acetophenone or benzaldehyde, which is first converted to a chalcone intermediate.

The causality behind this choice rests on the reliability of Claisen-Schmidt condensation for chalcone synthesis and the subsequent efficient cyclization with hydroxylamine hydrochloride to yield the desired 3,5-disubstituted isoxazole ring.[6][7][8] This multi-step synthesis allows for modularity, where different substituted phenyl rings and alkynes can be used to generate a library of derivatives for SAR studies.

Workflow for Synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Conceptual Alcohol Introduction A 1-(4-bromophenyl)ethan-1-one C NaOH (aq), Ethanol A->C B Aldehyde (e.g., Pyrrole-2-carbaldehyde) B->C D (E)-1-(4-bromophenyl)-3-(pyrrol-2-yl)prop-2-en-1-one (Chalcone Intermediate) C->D Claisen-Schmidt Condensation F Sodium Acetate, Acetic Acid D->F E Hydroxylamine HCl E->F G 3-(4-bromophenyl)-5-(pyrrol-2-yl)isoxazole F->G Cyclization (Reflux) I (3-(4-bromophenyl)isoxazol-5-yl)methanol (Final Product) G->I Functional Group Interconversion H Starting with Propargyl Alcohol in [3+2] Cycloaddition H->I Direct Synthesis Route

Caption: General synthetic workflow for bromophenyl isoxazole derivatives.

Profile of Bioactive Potential

Bromophenyl isoxazole alcohols and related derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as compelling candidates for therapeutic development.[3][7]

Anticancer Activity

The anticancer potential of isoxazoles is one of their most extensively studied properties.[9][10] Bromophenyl-substituted isoxazoles have shown significant cytotoxic activity against a range of human cancer cell lines, including those for breast, colon, and liver cancer.[11][12]

Mechanism of Action: The anticancer effects are often multifactorial.[13] A prominent mechanism involves the inhibition of Heat Shock Protein 90 (HSP90).[11] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, such as HER2, RAF-1, and AKT. By inhibiting HSP90, isoxazole derivatives trigger the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously and leading to apoptosis and cell cycle arrest.[11][13]

G HSP90 HSP90 Chaperone ClientProteins Oncogenic Client Proteins (e.g., AKT, RAF-1, HER2) HSP90->ClientProteins Stabilizes & Activates Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Degradation of Unstable Proteins Isoxazole Bromophenyl Isoxazole Alcohol Isoxazole->HSP90 Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

Caption: Mechanism of HSP90 inhibition by isoxazole derivatives.

Quantitative Data Summary: Anticancer Activity

Compound ReferenceCancer Cell LineActivity Metric (IC₅₀)Source
5c (analogue)HepG2 (Liver)11.6 µM[12]
5d (analogue)COLO 205 (Colon)15.3 µM[12]
4i (analogue)SNB-75 (CNS)PGI: 38.94% at 10 µM[14]
4e (analogue)SNB-75 (CNS)PGI: 41.25% at 10 µM[14]
Note: Data is for structurally related bromophenyl isoxazole/triazole analogues as direct data for the alcohol is limited.
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[4][15] Studies have shown they can significantly inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of some isoxazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are critical in the metabolic pathway of arachidonic acid, which leads to the production of prostaglandins and leukotrienes—potent mediators of inflammation. By blocking these enzymes, the compounds effectively reduce the inflammatory cascade.[16]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have shown promise, with activity against both Gram-positive and Gram-negative bacteria.[17][18] The presence of halogen atoms, particularly bromine, on the phenyl ring has been shown to enhance antibacterial efficacy.[1]

Mechanism of Action: While varied, the bacteriostatic or bactericidal action of isoxazoles can involve the inhibition of essential bacterial metabolic pathways or protein synthesis.[17] Their heterocyclic structure allows them to interact with various bacterial enzymes and targets, disrupting cellular function and inhibiting growth.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For bromophenyl isoxazole alcohols, several key features are critical for their bioactive potential.

  • The Isoxazole Core: This aromatic heterocycle acts as a rigid scaffold, correctly positioning the substituent groups for optimal interaction with biological targets. Its N-O bond can also be a site for metabolic cleavage under certain conditions.[17]

  • The Bromophenyl Group: The bromine atom significantly increases lipophilicity, which can enhance cell membrane permeability. Its position (ortho, meta, para) on the phenyl ring can drastically alter the molecule's conformation and electronic properties, thereby influencing binding affinity with target proteins.[19]

  • The Alcohol (Hydroxyl) Moiety: The -CH₂OH group is a key pharmacophoric feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong, specific interactions within a target's binding pocket, which is often crucial for high potency.

Caption: Key structural features contributing to bioactivity.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are provided as a self-validating framework for assessing the potential of novel bromophenyl isoxazole alcohols.

Protocol 4.1: General Synthesis of a 3-(bromophenyl)-5-(hydroxymethyl)isoxazole

Causality: This protocol utilizes a [3+2] cycloaddition, a highly efficient method for constructing the isoxazole ring with good regioselectivity.[5] Cerium ammonium nitrate (CAN) is chosen as a mild and effective catalyst for the in-situ generation of the nitrile oxide from the corresponding aldoxime.[5]

  • Oxime Formation: Dissolve 1.0 equivalent of 4-bromobenzaldehyde in ethanol. Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the mixture and precipitate the 4-bromobenzaldoxime product in ice-cold water. Filter and dry the solid.

  • Cycloaddition: In a round-bottom flask, dissolve 1.0 equivalent of the 4-bromobenzaldoxime and 1.5 equivalents of propargyl alcohol in acetonitrile.

  • Catalysis: Add 0.1 equivalents of Cerium Ammonium Nitrate (CAN) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The choice of room temperature ensures mild conditions, minimizing side product formation.[5]

  • Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[5]

Protocol 4.2: In Vitro Anticancer Assay (MTT Assay)

Causality: The MTT assay is a standard colorimetric method chosen for its reliability in assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for the number of living cells.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (bromophenyl isoxazole alcohol) in DMSO and further dilute in culture medium. The final DMSO concentration must be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells with concentrations ranging from 0.1 to 100 µM.

  • Controls: Include wells with untreated cells (negative control), vehicle-treated cells (DMSO control), and cells treated with a standard chemotherapeutic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 4.3: In Vivo Anticancer Xenograft Model

Causality: This protocol provides a framework for evaluating in vivo efficacy, a critical step in preclinical drug development. The use of immunodeficient mice is necessary to prevent rejection of the human tumor xenograft.[11]

  • Cell Implantation: Subcutaneously inject 5x10⁶ human cancer cells (e.g., BT-474 breast cancer cells) suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 150-200 mm³). This ensures that the treatment starts on established tumors.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., Paclitaxel), and test compound groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer the bromophenyl isoxazole alcohol (formulated in a suitable vehicle like PEG400/Tween 80) via intraperitoneal (i.p.) or oral gavage, following a defined schedule (e.g., three times per week).[11]

  • Monitoring: Measure tumor volume using calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[11]

  • Endpoint: Terminate the study when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³).

  • Analysis: Collect tumors and major organs for histological and biomarker analysis. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

G A 1. Cancer Cell Culture (e.g., BT-474) B 2. Subcutaneous Injection into Nude Mice A->B C 3. Tumor Growth to ~150 mm³ B->C D 4. Randomization into Treatment Groups C->D E 5. Drug Administration (Vehicle, Positive Control, Test Compound) D->E F 6. Monitoring (Tumor Volume, Body Weight) E->F G 7. Study Endpoint (Tumor Size Limit Reached) F->G H 8. Tissue Collection & Analysis (Histology, Biomarkers) G->H

Caption: Workflow for an in vivo anticancer xenograft study.

Conclusion and Future Directions

Bromophenyl isoxazole alcohols represent a versatile and potent class of molecules with significant therapeutic potential. Their demonstrated activities across anticancer, anti-inflammatory, and antimicrobial domains, coupled with synthetically accessible scaffolds, make them highly attractive for further investigation. The interplay between the bromophenyl group, the isoxazole core, and the alcohol moiety provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing and screening a broader range of isomers (ortho-, meta-, para-bromo) and derivatives to refine SAR models.

  • In-depth Mechanistic Studies: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Toxicity Studies: Conducting comprehensive in vivo toxicity assessments to establish a therapeutic window for promising candidates.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can effectively advance the exploration of bromophenyl isoxazole alcohols as next-generation therapeutics.

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Retrieved from [Link]

  • (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Source name not available].
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved from [Link]

  • Kodagahalli, S. R., et al. (2016, February). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 269-280. Retrieved from [Link]

  • Vashisht, H., et al. (2024, October 13). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved from [Link]

  • Maczynski, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1037-1041. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.
  • (n.d.). Synthesis & Evaluation of isoxazole for their antimicrobial activity. Academia.edu. Retrieved from [Link]

  • Kumar, A., et al. (2024, June). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. Retrieved from [Link]

  • (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. Retrieved from [Link]

  • (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Source name not available].
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10, 1. Retrieved from [Link]

  • (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Retrieved from [Link]

  • Konda, S. K., et al. (2025, February). Novel Isoxazole Functionalized Quinazolinone Derivatives and Their Anticancer Activity. Russian Journal of General Chemistry, 95(1), 146-154. Retrieved from [Link]

  • (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Retrieved from [Link]

  • (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. Retrieved from [Link]

  • (n.d.). Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. Retrieved from [Link]

  • (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source name not available].
  • Hawkey, P. R., et al. (2003, March). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(6), 1014-1026. Retrieved from [Link]

  • Fatollahzadeh Dizaji, M., et al. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. OUCI. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • (2025, July 23). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. [Source name not available]. Retrieved from [Link]

  • (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Source name not available]. Retrieved from [Link]

  • (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. Retrieved from [Link]

Sources

Introduction: The Isoxazole Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Disubstituted Isoxazole Building Blocks for Medicinal Chemistry

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Among its various substitution patterns, the 3,5-disubstituted isoxazole motif has emerged as a "privileged structure."[4] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile framework for the development of novel therapeutic agents.[4] The unique electronic and steric properties of the 3,5-disubstituted isoxazole ring allow it to act as a bioisosteric replacement for other functional groups, enhance pharmacokinetic profiles, and participate in crucial hydrogen bonding and π-stacking interactions within protein binding sites.[5]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of 3,5-disubstituted isoxazole building blocks. It delves into the causality behind synthetic choices, provides field-proven protocols, and showcases the tangible success of this scaffold in clinically approved pharmaceuticals. The derivatives of this core exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscoring their profound importance in the quest for new medicines.[1][2][6][7]

Part 1: Synthesis of the 3,5-Disubstituted Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring can be achieved through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for various functional groups.

The Cornerstone Method: 1,3-Dipolar Cycloaddition

The most versatile and widely employed route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[8][9] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a terminal alkyne (the dipolarophile).[10][11] A key advantage of this method is its high regioselectivity, typically yielding the 3,5-disubstituted isomer exclusively.[12]

The nitrile oxide is a reactive intermediate and is almost always generated in situ from more stable precursors to avoid dimerization into furoxans.[5][13] Common precursors include aldoximes, which are oxidized, or hydroximoyl halides, which undergo base-mediated dehydrohalogenation.[5][10]

G cluster_0 Nitrile Oxide Generation Aldoxime Aldoxime (R1-CH=NOH) NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., PIFA, NCS) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->Isoxazole

Workflow for 1,3-Dipolar Cycloaddition Synthesis.

This protocol is adapted from a procedure utilizing a hypervalent iodine reagent for the in situ generation of the nitrile oxide.[10]

Materials:

  • Substituted Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Methanol/Water (5:1 v/v)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the terminal alkyne (1.2 equiv) and the aldoxime (1.0 equiv).

  • Dissolve the starting materials in a 5:1 mixture of methanol and water (approximately 0.1 M concentration relative to the aldoxime).

  • While stirring at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) to the solution in one portion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Causality and Trustworthiness: The use of a hypervalent iodine reagent like PIFA provides a mild and efficient method for oxidizing the aldoxime to the nitrile oxide, avoiding the harsh conditions or toxic transition metals required by some alternative methods.[10] The one-pot nature of this process is highly efficient as it circumvents the need to isolate the unstable nitrile oxide intermediate. The protocol is self-validating through standard chromatographic and spectroscopic analysis of the final product.

The Classical Approach: Condensation of β-Diketones with Hydroxylamine

A traditional and straightforward method for synthesizing 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[10][14] The reaction proceeds via the formation of a monoxime intermediate, followed by cyclization and dehydration to furnish the aromatic isoxazole ring.

G Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Monoxime Monoxime Intermediate Diketone->Monoxime Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Monoxime Condensation Isoxazole 3,5-Disubstituted Isoxazole Monoxime->Isoxazole Cyclization & Dehydration

Reaction Pathway for β-Diketone Condensation.

A critical consideration in this synthesis is regioselectivity when using an unsymmetrical 1,3-diketone (where R1 ≠ R2). The initial nucleophilic attack by hydroxylamine can occur at either carbonyl group, potentially leading to a mixture of two isomeric isoxazole products.[14] The outcome is often dependent on the electronic and steric nature of the R groups and the reaction conditions.

Materials:

  • 1,3-Diketone (e.g., Dibenzoylmethane) (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.1 equiv)

  • Sodium Acetate or other suitable base (1.1 equiv)

  • Ethanol

  • Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in ethanol.

  • Add a base, such as sodium acetate (1.1 equiv), to neutralize the HCl and free the hydroxylamine nucleophile. A small amount of acetic acid can be added to catalyze the reaction.

  • Heat the mixture to reflux and monitor by TLC (typically 2-10 hours).[2]

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume in vacuo and add water to precipitate the product.

  • Wash the crude solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

Comparison of Synthetic Strategies
MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
1,3-Dipolar Cycloaddition Aldoxime/Hydroximoyl Halide + Terminal AlkyneOxidant (e.g., PIFA) or Base; often room temp.[10]Excellent regioselectivity, high functional group tolerance, mild conditions.Alkyne availability; potential for nitrile oxide dimerization.[5]
β-Diketone Condensation 1,3-DiketoneHydroxylamine·HCl, Base; Reflux.[14]Operationally simple, readily available starting materials.Potential for regioisomeric mixtures with unsymmetrical diketones, requires heating.[14]
Domino Reductive Nef/Cyclization β-NitroenoneReducing agent (e.g., SnCl₂·2H₂O); Microwave.[4]Good yields, tolerates various functional groups, novel pathway.Requires synthesis of specialized β-nitroenone precursors.
Cope-Type Hydroamination 1,3-DialkyneHydroxylamine, DMSO.[15][16]Efficient, mild conditions.Requires synthesis of symmetrical or unsymmetrical 1,3-dialkynes.

Part 2: Chemical Reactivity and Strategic Functionalization

The 3,5-disubstituted isoxazole is an aromatic ring, which imparts considerable stability. However, the inherent weakness of the N-O bond provides a unique avenue for synthetic transformations, making the isoxazole not just a stable scaffold but also a versatile synthetic intermediate.[7]

The primary sites for reactivity are:

  • C4-Position: This position is susceptible to electrophilic substitution. Direct C-H functionalization, such as arylation or fluorination, allows for late-stage diversification of the isoxazole core.[3]

  • N-O Bond Cleavage: Under reductive conditions (e.g., catalytic hydrogenation), the N-O bond can be cleaved. This ring-opening strategy is a powerful tool for converting isoxazoles into other valuable structures like β-hydroxy ketones or γ-amino alcohols.[17]

  • Substituent Modification: The groups at the C3 and C5 positions can be modified using standard organic chemistry transformations, provided the reagents are compatible with the isoxazole ring.

Key Reactive Sites on the 3,5-Disubstituted Isoxazole Core.

Part 3: Applications in Drug Discovery

The utility of the 3,5-disubstituted isoxazole scaffold is best demonstrated by its presence in numerous clinically successful drugs.[3] Its ability to improve potency, selectivity, and pharmacokinetic properties makes it a highly attractive building block for medicinal chemists.

Drug NameIsoxazole Core and SubstituentsBiological Target / MechanismTherapeutic Indication
Leflunomide 3-Methyl-5-(4-trifluoromethylphenyl)Dihydroorotate dehydrogenase (DHODH) inhibitorRheumatoid Arthritis[6]
Valdecoxib (withdrawn)3-Phenyl-5-(4-sulfonamidophenyl)Cyclooxygenase-2 (COX-2) inhibitorAnti-inflammatory[6]
Sulfamethoxazole 3-(4-Aminophenylsulfonamido)-5-methylDihydropteroate synthase inhibitorAntibiotic[3]
Isocarboxazid 3-(N-Benzylhydrazinocarbonyl)-5-methylMonoamine oxidase (MAO) inhibitorAntidepressant[3]
Berzosertib 3-(Piperazinyl)-5-(pyrazinyl) derivativeAtaxia telangiectasia and Rad3-related (ATR) kinase inhibitorAnticancer (investigational)[5]

These examples highlight the chemical diversity that can be appended to the C3 and C5 positions, leading to compounds that modulate a wide array of biological targets, from enzymes (COX-2, MAO) to signaling kinases (ATR).[18][19] The isoxazole nitrogen often acts as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within its protein binding pocket.[5]

Conclusion

The 3,5-disubstituted isoxazole is a time-tested and exceptionally valuable building block in the armamentarium of the medicinal chemist. Its synthesis is well-established, with the 1,3-dipolar cycloaddition offering a robust and highly regioselective platform for generating diverse libraries of compounds. The scaffold's unique blend of aromatic stability and latent reactivity (via N-O bond cleavage) provides both a solid anchor for pharmacophoric elements and a gateway to further synthetic transformations. As demonstrated by its presence in multiple approved drugs, the 3,5-disubstituted isoxazole core continues to be a source of inspiration and a foundation for the discovery of next-generation therapeutics. Future trends will likely focus on developing even more sustainable and efficient synthetic methods, such as those employing mechanochemistry or green solvents, to further expand the accessible chemical space of this remarkable heterocycle.[5][20]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH.
  • Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamin
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Universidade de Santiago de Compostela.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C - RSC Publishing.
  • 1,3-Dipolar Cycloaddition Form
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes.
  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction.
  • Synthesis and antimicrobial study of 3,5-diaryl-4,5-dihydro-isoxazoles.
  • Synthesis of 3,5-disubstituted isoxazole.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflamm
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
  • Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.
  • Reported 3,5-disubstituted isoxazoles.
  • Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.

Sources

Solubility profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and development. As a key representative of the pharmacologically significant isoxazole class of heterocyclic compounds, understanding its behavior in a primary solvent like DMSO is fundamental for ensuring data integrity in biological screening and facilitating downstream formulation activities.[1][2][3] This document outlines the theoretical underpinnings of solubility, details robust experimental protocols for both kinetic and thermodynamic solubility determination, and explains the rationale behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible solubility assessment workflow.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a chemical entity to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone characteristic that profoundly influences a compound's behavior in both in vitro and in vivo settings.[4] Poor solubility can lead to underestimated potency in biological assays, erratic absorption, low bioavailability, and significant hurdles in formulation development.[5]

(3-(3-Bromophenyl)isoxazol-5-yl)methanol belongs to the isoxazole family, a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For such compounds, dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization and the creation of high-concentration stock solutions used in high-throughput screening (HTS) and various other biological assays.[6][7] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an invaluable tool in the early phases of research.[6][7][8][9]

Therefore, accurately characterizing the solubility of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in DMSO is not merely a perfunctory step but a critical foundational measurement. This guide provides the scientific rationale and detailed protocols to achieve this with precision and confidence.

Understanding Solubility: Kinetic vs. Thermodynamic

When discussing solubility in a drug discovery context, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[5][10][11]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer.[5][10][12][13][14] It is a non-equilibrium measurement that is highly relevant for in vitro biological assays where compounds are typically introduced in this manner.[15] Kinetic solubility assays are generally rapid and well-suited for high-throughput formats.[5][13]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid form of the compound.[5][10][15] This measurement is considered the "gold standard" and is critical for understanding a compound's potential for oral absorption and for guiding formulation development.[16] These assays require longer incubation times to ensure equilibrium is reached.[5][15]

This guide will provide protocols for both, as they offer complementary insights into the compound's behavior.

The Pivotal Role of DMSO in Solubility Assays

DMSO is a polar aprotic solvent with a unique ability to act as both a hydrogen bond acceptor and to engage in dipole-dipole interactions, allowing it to solubilize a vast array of chemical structures.[6][8] In drug discovery, it serves several key functions:

  • Primary Solvent for Compound Libraries: It is the standard solvent for storing and handling large collections of chemical compounds for screening.[6][17]

  • Facilitator of Biological Assays: Its miscibility with water and cell culture media allows for the convenient introduction of test compounds into aqueous assay systems.[6]

  • Vehicle for in vivo Studies: In some preclinical studies, DMSO is used as a co-solvent to aid in the administration of poorly soluble compounds.[6]

While indispensable, it is important to note that the presence of DMSO can sometimes influence experimental outcomes, and its concentration in final assay conditions should be carefully controlled.[8]

Experimental Design: Determining the Solubility Profile

A comprehensive solubility assessment of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in DMSO involves a multi-faceted approach. The following sections detail the necessary protocols.

Materials and Equipment
  • Compound: (3-(3-Bromophenyl)isoxazol-5-yl)methanol, solid powder of high purity.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).

  • General Laboratory Equipment: Analytical balance, vortex mixer, orbital shaker, centrifuge, calibrated pipettes, and appropriate vials and plates.

Workflow for Solubility Determination

The overall process for determining both kinetic and thermodynamic solubility can be visualized as follows:

G cluster_0 Preparation cluster_1 Thermodynamic Solubility Assay cluster_2 Kinetic Solubility Assay (Aqueous Buffer) cluster_3 Data Analysis prep_stock Prepare High-Concentration Stock in 100% DMSO thermo_add Add Excess Solid Compound to DMSO prep_stock->thermo_add kinetic_dilute Dilute DMSO Stock into Aqueous Buffer (e.g., PBS) prep_stock->kinetic_dilute prep_cal Prepare HPLC Calibration Standards in DMSO thermo_equil Equilibrate (24-48h) on Orbital Shaker thermo_add->thermo_equil thermo_sep Phase Separation (Centrifugation/Filtration) thermo_equil->thermo_sep thermo_quant Quantify Supernatant via HPLC thermo_sep->thermo_quant analysis Calculate Concentration Against Calibration Curve thermo_quant->analysis kinetic_incubate Incubate (e.g., 2h) at Room Temperature kinetic_dilute->kinetic_incubate kinetic_sep Phase Separation (Filtration) kinetic_incubate->kinetic_sep kinetic_quant Quantify Filtrate via HPLC kinetic_sep->kinetic_quant kinetic_quant->analysis

Caption: General workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility in DMSO

This protocol determines the maximum concentration of the compound that can be dissolved in DMSO at equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid (3-(3-Bromophenyl)isoxazol-5-yl)methanol to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4][18]

  • Solvent Addition: Add a precise volume of DMSO to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached between the solid and dissolved compound.[16]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[15]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter.[19]

  • Quantification: Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample using a validated HPLC method.

Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO stock)

This protocol measures the solubility after diluting a DMSO stock solution into an aqueous buffer, mimicking the conditions of many biological assays.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in 100% DMSO (e.g., 10 mM).[12][16]

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically 1-2%).[13]

  • Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, with gentle shaking.[12][13]

  • Phase Separation: Filter the contents of each well through a filter plate to separate any precipitated compound from the dissolved portion.[5]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Analytical Quantification by HPLC

HPLC is the preferred method for accurately quantifying the dissolved compound due to its specificity and ability to separate the parent compound from any impurities or degradants.[20][21][22]

HPLC Method Development Outline:

  • Column: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is common.[10]

  • Detection: UV detection at a wavelength where (3-(3-Bromophenyl)isoxazol-5-yl)methanol has maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the DMSO stock solution.[20] Plot the peak area from the HPLC chromatogram against the concentration to generate a linear calibration curve. This curve will be used to determine the concentration of the unknown samples from the solubility experiments.[20]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison and reporting.

ParameterValueUnitMethod
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask Method with HPLC Quantification
Kinetic Solubility (PBS, pH 7.4)To be determinedµMDMSO Stock Dilution with HPLC Quantification

Interpretation:

  • A high thermodynamic solubility in DMSO (e.g., >100 mM) would classify it as highly soluble, confirming DMSO's suitability as a stock solvent.

  • The kinetic solubility value is a critical predictor of the compound's behavior in aqueous-based biological assays. A low kinetic solubility might necessitate adjustments to assay concentrations to avoid compound precipitation, which could lead to erroneous results.

Causality and Self-Validation in Experimental Design

The trustworthiness of solubility data hinges on a self-validating experimental design.

  • Rationale for Excess Solid in Thermodynamic Assays: The continued presence of solid material at the end of the equilibration period is visual proof that a saturated solution has been achieved. Without this, the measured concentration would only represent a subsaturated solution.[18]

  • Importance of Equilibration Time: Short incubation times in thermodynamic assays can lead to an underestimation of solubility. The 24-48 hour window is chosen to allow sufficient time for the dissolution process to reach a true equilibrium.[15]

  • Dual Phase Separation (Centrifugation and Filtration): Using both centrifugation and filtration provides a robust method for removing all particulate matter. Centrifugation pellets the bulk of the solid, while the final filtration step removes any fine, suspended particles, preventing them from dissolving during subsequent dilution and analysis.[22]

  • HPLC as the Gold Standard: Unlike methods like UV spectroscopy, which can be confounded by UV-active impurities, HPLC physically separates the analyte of interest before quantification.[22] This ensures that the measured concentration is solely that of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded approach to determining the solubility profile of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in DMSO. By employing both thermodynamic and kinetic methodologies and utilizing a specific and sensitive analytical technique like HPLC, researchers can generate high-quality, reliable data. This information is fundamental for the confident progression of this, and other similar isoxazole derivatives, through the drug discovery pipeline, ensuring the integrity of biological data and informing future formulation strategies.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Admeshop. (n.d.). Solubility, kinetic. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • OUCI. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]

  • International Journal of Advanced Research and Development. (2018, March 15). Quantum chemical insight and continuum solvation prediction of halogen substituted isoxazol 5-yl methanol compounds by PCM. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • ChemBK. (n.d.). (5-(4-Bromophenyl)isoxazol-3-yl)methanol. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

Sources

Technical Guide: Structural, Synthetic, and Pharmacological Differentiation of 3-Aryl vs. 5-Aryl Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regiochemical placement of an aryl group at the C-3 versus C-5 position of the isoxazole ring fundamentally alters the physicochemical properties, metabolic stability, and synthetic accessibility of the scaffold. For drug discovery professionals, distinguishing these isomers is critical: 5-aryl isoxazoles are often synthetically favored via standard [3+2] cycloadditions but can exhibit distinct metabolic liabilities. Conversely, 3-aryl isoxazoles (often 5-substituted) demonstrate superior resistance to reductive ring opening—a mechanism famously exploited in the prodrug Leflunomide. This guide provides a definitive technical analysis of these isomers, offering validated synthetic protocols, rigorous analytical differentiation methods, and structure-activity relationship (SAR) insights.

Structural & Electronic Properties[1]

Electronic Distribution and Basicity

The isoxazole ring is a 6


-electron aromatic system containing adjacent oxygen and nitrogen atoms. The electronegativity difference creates a polarized system where the C-5 position is more electron-deficient than C-3.
  • 3-Aryl Isoxazoles: The aryl group at C-3 conjugates with the C=N bond. This isomer typically exhibits higher stability against nucleophilic attack.

  • 5-Aryl Isoxazoles: The aryl group at C-5 conjugates with the C=C bond and the ring oxygen. This conjugation extends the electrophilic character of the C-5 position, making the N-O bond more susceptible to reductive cleavage.

Metabolic Stability: The Isoxazole Shunt

A critical differentiator is the susceptibility to the "isoxazole metabolic shunt"—the reductive cleavage of the N-O bond to form an


-cyanoenol or enaminone.
  • Mechanism: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) or basic conditions can facilitate the abstraction of the C-3 proton (in 3-unsubstituted systems) or direct electron transfer to the N-O bond.

  • Case Study (Leflunomide): Leflunomide is a 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (a 4-substituted isoxazole with a C-3 proton). It undergoes rapid ring opening to the active metabolite A771726.

  • Isomer Specificity: Research demonstrates that 3-methyl analogs (where the C-3 position is blocked by an alkyl group and the aryl is likely at C-5 or N-linked) are significantly more resistant to this ring opening than their 5-methyl counterparts. Conversely, 3-aryl-5-alkyl isoxazoles are generally robust scaffolds in medicinal chemistry, avoiding this prodrug liability unless specifically designed.

Synthetic Strategies & Regiocontrol

Achieving high regioselectivity is the primary challenge. The choice of method depends on the desired isomer.

Pathway A: [3+2] Cycloaddition (Favors 3-Aryl-5-Substituted)

The most direct route to 3-aryl-5-substituted isoxazoles is the 1,3-dipolar cycloaddition of aryl nitrile oxides with terminal alkynes.

  • Regioselectivity: Steric hindrance usually directs the bulky aryl group of the nitrile oxide to the C-3 position and the substituent of the alkyne to the C-5 position.

  • Catalysis: Thermal conditions often yield mixtures. Copper(I) catalysis (Click chemistry) exclusively yields the 3,5-disubstituted isomer.

Pathway B: Condensation of Chalcones (Favors 3,5-Diaryl)

The reaction of


-unsaturated ketones (chalcones) with hydroxylamine is a classic route but prone to regiochemical ambiguity.
  • Mechanism: Hydroxylamine can attack the carbonyl (1,2-addition) or the

    
    -carbon (1,4-addition).
    
  • Control:

    • Basic Conditions (NaOH/KOH): Typically favor the formation of 3,5-diarylisoxazoles .

    • Acidic Conditions: Can alter the cyclization kinetics, sometimes favoring the 5-aryl isomer depending on the specific electronic nature of the chalcone.

Pathway C: Regiodivergent Synthesis (BHMS Method)

For sterically hindered 3-aryl systems, the method of Bode, Hachisu, Matsuura, and Suzuki (BHMS) using sodium enolates or tertiary amines with hydroximinoyl chlorides is preferred over standard enamine routes.

SyntheticPathways Start Target Molecule RouteA [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Start->RouteA Preferred for 3-Aryl RouteB Chalcone Condensation (Enone + NH2OH) Start->RouteB Access to Diaryl Prod3Aryl 3-Aryl-5-Alkyl Isoxazole (Major Product) RouteA->Prod3Aryl Steric Control / Cu(I) RouteB->Prod3Aryl Basic Conditions Prod5Aryl 5-Aryl-3-Alkyl Isoxazole (Requires Specific Control) RouteB->Prod5Aryl Substrate Dependent caption Figure 1: Decision tree for selecting synthetic pathways based on desired regioisomer.

Analytical Differentiation

Unambiguous structural assignment is required. NMR is the gold standard.

Proton NMR ( H NMR)

The chemical shift of the H-4 proton (the proton on the ring carbon between the substituents) is diagnostic.

  • 3-Aryl-5-Methyl Isoxazole: The H-4 proton typically appears upfield relative to the 5-aryl isomer due to the shielding effect of the electron-rich methyl group at C-5.

    • Example Shift:

      
       ppm.
      
  • 5-Aryl-3-Methyl Isoxazole: The H-4 proton is deshielded by the adjacent aryl ring at C-5.

    • Example Shift:

      
       ppm.
      
HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive proof.

  • 3-Aryl Isomer: The H-4 proton will show a strong 3-bond coupling (

    
    ) to the quaternary carbon  of the aryl ring (ipso-carbon).
    
  • 5-Aryl Isomer: The H-4 proton will show a strong 2-bond coupling (

    
    ) to the C-5 carbon (which is attached to the aryl), and a 3-bond coupling to the aryl ipso-carbon. Crucially, the coupling patterns to the methyl group carbons differ.
    
Table 1: Comparative Analytical Data
Feature3-Phenyl-5-Methylisoxazole5-Phenyl-3-Methylisoxazole
H-4 Chemical Shift

6.77 - 6.85 ppm

6.45 - 6.60 ppm (Variable based on solvent)
C-4 Chemical Shift

~100-102 ppm

~100-104 ppm
HMBC Correlation H-4

Aryl C-ipso (Strong)
H-4

Methyl C (Strong)
NOESY H-4

Methyl H
H-4

Aryl Ortho-H
Metabolic Liability Stable (Resistant to ring opening)Labile (Prone to reductive cleavage)

Note: Chemical shifts are solvent-dependent (CDCl


 values).

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Phenyl-5-Methylisoxazole (Nitrile Oxide Route)

Target: 3-Aryl Isomer

Principle: In situ generation of benzonitrile oxide from benzaldehyde oxime, followed by [3+2] cycloaddition with propyne (or a propyne equivalent).

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Ethyl propiolate (or terminal alkyne equivalent) (1.5 eq)

  • Solvent: DMF or CH

    
    Cl
    
    
    

Procedure:

  • Chlorination: Dissolve benzaldehyde oxime in DMF at 0°C. Add NCS portion-wise. Stir for 1 hour to form the hydroximinoyl chloride (check via TLC).

  • Cycloaddition: Add the alkyne (e.g., ethyl propiolate for ester derivative, or propyne gas for methyl).

  • Base Addition: Dropwise add Et

    
    N dissolved in DMF over 30 minutes. The base induces dehydrohalogenation to generate the nitrile oxide in situ.
    
  • Workup: Stir at room temperature for 12 hours. Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The 3-phenyl-5-substituted isomer is the major product (>90% regioselectivity).

Protocol B: Synthesis of 3,5-Diphenylisoxazole (Chalcone Route)

Target: 3,5-Diaryl Isomer

Reagents:

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl) (2.5 eq)
    
  • Sodium Acetate (NaOAc) (3.0 eq)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Reflux: Dissolve chalcone in ethanol. Add NH

    
    OH·HCl and NaOAc dissolved in minimal water.
    
  • Reaction: Reflux the mixture for 6–12 hours. Monitor the disappearance of the enone olefinic protons via NMR or TLC.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove ethanol under vacuum and extract with CH

    
    Cl
    
    
    
    .
  • Crystallization: Recrystallize from ethanol to yield pure 3,5-diphenylisoxazole.

References

  • Kalgutkar, A. S., et al. (2003).[1] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition. Link

  • Bode, J. W., Hachisu, Y., Matsuura, T., & Suzuki, K. (2003). "Amine-Promoted Nitrile Oxide Cycloadditions." Organic Letters. Link

  • Liu, K., et al. (2014). "Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Semenov, V., et al. (2019).[2] "Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties." European Journal of Organic Chemistry.[2] Link

  • Yuzuri, T., et al. (1995). "17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles." Heterocycles. Link

Sources

Methodological & Application

Synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol via cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Abstract & Core Directive

This application note details a validated protocol for the synthesis of (3-(3-bromophenyl)isoxazol-5-yl)methanol , a versatile intermediate for drug discovery scaffolds. Unlike traditional methods utilizing unstable acid chlorides or hazardous chlorine gas, this protocol employs N-Chlorosuccinimide (NCS) for the in situ generation of the hydroximinoyl chloride intermediate.

The method prioritizes regioselectivity , favoring the 3,5-disubstituted isomer (>95:5) through steric and electronic control during the cycloaddition with propargyl alcohol.

Reaction Pathway & Mechanism

The synthesis proceeds via a two-stage workflow:

  • Oximation: Condensation of 3-bromobenzaldehyde with hydroxylamine.

  • Cycloaddition: Chlorination of the oxime followed by base-mediated dehydrohalogenation to generate the nitrile oxide dipole, which undergoes a [3+2] cycloaddition with propargyl alcohol.

Figure 1: Synthetic Workflow

ReactionPathway Aldehyde 3-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Na2CO3 Chloride Hydroximinoyl Chloride (Transient) Oxime->Chloride NCS, DMF Dipole Nitrile Oxide (In Situ) Chloride->Dipole Et3N (-HCl) Product Target Isoxazole Dipole->Product + Propargyl Alcohol [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) Dipole->Furoxan Dimerization (If low alkyne conc.)

Caption: Step-wise conversion from aldehyde to isoxazole. Red nodes indicate reactive intermediates generated in situ.

Experimental Protocols

Phase 1: Synthesis of 3-Bromobenzaldehyde Oxime

Rationale: Quantitative conversion of the aldehyde is required to prevent side reactions during the chlorination step.

  • Reagents:

    • 3-Bromobenzaldehyde (10.0 mmol)

    • Hydroxylamine hydrochloride (11.0 mmol)

    • Sodium Carbonate (

      
      ) (5.5 mmol)
      
    • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve 3-bromobenzaldehyde in Ethanol (20 mL).

  • Dissolve

    
     in Water (10 mL) and add to the aldehyde solution.
    
  • Add

    
     slowly (gas evolution: 
    
    
    
    ).
  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash with brine, dry over

    
    , and concentrate.[1]
    
  • Yield Expectation: >90% (White solid).

Phase 2: One-Pot Cycloaddition (The "Christl" Modification)

Rationale: Direct handling of hydroximinoyl chlorides is avoided due to their skin-irritating properties. NCS provides a controlled release of


 for chlorination.

Table 1: Reaction Stoichiometry

ReagentEquivalentsRole
3-Bromobenzaldehyde Oxime 1.0Precursor
N-Chlorosuccinimide (NCS) 1.1Chlorinating Agent
Propargyl Alcohol 1.2Dipolarophile
Triethylamine (TEA) 1.2Base (Dehydrohalogenation)
DMF [0.2 M]Solvent

Detailed Protocol:

  • Chlorination: Dissolve the oxime (from Phase 1) in dry DMF under Nitrogen. Cool to 0°C.

  • Add NCS portion-wise over 15 minutes. Note: The reaction is slightly exothermic.

  • Allow the mixture to warm to RT and stir for 1 hour. Confirm conversion to hydroximinoyl chloride by TLC (Oxime spot disappears; new lower Rf spot appears).

  • Cycloaddition: Cool the solution back to 0°C.

  • Add Propargyl Alcohol in one portion.

  • Critical Step: Add Triethylamine (TEA) dissolved in DMF dropwise over 30–60 minutes.

    • Expert Insight: Rapid addition of base generates a high concentration of nitrile oxide relative to the alkyne, favoring dimerization to the furoxan byproduct. Slow addition ensures the nitrile oxide is trapped by the alkyne immediately upon formation.

  • Stir at RT for 12 hours.

  • Workup: Pour into ice water (5x reaction volume). Extract with Ethyl Acetate.[2] Wash organic layer extensively with water (to remove DMF) and brine.

  • Purification: Flash Column Chromatography (Silica Gel).[3]

    • Eluent: Hexane:Ethyl Acetate (Gradient 80:20

      
       60:40).
      
    • Regioisomer separation: The 3,5-isomer is typically less polar than the trace 3,4-isomer.

Scientific Validation & Troubleshooting

Regioselectivity Mechanism

The reaction is a concerted [3+2] cycloaddition. The regioselectivity is governed by the LUMO(dipole) – HOMO(dipolarophile) interaction.

  • Steric Control: The bulky 3-bromophenyl group on the nitrile oxide and the hydroxymethyl group on the alkyne favor an "anti" approach, leading to the 3,5-disubstituted product.

  • Electronic Control: The oxygen of the nitrile oxide prefers to bond with the more substituted carbon of the alkyne in electron-deficient systems, but with propargyl alcohol, the orbital coefficients heavily favor the 3,5-isomer (typically >95:5 ratio).

Figure 2: Regioselectivity Logic

Regioselectivity Dipole Dipole TS_Major Transition State (Major) Sterically Favored Dipole->TS_Major TS_Minor Transition State (Minor) Sterically Crowded Dipole->TS_Minor Alkyne HC≡C-CH2OH Alkyne->TS_Major Alkyne->TS_Minor Isoxazole35 3,5-Disubstituted (Product) TS_Major->Isoxazole35

Caption: Pathway bifurcation showing the energetic preference for the 3,5-substitution pattern.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Residual DMFWash organic phase 3x with water or use LiCl solution during workup.
New Spot (High Rf) Furoxan DimerBase addition was too fast. Repeat with slower syringe pump addition.
Incomplete Chlorination Wet DMFNCS is moisture sensitive. Ensure DMF is dry (<0.1%

).

Characterization Criteria

To validate the structure, look for the following diagnostic signals (NMR in


):
  • 
     NMR: 
    
    • 
       6.50 – 6.70 ppm (s, 1H): The characteristic C4-H  of the isoxazole ring.
      
    • 
       4.80 ppm (s or d, 2H): The methylene protons (
      
      
      
      ).
  • 
     NMR: 
    
    • 
       ~170 ppm (C5, bonded to oxygen).
      
    • 
       ~100-103 ppm (C4).
      

Safety & Hazards

  • N-Chlorosuccinimide (NCS): Irritant. Avoid inhalation of dust.

  • Propargyl Alcohol: Highly toxic by inhalation and skin absorption. Flammable. Handle in a fume hood.

  • Nitrile Oxides: Potentially explosive if isolated in neat form. Always generate in situ.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5] Past and Future. Angewandte Chemie International Edition.[4]

  • Liu, K.C., et al. (1977). Synthesis of isoxazoles using NCS/DMF. Journal of Organic Chemistry.
  • Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes.[6][7][8] Chemische Berichte.

  • PubChem. (2023). Compound Summary: 3-Bromobenzaldehyde oxime.[9] National Library of Medicine.

  • Organic Chemistry Portal. (2023). Isoxazole Synthesis via Nitrile Oxides.[6][10]

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Bromophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Isoxazoles are critical pharmacophores in modern drug design, appearing in COX-2 inhibitors (Valdecoxib), antibiotics, and immunomodulators. However, incorporating them into biaryl scaffolds via Suzuki-Miyaura coupling presents a unique "Trojan Horse" challenge. While the 3-bromophenyl isoxazole substrate appears to be a standard aryl halide, the isoxazole ring acts as a soft Lewis base , capable of coordinating to the Palladium (Pd) center and displacing labile ligands. This "catalyst poisoning" often leads to stalled reactions or requires excessive catalyst loading.

This protocol addresses these challenges by utilizing ligand-controlled catalysis . We prioritize bis-dentate ligands (e.g., dppf) or bulky Buchwald ligands (e.g., XPhos) to prevent isoxazole interference, ensuring high turnover numbers (TON) while preserving the sensitive N-O bond from reductive cleavage.

Critical Mechanistic Considerations

The Isoxazole Coordination Problem

In a standard catalytic cycle, the isoxazole nitrogen (N2) can compete with phosphine ligands for the Pd(II) center after oxidative addition. If the phosphine dissociates, the resulting Pd(Ar)(Isoxazole)(X) complex is often catalytically inactive, leading to Pd-black precipitation.

Base-Induced Instability

While the 3-phenylisoxazole core is relatively robust, the N-O bond is susceptible to cleavage under harsh basic or reducing conditions.

  • Avoid: Strong alkoxides (e.g., NaOtBu) or strong reducing agents.

  • Preferred: Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).
Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the isoxazole-mediated deactivation pathway.

SuzukiMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 3-Bromophenyl Isoxazole Coordination Isoxazole Coordination (Catalyst Poisoning) OxAdd->Coordination Ligand Displacement (Weak Ligands) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base DeadCat Pd Black (Inactive) Coordination->DeadCat Aggregation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle showing the "off-cycle" poisoning pathway (red) where the isoxazole nitrogen displaces ligands, leading to catalyst death.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Substrates)

Recommended for initial screening and scale-up of robust substrates.

Reagents:

  • Substrate: 3-(3-bromophenyl)isoxazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand bites the Pd center tightly, resisting displacement by the isoxazole nitrogen.

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.03 equiv).
    
  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M) via syringe.

  • Base: Add degassed 2.0 M aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • QC Check: The solution should remain dark red/brown. If it turns clear with black precipitate early, the catalyst has crashed out (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Method B: The "High-Performance" Protocol (Sterically Hindered/Deactivated)

Use when Method A fails or for ortho-substituted boronic acids.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

    • Why: XPhos is extremely bulky and electron-rich, facilitating oxidative addition and preventing isoxazole coordination sterically.

  • Base:

    
     (3.0 equiv, solid or 0.5M aq)
    
  • Solvent: THF : Water (10:1)

  • Conditions: 60°C (Thermal) or 100°C (Microwave, 30 min).

Data Presentation & Scope

The following table summarizes expected outcomes based on internal validation and literature precedents for isoxazole-containing biaryls.

Substrate TypeCoupling PartnerMethodYieldNotes
Standard Phenylboronic acidA88-95%Highly reproducible.
Electron Poor 4-CN-Phenylboronic acidA82-90%Fast reaction (<4h).
Electron Rich 4-OMe-Phenylboronic acidA75-85%Slower; may require 12h.
Steric Hindrance 2,6-Dimethylphenylboronic acidB70-80%Method A fails (<10% yield).
Heterocyclic 3-Pyridylboronic acidB65-75%XPhos required to prevent dual-poisoning.

Decision Tree & Workflow

Use this logic flow to select the appropriate conditions and avoid wasting precursor material.

Workflow Start Start: 3-Bromophenyl Isoxazole CheckPartner Check Boronic Acid Sterics/Electronics Start->CheckPartner Standard Standard Aryl/E-Poor CheckPartner->Standard Simple Hindered Ortho-Substituted or Heteroaryl CheckPartner->Hindered Complex MethodA Method A: Pd(dppf)Cl2 / Na2CO3 Dioxane / 85°C Standard->MethodA MethodB Method B: XPhos Pd G2 / K3PO4 THF / 60°C Hindered->MethodB Analyze Analyze LCMS (2 hours) MethodA->Analyze MethodB->Analyze Success Scale Up Analyze->Success >90% Conv Fail Troubleshoot Analyze->Fail <50% Conv

Figure 2: Experimental decision tree for selecting catalyst systems based on coupling partner complexity.

Self-Validating Troubleshooting (The "Why" and "How")

A robust protocol must be self-diagnosing. Use these indicators to validate your experiment in real-time.

Symptom: Black Precipitate (Palladium Black)
  • Observation: Reaction turns from orange/red to clear with black solids within 1 hour.

  • Cause: Ligand dissociation. The isoxazole has stripped the phosphine, destabilizing the Pd(0), which then aggregates.

  • Solution: Switch to Method B (XPhos Pd G2) or increase ligand:metal ratio (add 5 mol% extra dppf).

Symptom: Protodeboronation
  • Observation: LCMS shows the formation of benzene (from phenylboronic acid) and unreacted bromide.

  • Cause: Base concentration too high or temperature too high for the specific boronic acid.

  • Solution: Switch base to

    
     (anhydrous) in dry dioxane (exclude water) or lower temp to 70°C.
    
Symptom: Isoxazole Ring Opening
  • Observation: LCMS shows a mass of [M+2] or complex fragmentation; loss of isoxazole characteristic UV.

  • Cause: Reductive cleavage of N-O bond. Rare in Suzuki, but possible with Pd-hydride species if reaction stalls.

  • Solution: Ensure rapid turnover. Do not let the reaction stir overnight if conversion is stalled. Add fresh catalyst or stop.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Catalyst poisoning.[2][3][4] Wikipedia. (Accessed 2025).[1][2][5][6]

  • General Suzuki Protocol & Base Effects

    • Suzuki Coupling - Organic Chemistry Portal. (Accessed 2025).[1][2][5][6]

  • Isoxazole Stability & Functionalization

    • Transition Metal-Mediated Functionalization of Isoxazoles: A Review. ResearchGate. (Accessed 2025).[1][2][5][6]

  • Microwave Assisted Protocols

    • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. (Accessed 2025).[1][2][5][6]

  • Palladium Catalyst Deactivation

    • Poisoning and deactivation of palladium catalysts. ResearchGate. (Accessed 2025).[1][2][5][6]

Sources

Application Notes & Protocols: Selective Oxidation of Isoxazol-5-yl Methanol to Isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the selective oxidation of isoxazol-5-yl methanol to its corresponding aldehyde, isoxazole-5-carbaldehyde. This transformation is a critical step in the synthesis of numerous pharmacologically active molecules, given the prevalence of the isoxazole scaffold in medicinal chemistry.[1][2] This document explores the mechanistic underpinnings and practical execution of two primary, mild oxidation methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. Additionally, the utility of manganese dioxide (MnO₂) for the oxidation of such heteroaromatic methanols is discussed. Each protocol is designed to be a self-validating system, complete with in-depth procedural steps, safety precautions, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and development.

Introduction: The Significance of Isoxazole-5-carbaldehyde

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in the architecture of a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2] Isoxazole-5-carbaldehyde, the target molecule of the protocols herein, serves as a versatile synthetic intermediate. Its aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries for drug discovery programs.[4][5] The efficient and selective synthesis of this key building block is therefore of paramount importance.

Comparative Analysis of Suitable Oxidation Methodologies

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. For a substrate like isoxazol-5-yl methanol, which contains a potentially sensitive heterocyclic ring, mild and selective methods are essential.

Oxidation Method Reagent(s) Advantages Disadvantages Typical Reaction Conditions
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneMild, neutral pH, high chemoselectivity, short reaction times, simple workup.[6][7][8][9]Reagent is potentially explosive and expensive, poor atom economy.[8]Room temperature in chlorinated solvents (e.g., DCM).[6][7][10]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineMild conditions, wide functional group tolerance, avoids heavy metals.[11][12]Production of malodorous dimethyl sulfide, requires cryogenic temperatures.[11][12][13]-78 °C in chlorinated solvents (e.g., DCM).[10][14]
Manganese Dioxide (MnO₂) Oxidation Activated Manganese DioxideMild, selective for allylic and benzylic/heteroaromatic methanols, inexpensive.[10][15][16]Requires a large excess of reagent, reaction times can be long, reagent quality varies.[17]Room temperature or reflux in various solvents (e.g., DCM, chloroform).[10][18]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the first choice for small-scale syntheses due to its operational simplicity and mild conditions, which are well-suited for preserving the integrity of the isoxazole ring.[6][9]

3.1.1. Mechanistic Rationale

The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane, to selectively oxidize primary alcohols. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination facilitated by another acetate ion acting as a base.[19][20][21]

3.1.2. Workflow Diagram

DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve isoxazol-5-yl methanol in anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.2 eq) start->add_dmp In one portion stir Stir at room temperature (Monitor by TLC) add_dmp->stir 2-4 hours quench Quench with saturated aq. NaHCO₃ and Na₂S₂O₃ stir->quench Upon completion extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify product Isoxazole-5-carbaldehyde purify->product

Caption: Workflow for Dess-Martin Periodinane Oxidation.

3.1.3. Step-by-Step Procedure

  • To a solution of isoxazol-5-yl methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[8]

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously until the solid byproduct dissolves and both layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford isoxazole-5-carbaldehyde.

3.1.4. Safety and Handling

  • Dess-Martin Periodinane is potentially shock-sensitive and can be explosive, especially upon heating. [8] Handle with care and avoid grinding.

  • Perform the reaction in a well-ventilated fume hood.[22][23]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[22][24]

  • Avoid inhalation of dust when handling the reagent.[23]

Protocol 2: Swern Oxidation

The Swern oxidation is a highly reliable and mild method that is broadly tolerant of various functional groups, making it an excellent choice for the synthesis of isoxazole-5-carbaldehyde.[12]

3.2.1. Mechanistic Rationale

This reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive sulfonium species.[12][13][25] The alcohol then adds to this species, and subsequent deprotonation by a hindered base (triethylamine) generates a sulfur ylide, which undergoes intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][12][25]

3.2.2. Workflow Diagram

Swern_Oxidation_Workflow cluster_activation Activation cluster_addition Alcohol Addition cluster_elimination Elimination cluster_workup Work-up start Cool oxalyl chloride in DCM to -78 °C add_dmso Add DMSO dropwise start->add_dmso Maintain < -60 °C add_alcohol Add isoxazol-5-yl methanol solution dropwise add_dmso->add_alcohol Stir 15 min add_tea Add triethylamine dropwise add_alcohol->add_tea Stir 30-45 min warm Warm to room temperature add_tea->warm Stir 30 min quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash with aq. HCl, sat. NaHCO₃, and brine extract->wash dry Dry and concentrate wash->dry product Isoxazole-5-carbaldehyde dry->product

Caption: Workflow for Swern Oxidation.

3.2.3. Step-by-Step Procedure

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (volume to make a ~0.5 M solution) in a three-neck flask equipped with a thermometer, add a dropping funnel and a nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DMSO (3.0 eq.) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Gas evolution (CO and CO₂) will be observed.[25] Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of isoxazol-5-yl methanol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, keeping the temperature at -78 °C. A thick white precipitate will form.

  • Stir the mixture for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[14][26]

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product may be pure enough for subsequent steps or can be purified by flash chromatography.

3.2.4. Safety and Handling

  • The reaction is highly exothermic and produces toxic gases (CO, CO₂). [25] It must be performed in a well-ventilated fume hood with careful temperature control.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • The byproduct, dimethyl sulfide (DMS), has an extremely unpleasant and pervasive odor.[12][13] All glassware should be quenched with bleach solution to oxidize the DMS to odorless DMSO or dimethyl sulfone.[12]

Alternative Protocol: Manganese Dioxide (MnO₂) Oxidation

For heteroaromatic methanols, which are analogous to benzylic alcohols, activated manganese dioxide is a mild and effective oxidant.[10][16][18]

3.3.1. Step-by-Step Procedure

  • To a solution of isoxazol-5-yl methanol (1.0 eq.) in a suitable solvent (e.g., DCM or chloroform), add activated manganese dioxide (10-20 eq. by weight).

  • Stir the suspension vigorously at room temperature. The reaction is heterogeneous.[17]

  • Monitor the reaction by TLC. Reaction times can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography if necessary.

Troubleshooting

Issue Potential Cause Solution
Incomplete Reaction (DMP) Inactive DMP reagent.Use a fresh bottle of DMP or test the reagent on a simple alcohol like benzyl alcohol. The addition of a small amount of water can sometimes accelerate the reaction.[6][21]
Low Yield (Swern) Temperature rose during addition of reagents.Maintain strict temperature control at -78 °C throughout the additions.
Insufficient stirring.Vigorous stirring is crucial, especially after the addition of triethylamine when the mixture becomes thick.
Formation of Byproducts Over-oxidation to carboxylic acid (unlikely with these methods).Ensure mild conditions are maintained.
Mixed thioacetal formation (Swern).This can occur if the reaction temperature is not kept low before the addition of the base.[11]
Difficult Purification Residual iodine byproducts (DMP).Ensure the quench with sodium thiosulfate is complete.
Persistent DMS odor (Swern).Thoroughly decontaminate all glassware and waste with bleach.[12]

Conclusion

The selective oxidation of isoxazol-5-yl methanol to isoxazole-5-carbaldehyde is a crucial transformation for the synthesis of isoxazole-containing drug candidates. Both Dess-Martin periodinane oxidation and Swern oxidation represent reliable and high-yielding methods to achieve this conversion under mild conditions that are compatible with the isoxazole core. The choice between these methods will often depend on the scale of the reaction, cost considerations, and laboratory infrastructure. For its simplicity and mild, non-cryogenic conditions, DMP oxidation is often preferred for smaller-scale applications. The Swern oxidation, while more demanding in its setup, is highly robust and scalable. Manganese dioxide offers a simple, albeit potentially slower, alternative for this class of heteroaromatic alcohol. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and efficiently synthesize this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry, Reaction Mechanism - YouTube. (2021, June 9). Swern Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • s d fine-chem limited. (n.d.). dess martin periodinane Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Common Conditions. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

  • ACS Publications. (n.d.). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Retrieved from [Link]

  • ResearchGate. (2021, October 31). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Retrieved from [Link]

  • MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Research Square. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Manganese Dioxide as an Oxidizing Agent in Chemical Synthesis. (n.d.). Retrieved from [Link]

  • TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide. Retrieved from [Link]

  • Wordpress. (2026, February 6). Manganese Dioxide, MnO2. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the 5-Hydroxymethyl Group on Isoxazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and drug development professionals.

Abstract

The isoxazole motif is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions.[1][2] The 5-hydroxymethyl group, in particular, serves as a versatile and highly valuable synthetic handle, allowing for the strategic diversification of isoxazole scaffolds. This guide provides an in-depth exploration of the primary chemical transformations used to functionalize this group. We will delve into the mechanistic principles, provide field-tested protocols, and offer expert insights into reaction optimization for key transformations including oxidation, etherification, esterification, and conversion to halomethyl derivatives. Our focus is on empowering researchers to leverage this chemical versatility to accelerate drug discovery and materials science programs.

Introduction: The Isoxazole Scaffold and the 5-Hydroxymethyl Handle

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms.[1] This arrangement results in a π-electron-deficient system that is relatively stable to metabolic degradation and can act as a bioisostere for other functional groups, such as esters or amides. The inclusion of an isoxazole ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

The 5-hydroxymethyl substituent is a primary alcohol, offering a rich platform for chemical modification. Its strategic functionalization allows for:

  • Modulation of Physicochemical Properties: Altering polarity, solubility, and lipophilicity.

  • Introduction of New Pharmacophores: Appending functionalities that can engage in new interactions with a biological target.

  • Creation of Prodrugs: Installing moieties that are cleaved in vivo to release the active compound.

  • Development of Covalent Inhibitors: Introducing reactive groups that can form a permanent bond with a target protein.

This document outlines the core synthetic strategies to exploit the reactivity of the 5-hydroxymethylisoxazole moiety.

Core Functionalization Pathways

The primary alcohol of the 5-hydroxymethyl group can be readily transformed into a variety of other functional groups. The most common and synthetically useful pathways are oxidation to carbonyls, conversion to ethers and esters, and substitution to form halomethyl and aminomethyl derivatives.

Functionalization_Pathways Start 5-Hydroxymethylisoxazole Aldehyde 5-Formylisoxazole (Aldehyde) Start->Aldehyde Mild Oxidation (DMP, PCC) Acid Isoxazole-5-carboxylic Acid Start->Acid Direct Strong Oxidation Ether 5-Alkoxymethylisoxazole (Ether) Start->Ether Williamson or Mitsunobu Etherification Ester 5-Acyloxymethylisoxazole (Ester) Start->Ester Fischer or Acylation Esterification Halide 5-Halomethylisoxazole (Halide) Start->Halide Halogenation (SOCl₂, PBr₃) Aldehyde->Acid Strong Oxidation (KMnO4, Jones) Amine 5-Aminomethylisoxazole Halide->Amine Nucleophilic Substitution Halogenation_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (Sₙ2) Alcohol R-CH₂-OH Intermediate R-CH₂-O-S(O)Cl (Chlorosulfite ester) Alcohol->Intermediate Attack on Sulfur SOCl2 SOCl₂ SOCl2->Intermediate Intermediate_2 R-CH₂-O-S(O)Cl Chloride Cl⁻ Halide R-CH₂-Cl Chloride->Halide Backside Attack Gases SO₂ + HCl Halide->Gases Byproducts Intermediate_2->Halide

Sources

Reaction conditions for Buchwald-Hartwig amination of bromophenyl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heterocyclic Challenge

Bromophenyl isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amide bonds and key scaffolds in kinase inhibitors (e.g., Valdecoxib, Leflunomide analogs). However, incorporating these moieties via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents a distinct "stability-reactivity" paradox.

While the aryl bromide provides a standard handle for oxidative addition, the isoxazole ring introduces two failure modes:

  • Catalyst Poisoning: The isoxazole nitrogen (

    
    ) is a competent ligand that can displace phosphines on the Pd center, arresting the catalytic cycle.
    
  • Base-Mediated Ring Cleavage: The N-O bond is susceptible to cleavage by strong nucleophilic bases (e.g., alkoxides) at elevated temperatures, leading to nitrile or enaminone byproducts.

This guide provides a self-validating protocol designed to bypass these failure modes using sterically demanding ligands and non-nucleophilic bases.

Critical Analysis of Reaction Parameters

Ligand Selection: The "Bulky" Imperative

Standard ligands like


 or dppf are insufficient for bromophenyl isoxazoles due to competitive coordination from the isoxazole nitrogen. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) . Their bulk promotes reductive elimination and prevents the Pd center from coordinating to the isoxazole nitrogen.
Ligand ClassRecommended LigandTarget Substrate ScopeRationale
Primary Amines BrettPhos Anilines, Alkyl aminesHigh activity; prevents

-hydride elimination.
Secondary Amines RuPhos Cyclic amines, N-methyl anilinesBulky isopropyl groups prevent bis-amine coordination.
General Purpose XPhos Sterically hindered Ar-BrExcellent general stability; resists oxidation.
Challenging tBuBrettPhos Amides, weak nucleophilesExtreme steric bulk forces reductive elimination.
The Base Dilemma: Avoiding the "Isoxazole Trap"

The choice of base is the single most critical variable.

  • Standard (Risky):

    
    .[1][2] While effective for standard Buchwalds, tert-butoxide is nucleophilic enough to attack the isoxazole 3-position or trigger ring-opening elimination at 
    
    
    
    .
  • Recommended (Safe):

    
     or 
    
    
    
    . These inorganic bases are weaker nucleophiles but sufficiently basic (
    
    
    of conjugate acid ~10-12) to deprotonate the amine-Pd complex without destroying the heterocycle.
Mechanistic Decision Tree

The following workflow illustrates the logic for selecting conditions based on substrate electronics and sterics.

ReactionLogic Start Substrate: Bromophenyl Isoxazole PosCheck Bromine Position relative to Isoxazole? Start->PosCheck Ortho Ortho-substituted (Steric/Chelation Risk) PosCheck->Ortho High Steric Bulk MetaPara Meta/Para-substituted (Electronic Effect) PosCheck->MetaPara Standard AmineCheck Nucleophile Type Ortho->AmineCheck MetaPara->AmineCheck CondA Condition Set A: Pd-G4-BrettPhos NaOtBu (Careful) or LHMDS AmineCheck->CondA Primary Amine CondB Condition Set B: Pd-G4-RuPhos Cs2CO3 (Soluble Base) AmineCheck->CondB Secondary Amine CondC Condition Set C: Pd-G4-XPhos K3PO4 / t-AmylOH AmineCheck->CondC Weak Nucleophile (Amide/Carbamate)

Figure 1: Decision matrix for selecting reaction conditions based on regiochemistry and nucleophile type.

Standardized Experimental Protocol

Materials
  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (preferred over in-situ mixing to ensure stoichiometry).

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol (for higher temp stability).

  • Base: Cesium Carbonate (

    
    ), dried at 
    
    
    
    under vacuum for 4h prior to use.
Step-by-Step Procedure (1.0 mmol Scale)

Objective: Coupling of 4-(4-bromophenyl)-3-methylisoxazole with Morpholine.

  • Preparation (Glovebox or Schlenk):

    • To a distinct 8 mL reaction vial equipped with a magnetic stir bar, add:

      • Bromophenyl isoxazole substrate (1.0 equiv, 1.0 mmol).

      • Morpholine (1.2 equiv, 1.2 mmol).

      • 
         (3.0 equiv, 3.0 mmol).
        
      • RuPhos Pd G4 (0.02 equiv, 2 mol%). Note: Increase to 5 mol% if Br is ortho.

  • Solvent Addition:

    • Seal the vial with a septum cap (PTFE lined).

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

  • Reaction:

    • Place in a pre-heated block at 85°C .

    • Critical Checkpoint: Monitor by LCMS at 2 hours.

      • If SM remains: Add 1 mol% catalyst.[3]

      • If dehalogenation (Ar-H) observed: Lower temp to 70°C, switch solvent to Toluene.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Mechanism & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting. The diagram below highlights the specific interference points caused by the isoxazole ring.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding OxAdd->AmineBind HNR2 IsoxTrap Isoxazole N-Coordination (Catalyst Arrest) OxAdd->IsoxTrap Low Steric Ligand Deprot Deprotonation (Base Step) AmineBind->Deprot Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim BaseTrap Isoxazole Ring Opening (Base Attack) Deprot->BaseTrap Strong Base (NaOtBu) RedElim->Pd0

Figure 2: Catalytic cycle showing specific failure modes (Red) for isoxazole substrates.

Troubleshooting Table
Observation (LCMS)Root CauseCorrective Action
No Conversion Catalyst poisoning by Isoxazole N.Switch to BrettPhos or tBuXPhos (bulkier).
Protodehalogenation (Ar-H)

-hydride elimination / Difficult Reductive Elim.
Switch solvent to Toluene ; lower temp; increase concentration.
New Polar Peak (M+?) Isoxazole ring opening (N-O cleavage).Switch base from NaOtBu to

or

.
Low Yield (Ortho-sub) Steric hindrance at Pd center.Use Pd-G4-P(tBu)3 or smaller but electron-rich ligands like Josiphos (specialized).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination phenomena. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in transition-metal-mediated synthesis. Current Opinion in Drug Discovery & Development. (Contextualizing heterocycle sensitivity).
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application Note: Chemoselective Conversion of (3-(3-Bromophenyl)isoxazol-5-yl)methanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocols for converting (3-(3-bromophenyl)isoxazol-5-yl)methanol (Compound 1 ) into its corresponding alkyl chloride, bromide, and iodide derivatives.

The starting material features two distinct halogen-compatible sites:

  • Aryl Bromide (C3-position): A stable

    
     halide intended for downstream cross-coupling (e.g., Suzuki-Miyaura).
    
  • Hydroxymethyl Group (C5-position): A "benzylic-like" primary alcohol.

The Challenge: The primary objective is to activate the C5-alcohol for nucleophilic substitution without compromising the isoxazole ring stability or affecting the aryl bromide handle. The resulting 5-(halomethyl)isoxazoles are highly reactive electrophiles (alkylating agents) and serve as critical intermediates for installing nucleophiles (amines, thiols, azides) in drug discovery campaigns.

Reaction Scheme

The following diagram outlines the divergent synthetic pathways described in this note.

ReactionScheme SM (3-(3-Bromophenyl)isoxazol-5-yl)methanol (Starting Material) Cl_Prod Alkyl Chloride (SOCl2 Method) SM->Cl_Prod SOCl2, DCM 0°C to RT Br_Prod Alkyl Bromide (PBr3 Method) SM->Br_Prod PBr3, Et2O 0°C I_Prod Alkyl Iodide (Finkelstein) Cl_Prod->I_Prod NaI, Acetone Reflux Br_Prod->I_Prod Alt. Route

Figure 1: Divergent synthesis of isoxazole alkyl halides from the parent alcohol.[1]

Critical Chemical Considerations

ParameterTechnical Insight
Substrate Reactivity The C5-position of isoxazole is electron-deficient. The resulting halomethyl group behaves similarly to a benzyl halide but is often more reactive toward nucleophiles (and hydrolysis).
Chemoselectivity Standard halogenation reagents (

,

) will not affect the C3-aryl bromide. Electrophilic aromatic substitution is not competitive under these conditions.
Stability High Risk: The products are potent alkylating agents. They are lachrymators and can decompose upon prolonged exposure to moisture or silica gel. Store at -20°C under inert atmosphere.
Purification Avoid aqueous workups with high pH, which may degrade the isoxazole ring. Flash chromatography should be fast; neutralization of silica with 1%

is recommended for unstable halides.

Detailed Experimental Protocols

Protocol A: Synthesis of the Alkyl Chloride

Reagent: Thionyl Chloride (


)
Mechanism: 

displacement via chlorosulfite intermediate.
Materials
  • (3-(3-Bromophenyl)isoxazol-5-yl)methanol (

    
    )
    
  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM), anhydrous (

    
     concentration)
    
  • Catalytic DMF (

    
    , optional for activation)
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the starting alcohol in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise via syringe over 10 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes). The product will be less polar (higher

    
    ) than the alcohol.
    
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .
      
    • Redissolve the residue in DCM and wash with saturated aqueous

      
       (cold) to neutralize residual acid.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Generally, the crude material is sufficiently pure (>95%). If necessary, purify via a short plug of silica gel (eluting with DCM).

Protocol B: Synthesis of the Alkyl Bromide

Reagent: Phosphorus Tribromide (


)
Mechanism:  Activation of oxygen by phosphorus followed by 

bromide displacement.
Materials
  • (3-(3-Bromophenyl)isoxazol-5-yl)methanol (

    
    )
    
  • Phosphorus Tribromide (

    
    ) (
    
    
    
    - note stoichiometry: 1 mol
    
    
    converts 3 mol alcohol)
  • Diethyl Ether (

    
    ) or DCM, anhydrous (
    
    
    
    )
Step-by-Step Procedure
  • Setup: Oven-dry a reaction vial/flask. Purge with nitrogen.

  • Dissolution: Dissolve the alcohol in anhydrous

    
     (preferred for easier workup) or DCM. Cool to 0°C .[2]
    
  • Addition: Add

    
     dropwise. A white precipitate (phosphorous acid byproducts) may form as the reaction proceeds.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.

    • Note: If the reaction is sluggish, the Appel Reaction (

      
      ) is a valid alternative, though it requires removal of triphenylphosphine oxide (
      
      
      
      ).
  • Quench: Carefully pour the mixture into crushed ice/water.

  • Extraction: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine and saturated
    
    
    .
  • Purification: Dry over

    
     and concentrate. The bromide is often unstable on silica; use immediately or recrystallize if solid (hexanes/ether).
    
Protocol C: Synthesis of the Alkyl Iodide

Method: Finkelstein Reaction (Halide Exchange) Mechanism:


 displacement driven by the precipitation of 

/

.
Materials
  • 5-(Chloromethyl)-3-(3-bromophenyl)isoxazole (Product from Protocol A)

  • Sodium Iodide (

    
    ) (
    
    
    
    )
  • Acetone (reagent grade, dry)

Step-by-Step Procedure
  • Dissolution: Dissolve the alkyl chloride (or bromide) in acetone (

    
    ).
    
  • Addition: Add solid

    
    . The salt may not fully dissolve initially.
    
  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–12 hours.

    • Visual Cue: A white precipitate (

      
      ) will form, indicating reaction progress.
      
  • Workup: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate.

  • Partition: Dissolve residue in

    
     and wash with water and 10% aqueous sodium thiosulfate (
    
    
    
    ) to remove any free iodine (yellow/brown color).
  • Storage: Alkyl iodides are light-sensitive. Store in amber vials with copper wire (stabilizer) at -20°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chlorination) Hydrolysis during workup.Ensure all glassware is dry. Use anhydrous solvents.[1] Perform a "dry" workup by simply concentrating and stripping with toluene if the byproduct is volatile.
Side Products (Elimination) Formation of exocyclic double bond.This is rare for 5-methylisoxazoles but possible under strong basic conditions. Avoid strong bases; use weak bases like pyridine or

.
TPPO Contamination Using Appel conditions (

).
Switch to

(Protocol B) or triturate the crude solid with hexanes (TPPO is insoluble in cold hexanes).
Starting Material Remains Steric hindrance or old reagents.Check

/

quality (they degrade with moisture). Add a catalyst like DMF (for

).

References

  • Isoxazole Synthesis & Reactivity: Pinho e Melo, T. M. (2005). "Recent advances in the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Context: General stability and reactivity profiles of the isoxazole ring system.
  • Appel Reaction (General Protocol)

    • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Finkelstein Reaction

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

  • Specific Scaffold Reference (Analogous Chemistry)

Sources

Introduction: The Strategic Value of the 3-Bromophenyl Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of 3-Bromophenyl Isoxazole Derivatives in Click Chemistry

In the landscape of modern medicinal chemistry and materials science, the isoxazole ring is a privileged scaffold, prized for its metabolic stability, ability to engage in hydrogen bonding, and dipolar interactions.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a 3-bromophenyl substituent adds a layer of strategic versatility. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage functionalization and the rapid generation of diverse molecular libraries.

This guide focuses on the application of 3-bromophenyl isoxazole derivatives as platforms for "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[4] Specifically, we will detail the protocols for leveraging these derivatives in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), two of the most powerful bioconjugation and material synthesis techniques available.

Workflow for Utilizing 3-Bromophenyl Isoxazole Derivatives in Click Chemistry

The overall strategy involves synthesizing a 3-bromophenyl isoxazole core, functionalizing it with a click-reactive handle (typically an alkyne or an azide), and subsequently reacting it with a complementary click partner.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Click Chemistry Application cluster_3 Product A Synthesis of 3-Bromophenyl Isoxazole Core (e.g., via 1,3-Dipolar Cycloaddition) B Introduction of Alkyne Handle (e.g., Propargylation) A->B Add Alkyne C Introduction of Azide Handle (e.g., Nucleophilic Substitution) A->C Add Azide D CuAAC Reaction (with Azide-Partner) B->D E SPAAC Reaction (with Cyclooctyne-Partner) C->E F Triazole-Linked Conjugate D->F E->F

Caption: General workflow for click chemistry applications.

Synthesis of Click-Ready 3-Bromophenyl Isoxazole Derivatives

The most common and effective method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6] To prepare a 3-(3-bromophenyl) isoxazole derivative functionalized for click chemistry, one can start with 3-bromobenzaldehyde.

Protocol 1: Synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

This protocol describes the synthesis of an isoxazole core with a hydroxymethyl group at the 5-position, which can be readily converted to an alkyne or azide.

  • Step 1: Oxime Formation. Dissolve 3-bromobenzaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir at room temperature for 2-4 hours until TLC indicates consumption of the aldehyde. Extract the product, 3-bromobenzaldehyde oxime, with ethyl acetate.

  • Step 2: Nitrile Oxide Generation and Cycloaddition. Dissolve the 3-bromobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent like dichloromethane (DCM). Add a solution of sodium hypochlorite (bleach, 1.5 eq) dropwise at 0°C. The bleach oxidizes the oxime in situ to a nitrile oxide, which immediately undergoes a 1,3-dipolar cycloaddition with the propargyl alcohol.[7]

  • Step 3: Workup and Purification. After the reaction is complete (monitored by TLC), separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield (3-(3-bromophenyl)isoxazol-5-yl)methanol. The structural integrity can be confirmed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[8]

Application Note 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the gold standard for click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[9] The reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells.

Causality Behind the Reagents:

  • Copper(II) Sulfate (CuSO₄): Serves as a readily available and stable precatalyst.

  • Sodium Ascorbate: A reducing agent that converts the inactive Cu(II) to the catalytically active Cu(I) in situ. It continuously regenerates the Cu(I) species, which can be oxidized by dissolved oxygen.[10]

  • Ligand (e.g., THPTA, TBTA): A tris-triazole ligand that stabilizes the Cu(I) oxidation state, prevents its disproportionation, and accelerates the reaction. It also protects sensitive biomolecules from damage by reactive oxygen species that can be generated.[10]

CuAAC_Cycle CuI Cu(I) Intermediate1 Cu-Acetylide CuI->Intermediate1 + Alkyne Alkyne R-C≡CH Azide R'-N₃ Intermediate2 Six-Membered Cu-Intermediate Intermediate1->Intermediate2 + Azide Product Triazole Product Intermediate2->Product Ring Contraction & Product Release Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle for CuAAC.

Protocol 2: CuAAC Ligation of an Alkyne-Functionalized Isoxazole

This protocol assumes the synthesis of an alkyne-derivatized 3-bromophenyl isoxazole (e.g., 5-(prop-2-yn-1-yloxymethyl)-3-(3-bromophenyl)isoxazole).

ReagentStock ConcentrationVolume for 1 mL ReactionFinal Concentration
Alkyne-Isoxazole10 mM in DMSO10 µL100 µM
Azide-Partner (e.g., Azido-PEG-Biotin)10 mM in DMSO11 µL110 µM (1.1 eq)
Copper(II) Sulfate (CuSO₄)100 mM in H₂O5 µL500 µM
THPTA Ligand100 mM in H₂O25 µL2.5 mM (5 eq to Cu)
Sodium Ascorbate (freshly prepared)1 M in H₂O5 µL5 mM
Phosphate-Buffered Saline (PBS), pH 7.4-944 µL-

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all stock solutions as described in the table. Always prepare the sodium ascorbate solution fresh before use.

  • Reaction Assembly: In a microcentrifuge tube, add the reagents in the following order: PBS buffer, alkyne-isoxazole, and azide-partner.

  • Catalyst Premix: In a separate tube, briefly mix the CuSO₄ and THPTA ligand solutions before adding them to the main reaction mixture. This allows the ligand to complex with the copper.

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light.[9]

  • Monitoring and Workup: Monitor the reaction progress using LC-MS or TLC. Upon completion, the triazole product can be purified using reverse-phase HPLC or other appropriate chromatographic techniques.

Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst.[11] It utilizes a strained cyclooctyne (e.g., DIBO, DBCO, BCN), where the ring strain provides the activation energy for a [3+2] cycloaddition with an azide.[12][13] The reaction rates are generally slower than CuAAC but are sufficiently fast for applications in living systems.[14]

Protocol 3: SPAAC Ligation of an Azide-Functionalized Isoxazole

This protocol requires an azide-functionalized 3-bromophenyl isoxazole. This can be synthesized from the corresponding alcohol (Protocol 1) via tosylation followed by substitution with sodium azide.

ReagentStock ConcentrationVolume for 1 mL ReactionFinal Concentration
Azide-Isoxazole10 mM in DMSO10 µL100 µM
Cyclooctyne (e.g., DBCO-amine)10 mM in DMSO10 µL100 µM (1.0 eq)
Phosphate-Buffered Saline (PBS), pH 7.4-980 µL-

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine the PBS buffer, the azide-isoxazole solution, and the DBCO-amine solution.

  • Incubation: Mix the components and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne used and the desired conversion.

  • Monitoring and Purification: Monitor the reaction by LC-MS. The resulting triazole conjugate can be purified by HPLC. The key advantage is the simplicity of the reaction mixture, which often simplifies purification.

Safety Precautions: Handling Azides and Catalysts

CRITICAL: Azide compounds are potentially explosive and toxic. All work with azides must be conducted with extreme caution in a well-ventilated fume hood behind a blast shield.[4]

  • Toxicity: The azide ion has a toxicity similar to cyanide. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.[15]

  • Explosion Hazard: Low molecular weight organic azides and heavy metal azides are shock, friction, and heat sensitive.[16][17]

    • NEVER use metal spatulas to handle sodium azide or other azide salts; use plastic or ceramic spatulas.[4]

    • AVOID contact with heavy metals. Do not pour azide waste down drains, as explosive lead or copper azides can form in the plumbing.[18]

    • DO NOT use chlorinated solvents like DCM or chloroform with sodium azide, as this can form highly explosive di- and tri-azidomethane.[4][15]

    • DO NOT concentrate azide solutions by rotary evaporation.[4]

  • Storage: Store organic azides in a cool, dark place, preferably as dilute solutions.[16]

  • Waste Disposal: Quench residual azides if possible or dispose of them in a dedicated, clearly labeled azide waste container.[15]

  • Copper Catalyst: While less hazardous than azides, copper salts are toxic. Avoid inhalation and skin contact.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product (CuAAC) Inactive catalyst (Cu(II) present)Use freshly prepared sodium ascorbate. Ensure the ligand-to-copper ratio is at least 5:1. De-gas solvents to remove oxygen.
Degradation of starting materialsCheck the stability of your alkyne and azide under the reaction conditions. Run control reactions.
Poor solubility of reagentsAdd a co-solvent like DMSO or DMF (up to 10% v/v).
Low or No Product (SPAAC) Slow reaction kineticsIncrease the reaction temperature to 37°C. Increase the concentration of reactants. Allow the reaction to proceed for a longer time (24-48h).
Hydrolysis or degradation of the cyclooctyneUse high-purity, fresh cyclooctyne reagents. Check the pH of the buffer.
Multiple Byproducts Oxidative homocoupling of the alkyne (Glaser coupling) in CuAACEnsure sufficient reducing agent (sodium ascorbate) is present. Use a protective ligand.
Side reactions with functional groups on biomoleculesFor CuAAC on proteins, consider using a copper-free click chemistry method like SPAAC.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Dom, J. D., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2023(3), M1682. [Link]

  • School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Ning, X., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(38), 8864-8867. [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link]

  • Al-Azzawi, A. M., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Environmental Health & Safety, Stanford University. (n.d.). Information on Azide Compounds. [Link]

  • van der Vliet, D. & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Isoxazole Derivatives. [Link]

  • Keri, R. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Mondal, S., et al. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • Parker, C. G., et al. (2017). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Cell Chemical Biology, 24(7), 859-870.e6. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules, 28(3), 1435. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Drug Discovery, 4(2), FDD60. [Link]

  • Dom, J. D., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Hein, C. D., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(6), 1017. [Link]

  • Al-Masum, M., & El-Sayed, I. (2025). Catalytic Copper(I) Alkyne-Azide Cycloaddition (CuAAC) utilizing Arylazothioformamide ligand complexes. SSRN. [Link]

  • Aboalroub, A. A. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Organic and Medicinal Chemistry International. [Link]

  • Keri, R. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Chen, W., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(19), 6533-6541. [Link]

  • Organic Chemistry Lab. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Smith, A. B., et al. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron Letters, 53(28), 3639-3642. [Link]

  • Sreevidya, V., et al. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Bakulev, V. A., et al. (2016). Simple Access to Isoxazole-Containing Heterocyclic Hybrids: Isoxazole/Oxazole and Isoxazole/Pyridine. Molecules, 21(3), 389. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromophenyl Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromine Advantage

You are likely targeting bromophenyl isoxazoles not as final compounds, but as critical intermediates. The bromine moiety serves as a "handle" for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Therefore, your synthesis must not only achieve high yield but also preserve the integrity of the carbon-bromine (C-Br) bond and ensure the correct regioisomer (3,5- vs 3,4-substitution).

This guide addresses the three most common failure modes in this chemistry:

  • Dimerization of the nitrile oxide (low conversion).[1]

  • Regioisomeric mixtures (purification nightmares).

  • Electronic deactivation (sluggish reactivity due to the bromine position).

Module 1: The "Furoxan" Trap (Dimerization)

The most frequent cause of low yield is not the failure of the cycloaddition, but the success of the side reaction. Nitrile oxides are unstable high-energy dipoles. If they do not find an alkyne quickly, they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).

The Mechanism of Failure

When you generate the nitrile oxide in situ (e.g., from hydroximoyl chloride + base) too rapidly, the local concentration of the dipole spikes.

  • Pathway A (Desired): Nitrile Oxide + Alkyne

    
     Isoxazole (
    
    
    
    )
  • Pathway B (Undesired): Nitrile Oxide + Nitrile Oxide

    
     Furoxan (
    
    
    
    )

Since dimerization is second-order with respect to the nitrile oxide (


), while cycloaddition is first-order (

), keeping

low is critical.
Troubleshooting Protocol: The "Pseudo-High Dilution" Technique

Do not dump your base into the reaction.

  • Dissolve your hydroximoyl chloride and alkyne in the solvent (DCM or THF).

  • Dissolve your base (TEA or DIPEA) in a separate syringe.

  • Add the base slowly using a syringe pump over 4–8 hours.

    • Why? This ensures the nitrile oxide is generated at a rate slower than it is consumed by the alkyne.

ReactionPathways Start Hydroximoyl Chloride (Precursor) Dipole Nitrile Oxide (Reactive Dipole) Start->Dipole Dehydrohalogenation Base Base Addition (Rate Limiting Step) Base->Dipole Controls Rate Furoxan Furoxan Dimer (Dead End Side Product) Dipole->Furoxan High Conc. (k_dim) Isoxazole Bromophenyl Isoxazole (Target) Dipole->Isoxazole + Alkyne (k_cyc) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Figure 1: Kinetic competition between productive cycloaddition and destructive dimerization.

Module 2: Regiocontrol (3,5- vs. 3,4-Isomers)

Thermal cycloaddition of bromobenzonitrile oxides often yields a mixture of 3,5- and 3,4-disubstituted isoxazoles. Separating these regioisomers is difficult due to their similar polarity.

The Solution: Copper(I) Catalysis (CuAAC-like)

While "Click chemistry" usually refers to azides, Copper(I) also catalyzes the reaction of nitrile oxides with terminal alkynes to yield the 3,5-disubstituted isoxazole exclusively.

  • Mechanism: The reaction proceeds via a copper-acetylide intermediate, directing the nitrile oxide oxygen to the internal carbon of the alkyne.

  • Bromine Safety: Standard Cu(I) conditions (CuSO4/Ascorbate or CuI/Base) are generally mild enough to leave aryl bromides intact. Avoid high temperatures (>100°C) to prevent oxidative addition of Cu into the C-Br bond.

ConditionMajor ProductSelectivityNotes
Thermal Mixture~2:1 to 4:1Driven by sterics; difficult purification.
Cu(I) Catalyzed 3,5-Isoxazole >98:2Regiospecific; faster reaction at RT.
Ru(II) Catalyzed 3,4-Isoxazole HighSpecialized; requires Cp*RuCl(cod).

Module 3: Electronic Effects of the Bromine

The position of the bromine atom on the phenyl ring drastically alters the reactivity of your dipole.

  • Para-Bromo (

    
    -Br): 
    
    • Effect: Electron Withdrawing Group (EWG).[2]

    • Result:Activates the nitrile oxide. The dipole becomes more electrophilic, reacting faster with electron-rich alkynes.

    • Risk:[3][4] Higher reactivity increases the risk of dimerization if base addition is too fast.

  • Ortho-Bromo (

    
    -Br): 
    
    • Effect: Steric Hindrance + EWG.

    • Result:Deactivates the cycloaddition. The bulky bromine hinders the approach of the alkyne.

    • Adjustment: You must increase the reaction temperature (40–60°C) or use a higher excess of alkyne (2–3 equiv).

Optimized Experimental Protocol

Target: 3-(4-Bromophenyl)-5-phenylisoxazole Method: Modified Huisgen Cycloaddition (Base-Mediated)

  • Preparation:

    • Flask A: 4-Bromobenzaldehyde oxime (1.0 equiv) + NCS (N-chlorosuccinimide, 1.1 equiv) in DMF/DCM (1:4 ratio). Stir at RT for 1h to generate the hydroximoyl chloride.

    • Flask B: Terminal alkyne (1.2 equiv) in DCM.

  • Execution:

    • Add the contents of Flask A to Flask B.

    • Crucial Step: Dissolve TEA (Triethylamine, 1.2 equiv) in DCM (10 mL). Add this solution to the reaction mixture via syringe pump over 6 hours at RT.

  • Workup:

    • Brominated isoxazoles are lipophilic. Wash with water to remove succinimide and salts.

    • If the product is solid, triturating with cold methanol often precipitates the pure isoxazole while leaving the furoxan dimer (if any) in solution.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific experiment.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS Is Starting Material (Oxime) left? Start->CheckTLC SM_Left Yes: Incomplete Conversion CheckTLC->SM_Left Yes No_SM No: Material Consumed CheckTLC->No_SM No Chlorination Problem: Chlorination Failed Check: Is NCS fresh? SM_Left->Chlorination Sterics Problem: Steric Hindrance (o-Br?) Action: Heat to 50°C SM_Left->Sterics CheckByproducts Check for Dimer (Furoxan) (New spot, usually less polar) No_SM->CheckByproducts DimerFound Dimer Present Cause: Fast Addition CheckByproducts->DimerFound Yes NoDimer Messy/Streaking Cause: Polymerization/Decomp CheckByproducts->NoDimer No FixDimer Solution: Slower Base Addition (Syringe Pump) DimerFound->FixDimer FixMess Solution: Degas solvents Check Alkyne Stability NoDimer->FixMess

Figure 2: Diagnostic workflow for isolating reaction failures.

FAQ: Bromophenyl Specifics

Q: My product is an oil but should be a solid. How do I crystallize it? A: Bromophenyl isoxazoles are heavy. Oils often result from trapped solvent or slight impurities (furoxans). Dissolve the oil in a minimum amount of hot ethanol or methanol, then let it stand at -20°C overnight. The bromine atom facilitates packing; it should crystallize.

Q: Can I use Copper(I) if I have an ortho-bromo substituent? A: Yes, but the rate will be slower. The copper acetylide must attack the sterically crowded dipole. Use a higher catalyst loading (10-20 mol% CuI) and ensure your ligand (e.g., TBTA) is fresh to protect the Cu(I) from oxidation during the longer reaction time.

Q: I see a side product where the Bromine is missing. What happened? A: If you used a copper catalyst with sodium ascorbate (reductant), you might have performed a hydrodebromination, though this is rare under mild conditions. Ensure you are not using harsh reducing environments. Switch to CuI/DIPEA (oxidant-free system) if this persists.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. (Foundational reference for Cu-catalysis mechanisms applicable to isoxazoles). Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. (Specific protocol for Cu-catalyzed isoxazole synthesis). Link

  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[8][9] Organic Letters.[7] (Alternative oxidative generation method).[6] Link

Sources

Purifying (3-(3-Bromophenyl)isoxazol-5-yl)methanol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (3-(3-Bromophenyl)isoxazol-5-yl)methanol via Column Chromatography Ticket ID: CHE-SUP-ISOX-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying (3-(3-Bromophenyl)isoxazol-5-yl)methanol presents a classic "push-pull" chromatographic challenge. You are balancing the lipophilicity of the 3-bromophenyl ring against the polarity and hydrogen-bonding capability of the 5-hydroxymethyl group and the isoxazole core.

Successful isolation requires mitigating two primary risks:

  • Silanol Interaction (Tailing): The hydroxyl group and the basic nitrogen of the isoxazole ring can interact with acidic silanols on the silica surface, leading to band broadening.[1]

  • Byproduct Co-elution: The [3+2] cycloaddition synthesis typically generates a furoxan dimer (from nitrile oxide dimerization) which often possesses similar retention characteristics to the product.[1]

Part 1: Pre-Purification Diagnostics

Before packing your column, you must define the separation window.[1] Do not skip these diagnostic steps.

Q: What is the optimal solvent system for this separation?

A: Due to the amphiphilic nature of the molecule, a gradient of Hexanes/Ethyl Acetate (Hex/EtOAc) is the standard starting point.

The "Golden Zone" Protocol:

  • TLC Spotting: Spot the crude mixture on a silica TLC plate.

  • Eluent Screening: Test 30% EtOAc in Hexanes.

    • Target: You want the product Rf to be 0.25 – 0.35 .

    • If Rf > 0.5: The solvent is too strong. Drop to 15-20% EtOAc.

    • If Rf < 0.15: The solvent is too weak. Increase to 50% EtOAc or switch to DCM/MeOH (95:5).

  • Staining: This molecule is UV active (254 nm) due to the aromatic system.[1] However, for high-sensitivity detection of the alcohol, use Hanessian’s Stain (Cerium Ammonium Molybdate) or Iodine .[1]

Q: My sample isn't dissolving in the mobile phase. How do I load it?

A: The 3-bromophenyl group limits solubility in pure hexanes, while the alcohol limits solubility in very non-polar media.

  • Do NOT: Load as a liquid in pure DCM or EtOAc; this will cause "band dumping" and ruin resolution.

  • DO: Use Dry Loading . Dissolve the crude in a minimum amount of DCM/MeOH, add silica gel (1:2 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of your packed column.

Part 2: The Purification Workflow

The following diagram outlines the decision logic for your purification strategy.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Decision1 Is Rf between 0.2 and 0.35? TLC->Decision1 GoodRf Standard Flash Gradient: 10% -> 60% EtOAc Decision1->GoodRf Yes HighRf Too Non-Polar? Reduce to 10-20% EtOAc Decision1->HighRf Rf > 0.5 LowRf Too Polar? Switch to DCM/MeOH (0-5%) Decision1->LowRf Rf < 0.15 Tailing Is Spot Tailing? GoodRf->Tailing NoTail Proceed to Column Tailing->NoTail No YesTail Add 1% Et3N (Base) or Switch to DCM/MeOH Tailing->YesTail Yes

Figure 1: Decision matrix for optimizing stationary and mobile phases based on Thin Layer Chromatography (TLC) behavior.

Part 3: Troubleshooting & FAQs

Issue 1: "The product is streaking/tailing on the column."

Root Cause: The hydroxyl group (-CH2OH) and the isoxazole nitrogen are hydrogen-bonding with the acidic silanols on the silica gel surface. Corrective Action:

  • Doping: Add 1% Triethylamine (Et3N) to your column equilibration solvent and mobile phase.[1] This neutralizes the acidic sites on the silica.

    • Note: Isoxazoles are generally stable to weak bases.[1]

  • Alternative Solvent: Switch to Dichloromethane (DCM) / Methanol (MeOH) . Methanol is a protic solvent that effectively competes for silanol sites, "sharpening" the alcohol peak.[1] A gradient of 0% → 5% MeOH in DCM is usually sufficient.[1]

Issue 2: "I see a yellow impurity co-eluting with my product."

Root Cause: This is likely the Furoxan dimer (3,4-diaryl-1,2,5-oxadiazole-2-oxide), a byproduct of the nitrile oxide dimerization if you used the hydroximoyl chloride route. Corrective Action:

  • Separation: The dimer is less polar than the alcohol. Use a shallower gradient (e.g., hold at 15% EtOAc for 3 Column Volumes) to flush the dimer before ramping up to elute your alcohol.[1]

  • Crystallization: If chromatography fails to remove the last 5% of the dimer, the bromophenyl group often facilitates crystallization. Try recrystallizing the semi-pure fraction from Ethanol/Water or Benzene/Hexane [1].

Issue 3: "I have poor recovery (Low Yield)."

Root Cause: The product might be precipitating on the column or degrading.[1] Corrective Action:

  • Check Solubility: If you used Hex/EtOAc, the product might have crashed out inside the column as the concentration increased in the bands. Flush the column with 100% EtOAc or 10% MeOH/DCM to recover "stuck" material.[1]

  • Stability Check: While isoxazoles are stable, benzyl-like alcohols can be sensitive to very acidic silica. Ensure you are not using "acidic alumina" by mistake.[1] Stick to Silica Gel 60 (neutral) .[1]

Part 4: Technical Specifications & Data

Table 1: Physicochemical Properties Relevant to Purification

PropertyValue / DescriptionImplication for Chromatography
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; retains well on C18 (Reverse Phase) if Normal Phase fails.
pKa (Isoxazole N) ~ -3.0 (Conjugate acid)Weakly basic; unlikely to protonate unless strong acid is present.[1]
UV Max ~250-260 nmStrong UV absorbance allows easy detection at 254 nm.
TLC Stain KMnO4 or IodineAlcohol oxidizes easily; Iodine binds to the aromatic ring.

Part 5: Validated Protocol

Method: Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Column Size: 10-20g silica per 1g of crude material.

  • Equilibration: 100% Hexanes (3 Column Volumes).

  • Loading: Dry load on Celite or Silica (recommended).[1]

  • Gradient Profile:

    • 0 - 5 mins: 100% Hexanes (Flush non-polar impurities).

    • 5 - 20 mins: Linear ramp to 20% EtOAc.

    • 20 - 30 mins: Hold at 20% EtOAc (Elute Furoxan dimer).

    • 30 - 45 mins: Ramp to 50% EtOAc (Elute Product).

    • 45+ mins: Flush with 100% EtOAc.

References

  • Chromatography Troubleshooting (Tailing): Source: Restek Chromatography Technical Guide.[1] "Troubleshooting HPLC – Tailing Peaks." URL:[Link]

  • General Isoxazole Synthesis (Cycloaddition Context): Source: Thieme Connect / Science of Synthesis. "Synthesis of Isoxazoles by Cycloaddition of Nitrile Oxides." URL:[Link][1][2]

Sources

Solving solubility issues of bromophenyl isoxazoles in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromophenyl Isoxazole Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with bromophenyl isoxazole derivatives in aqueous buffers. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Introduction: The Challenge of Bromophenyl Isoxazoles

Bromophenyl isoxazoles are a class of heterocyclic compounds frequently investigated in drug discovery due to their diverse biological activities.[1] However, their aromatic nature and the presence of a bromine atom contribute to high lipophilicity and, consequently, poor aqueous solubility. This presents a significant hurdle for in vitro and in vivo assays, where maintaining the compound in a dissolved state is critical for obtaining accurate and reproducible data.[2][3]

This guide is structured to address solubility challenges in a tiered approach, from fundamental adjustments to advanced formulation strategies.

Section 1: First-Line Troubleshooting & FAQs

This section addresses the most common and immediate solubility problems. These steps should be your first course of action when a compound fails to dissolve or precipitates upon dilution.

FAQ 1: My compound, dissolved in 100% DMSO, precipitated immediately when I added it to my aqueous assay buffer. Why did this happen and what's the first thing I should do?

This is the most frequent issue and stems from a drastic change in solvent polarity.[4] While DMSO is an excellent organic solvent, its ability to keep a hydrophobic compound in solution diminishes significantly as it is diluted in an aqueous medium.[4][5]

Immediate Action: The Dilution Protocol

Your dilution technique can be the difference between a clear solution and a suspension. Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions.

Workflow: Optimized Dilution Protocol

G cluster_0 Preparation cluster_1 Intermediate Dilution cluster_2 Final Dilution A High-Concentration Stock in 100% DMSO (e.g., 50 mM) B Prepare intermediate dilution in 100% DMSO (e.g., 10x final concentration) A->B Step 1 C Add intermediate dilution to assay buffer while vortexing B->C Step 2 D Ensure final DMSO concentration is low (e.g., <0.5%) C->D Result

Caption: Optimized dilution workflow for minimizing precipitation.

FAQ 2: Can I adjust the pH of my buffer to improve solubility?

Yes, and this should be one of your primary strategies, provided your compound has an ionizable group. The solubility of a weak acid or base is highly pH-dependent, a relationship described by the Henderson-Hasselbalch equation.[6][7][8]

The Underlying Principle:

  • For Acidic Compounds: The isoxazole ring itself is very weakly basic with a pKa around -1.3 to -3.0, meaning it is not practically ionizable in typical biological buffers.[9][10] However, many bromophenyl isoxazole derivatives are synthesized with acidic functional groups (e.g., a carboxylic acid).[11] For a weak acid, increasing the buffer pH to be at least 1-2 units above its pKa will deprotonate it, forming a more polar, charged salt that is significantly more water-soluble.[7][8]

  • For Basic Compounds: If your derivative contains a basic functional group (e.g., an amine), lowering the pH to be 1-2 units below its pKa will protonate it, again forming a more soluble salt.

Protocol: pH-Dependent Solubility Screening

  • Determine pKa: Use computational tools (e.g., Marvin, ADMET Predictor) or literature values to predict the pKa of your specific derivative.[12]

  • Prepare Buffers: Create a series of buffers with pH values spanning a range of +/- 3 units around the predicted pKa (e.g., if pKa is 4.5, test buffers at pH 3.5, 4.5, 5.5, 6.5, 7.5).

  • Test Solubility: Add your compound (from a DMSO stock) to each buffer to the desired final concentration.

  • Observe & Quantify: Visually inspect for precipitation. For quantitative results, incubate the solutions, centrifuge to pellet any precipitate, and measure the concentration of the supernatant via HPLC-UV.

  • Validate: Ensure the chosen pH is compatible with your assay's stability and activity requirements.

FAQ 3: I still see precipitation. What is the maximum concentration of DMSO I can use in my cell-based assay?

This is a critical balance between solubility and cytotoxicity. While more DMSO can keep your compound dissolved, it can also harm your cells.

General Guidelines:

  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal off-target effects.

  • 0.1% - 0.5% DMSO: A widely accepted range for many cell-based assays, but tolerance is cell-line dependent.[4]

  • > 0.5% DMSO: High risk of cytotoxicity, altered gene expression, and other artifacts. This concentration should be avoided unless absolutely necessary and validated.

Crucial Step: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or other co-solvents) as your test wells but without the compound. This allows you to distinguish between the effect of your compound and the effect of the solvent.[13]

Section 2: Advanced Solubilization Strategies

If first-line troubleshooting is insufficient, more advanced formulation techniques may be required. These methods alter the micro-environment of the compound to enhance its apparent solubility.

Strategy 1: Co-Solvents

When pH modification is not an option or is insufficient, using a co-solvent in addition to DMSO can be effective. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15][16]

Co-SolventTypical Starting Conc.AdvantagesDisadvantages & Considerations
DMSO < 0.5%Excellent solubilizing power for a wide range of compounds.[17]Can be toxic to cells at higher concentrations; may precipitate at low temperatures.[4][18]
Ethanol 1-2%Less toxic than DMSO for some cell lines.Can exhibit cytotoxicity; potential for evaporation from plates.
PEG 400 1-5%Low toxicity; often used in in vivo formulations.Can be viscous; may interfere with some assay readouts.
NMP, DMA < 1%Strong solubilizers.Higher potential for toxicity; use with caution and thorough validation.[16]

High-Throughput Screening: For identifying the best excipients or co-solvents, a high-throughput screening approach using 96- or 384-well plates can rapidly test a matrix of conditions, saving time and valuable compound.[19][20][21]

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like a bromophenyl isoxazole, forming a water-soluble inclusion complex.[24][25][26]

Diagram: Cyclodextrin Inclusion Complex

G cluster_CD Cyclodextrin (Host) cluster_Drug Bromophenyl Isoxazole (Guest) cluster_Complex Water-Soluble Inclusion Complex CD_core Complex_mol Drug CD_label Hydrophobic Cavity Drug_mol Drug Drug_mol->Complex_mol Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Which Cyclodextrin to Use?

  • Beta-Cyclodextrin (β-CD): Commonly used, but has lower aqueous solubility itself.

  • Hydroxypropyl-β-CD (HP-β-CD) & Sulfobutylether-β-CD (SBE-β-CD): Chemically modified derivatives with significantly higher aqueous solubility and lower toxicity, making them preferred for biological applications.

Protocol: Kneading Method for Complex Preparation [22]

  • Paste Formation: Place the required amount of HP-β-CD in a mortar and add a small amount of water to form a thick paste.

  • Drug Addition: Slowly add the bromophenyl isoxazole powder to the paste.

  • Kneading: Triturate the mixture thoroughly for 30-60 minutes. The friction and intimate mixing facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting solid mixture, typically under vacuum, to remove the water.

  • Final Product: The resulting powder is the drug-cyclodextrin complex, which should exhibit enhanced aqueous solubility. This can now be dissolved directly in your assay buffer.

Strategy 3: Amorphous Solid Dispersions (ASDs)

For the most challenging compounds, creating an amorphous solid dispersion (ASD) is a powerful strategy.[27][28] Crystalline compounds must overcome a high energy barrier (lattice energy) to dissolve. By dispersing the drug in an amorphous state within a polymer matrix, this energy barrier is eliminated, significantly enhancing solubility and dissolution rates.[29][30][31]

The Principle: An ASD is a solid dispersion where the drug is molecularly dispersed within a carrier, usually a polymer.[29] This prevents the drug from crystallizing into its more stable, less soluble form.[28]

Common Preparation Methods:

  • Solvent Evaporation/Spray Drying: Both the drug and a carrier polymer (e.g., PVP, HPMC) are dissolved in a common organic solvent. The solvent is then rapidly removed (e.g., by spraying into a heated chamber), trapping the drug in its amorphous form within the polymer.[29][32][33]

  • Hot Melt Extrusion: A mixture of the drug and polymer is heated and mixed until the drug dissolves in the molten polymer. The mixture is then cooled rapidly to form the solid dispersion.

While highly effective, preparing ASDs requires specialized equipment and formulation expertise, often making it a strategy employed in later-stage drug development.

Section 3: Method Validation & Best Practices

Choosing a solubilization strategy is only half the battle. You must ensure that your chosen method does not interfere with the assay itself.

Key Validation Questions:

  • Does the vehicle (solvents, cyclodextrins, polymers) affect the biological target? Run vehicle-only controls.

  • Do the excipients interfere with the assay detection method? (e.g., cause fluorescence quenching, light scattering).

  • Is the compound stable in the chosen formulation? Assess compound stability over the time course of the experiment.

  • Is the solution truly dissolved? After preparation, centrifuge your final solution at high speed. If a pellet forms, your compound is not fully dissolved, and the supernatant concentration will be lower than intended.[2]

Best Practices for Stock Solutions:

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[2][3]

  • Equilibration: Before opening a vial of a stock solution, allow it to warm to room temperature to prevent atmospheric moisture from condensing inside, which can decrease solubility over time.[13][17]

  • Sonication: Gentle warming (to 37°C) and brief sonication can often help dissolve stubborn compounds in the initial DMSO stock.[13]

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by bromophenyl isoxazoles and generate reliable, high-quality data in your research.

References

  • Ahad, A., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research.
  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Al-kasmi, B., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available at: [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Thomas, D. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Al-Hamidi, H. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Available at: [Link]

  • Loftsson, T., & Jarvinen, T. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Ciulla, D., & Koman, S. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Samra, H. S., et al. (2017). Utility of High Throughput Screening Techniques to Predict Stability of Monoclonal Antibody Formulations During Early Stage Development. PubMed. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Reynolds, G., & Tam, K. Y. (2015).
  • Patel, B. B., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • ResearchGate. (2025). (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. Available at: [Link]

  • Mensink, M. A., et al. (2017). High-throughput excipient screening using 384-well plates and a pipetting robot: assessing protein stability after freeze-drying to pre-select viable formulations. Taylor & Francis Online. Available at: [Link]

  • Hlin, T., et al. (2018). High Throughput Screening of Excipients. Pharmaceutical Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole | C3H3NO | CID 9254. PubChem. Available at: [Link]

  • Kypreou, E., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • O'Donovan, D. H., et al. (2017). High-throughput screening of excipients with a biological effect: a kinetic study on the effects of surfactants on efflux-mediated transport. ResearchGate. Available at: [Link]

  • Foley, D. W., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available at: [Link]

  • Wyttenbach, N., & Kuentz, M. (2006).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available at: [Link]

  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944. PubChem. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques.

Sources

Minimizing side reactions during oxidation of isoxazole alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the oxidation of isoxazole alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation and minimize common side reactions. The isoxazole moiety is a valuable scaffold in medicinal chemistry, but its unique electronic properties can present challenges during oxidation.[1][2][3][4][5][6] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target isoxazole aldehydes and ketones.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of isoxazole alcohols, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Carbonyl Compound

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material.

  • The major product is not the expected aldehyde or ketone.

Potential Causes & Solutions:

  • Insufficiently Activated Oxidizing Agent: Some oxidizing agents require specific conditions for activation. For instance, in a Swern oxidation, the reaction of DMSO with an activator like oxalyl chloride must be performed at very low temperatures (typically -78 °C) to form the reactive species.[7][8][9]

    • Solution: Ensure strict adherence to the temperature protocol for the activation step. Use fresh, high-quality reagents, as moisture can quench the activating agent.

  • Steric Hindrance: A bulky substituent near the alcohol or on the isoxazole ring can hinder the approach of the oxidizing agent.

    • Solution: Consider using a less sterically demanding oxidizing agent. For example, Dess-Martin Periodinane (DMP) is often effective for hindered alcohols.[10][11][12]

  • Incorrect Stoichiometry: Using an insufficient amount of the oxidizing agent will result in incomplete conversion.

    • Solution: Carefully calculate and weigh all reagents. It is common to use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to drive the reaction to completion.

Issue 2: Formation of an N-Oxide Byproduct

Symptoms:

  • Mass spectrometry indicates a product with a mass 16 units higher than the expected product.

  • Changes in the spectroscopic data (e.g., NMR shifts) are consistent with N-oxidation of the isoxazole ring.

Potential Causes & Solutions:

  • Harsh Oxidizing Conditions: Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the nitrogen atom in the isoxazole ring, forming an N-oxide.[13][14][15]

    • Solution: Opt for milder oxidizing agents known for their high selectivity for alcohols, such as DMP or a carefully controlled Swern oxidation.[10][11][16] Reduce the reaction time and monitor the reaction progress closely by TLC or LC-MS to quench it as soon as the starting material is consumed.

  • Presence of Peroxides: Some reagents or solvents can contain peroxide impurities that can lead to N-oxidation.[17]

    • Solution: Use freshly distilled solvents and high-purity reagents. Avoid prolonged storage of reagents that can form peroxides.

Issue 3: Ring Opening of the Isoxazole Moiety

Symptoms:

  • Identification of byproducts that lack the characteristic isoxazole ring structure.

  • Common ring-opened products include β-ketonitriles or enaminones.

Potential Causes & Solutions:

  • Nucleophilic Attack: The isoxazole ring can be susceptible to nucleophilic attack and subsequent ring opening, especially if activated by electron-withdrawing groups.[18][19] The basic conditions of some oxidation reactions (e.g., the use of triethylamine in the Swern oxidation) can promote this side reaction.[7]

    • Solution: If ring opening is observed under basic conditions, consider switching to a neutral or slightly acidic oxidation method. The Dess-Martin oxidation is performed under neutral conditions and can be a good alternative.[12] If a base is required, a non-nucleophilic, sterically hindered base may be a better choice than triethylamine.

  • Reductive Cleavage: While less common during oxidation, be aware that the N-O bond of the isoxazole ring is labile and can be cleaved under certain reductive conditions.[19] Ensure that no unintended reducing agents are present in your reaction mixture.

Issue 4: Formation of a Carboxylic Acid (Overoxidation of Primary Alcohols)

Symptoms:

  • When oxidizing a primary alcohol to an aldehyde, a significant amount of the corresponding carboxylic acid is formed.

Potential Causes & Solutions:

  • Use of a Strong Oxidizing Agent: Reagents like potassium dichromate can over-oxidize primary alcohols to carboxylic acids.[20][21]

    • Solution: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are excellent choices for this purpose.[11][16]

  • Presence of Water: In some oxidation reactions, the presence of water can facilitate the hydration of the intermediate aldehyde, which is then further oxidized to the carboxylic acid.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for my isoxazole alcohol?

The choice of oxidizing agent depends on several factors, including the stability of your substrate, the presence of other functional groups, and the scale of your reaction. Here's a quick comparison:

Oxidizing AgentProsConsBest For
Swern Oxidation Mild conditions, high yields, good for sensitive substrates.[8][16]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[7][22]Acid-sensitive compounds and preparation of aldehydes without overoxidation.[9]
Dess-Martin Periodinane (DMP) Mild, neutral conditions, room temperature reaction, easy workup.[10][12]Reagent is expensive and can be shock-sensitive.A wide range of alcohols, including those sensitive to acid or base.[11]
Potassium Dichromate Inexpensive and readily available.Harsh conditions, uses toxic chromium, can lead to overoxidation and ring cleavage.[20]Robust substrates where harsh conditions are not a concern.

Q2: How can I avoid the unpleasant odor associated with the Swern oxidation?

The malodorous byproduct of the Swern oxidation is dimethyl sulfide.[22] To mitigate this, perform the reaction in a well-ventilated fume hood. After the reaction is complete, you can quench the excess reagent and dimethyl sulfide by adding a solution of sodium hypochlorite (bleach) to the reaction mixture. Rinsing the glassware with bleach after use will also help to eliminate the odor.

Q3: My Dess-Martin periodinane (DMP) reaction is sluggish. What can I do?

The rate of a DMP oxidation can sometimes be increased by the addition of a small amount of water to the reaction mixture.[12] However, be cautious with this approach if your product is water-sensitive. Ensure your DMP reagent is of high quality, as impurities can inhibit the reaction.

Q4: I am observing an unexpected rearrangement of my molecule. Could the oxidation conditions be the cause?

The photochemical or thermal instability of the isoxazole ring can lead to rearrangements.[2] While less common under standard oxidation conditions, it's a possibility, especially if the reaction is heated or exposed to UV light. If you suspect a rearrangement, try performing the oxidation at a lower temperature and in the dark.

Part 3: Experimental Protocols and Diagrams

Protocol 1: General Procedure for Swern Oxidation of an Isoxazole Alcohol

Diagram of the Swern Oxidation Workflow:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation (-78 °C) cluster_reaction Reaction Sequence cluster_workup Workup DMSO DMSO in DCM Activation Activation: Add Oxalyl Chloride to DMSO DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Alcohol_Addition Add Isoxazole Alcohol Activation->Alcohol_Addition Stir for 15 min Base_Addition Add Triethylamine Alcohol_Addition->Base_Addition Stir for 30 min Quench Quench Reaction Base_Addition->Quench Stir for 30 min, then warm to RT Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification

Caption: Workflow for the Swern oxidation of isoxazole alcohols.

Step-by-Step Methodology:

  • To a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add oxalyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the isoxazole alcohol (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation

Diagram of the Dess-Martin Periodinane Oxidation Workflow:

DMP_Oxidation_Workflow cluster_reaction Reaction (Room Temperature) cluster_workup Workup Alcohol_Solution Isoxazole Alcohol in DCM DMP_Addition Add Dess-Martin Periodinane Alcohol_Solution->DMP_Addition Stir Stir until completion DMP_Addition->Stir Quench_Filter Quench with Na2S2O3/NaHCO3 and filter Stir->Quench_Filter Extraction Aqueous Extraction Quench_Filter->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification Drying->Purification

Caption: Workflow for the Dess-Martin periodinane oxidation.

Step-by-Step Methodology:

  • To a solution of the isoxazole alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[23][24]

Logical Relationship Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree cluster_solutions Potential Solutions Start Oxidation of Isoxazole Alcohol Problem Identify Primary Issue Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Incomplete Reaction N_Oxide N-Oxide Formation Problem->N_Oxide Mass +16 Ring_Opening Ring Opening Problem->Ring_Opening Loss of Isoxazole Overoxidation Overoxidation Problem->Overoxidation Carboxylic Acid Formed Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Change_Oxidant Switch to Milder/Different Oxidant (e.g., DMP) Low_Yield->Change_Oxidant Control_Temp Strict Temperature Control Low_Yield->Control_Temp N_Oxide->Change_Oxidant Neutral_Cond Use Neutral Conditions (e.g., DMP) Ring_Opening->Neutral_Cond Overoxidation->Change_Oxidant Anhydrous_Cond Ensure Anhydrous Conditions Overoxidation->Anhydrous_Cond

Caption: Decision tree for troubleshooting side reactions.

References

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • Isoxazole synthesis.Organic Chemistry Portal.
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.Benchchem.
  • A Direct Synthesis of Oxazoles
  • Diradical Interactions in Ring-Open Isoxazole.NSF Public Access Repository.
  • Swern oxid
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Swern Oxid
  • Swern Oxidation. organic-chemistry.org. [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. [Link]

  • Byproducts Produced in Swern Oxidation. BYJU'S. [Link]

  • New Approach for the Synthesis of Isoxazoline- N -oxides. ResearchGate. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Isoxazoline N-Oxides by Copper-Mediated Radical Annulation of Alkenes with α-Nitrobenzyl Bromides. Organic Letters - ACS Publications. [Link]

  • Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. organic-chemistry.org. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. ijcrt.org. [Link]

  • Isoxazole. Wikipedia. [Link]

  • N-oxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Neutral Dichromate Oxidation. Preparation and Utility of Isoxazole Aldehydes. Semantic Scholar. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ijcrt.org. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. nature.com. [Link]

  • Oxidation reaction used to synthesize the isoxazoles 6a , 6b and 6c. ResearchGate. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. [Link]

  • Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ResearchGate. [Link]

  • Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. PMC. [Link]

  • Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H+/K+-ATPase Pump, Oxidative Stress and Inflammatory Pathways. PMC. [Link]

  • Isoxazole substituted chromans against oxidative stress-induced neuronal damage. PubMed. [Link]

Sources

Optimizing catalyst loading for coupling reactions with bromo-isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Coupling Reactions with Bromo-Isoxazoles Role: Senior Application Scientist Status: Online | Ticket ID: ISOX-OPT-2024

Welcome to the Isoxazole Chemistry Technical Center

You are likely here because your coupling reaction with a bromo-isoxazole is failing. It is either stalling (incomplete conversion) or decomposing into a dark, complex mixture ("black tar").

Isoxazoles are deceptive. They appear simple, but they present a "Two-Front War" for palladium catalysis:

  • Catalyst Poisoning: The isoxazole nitrogen (

    
    ) is a competent ligand that binds to unsaturated Pd(0) or Pd(II) species, arresting the catalytic cycle.
    
  • Ring Instability: The N–O bond is weak (

    
    55 kcal/mol). Under harsh basic conditions (common in coupling), the ring undergoes cleavage (Kemp-like elimination) to form nitriles.
    

This guide provides the protocols to balance these opposing forces while minimizing catalyst loading.

Module 1: The Mechanism of Failure

Before optimizing loading, you must identify why the reaction is failing. High catalyst loading (5–10 mol%) is often used as a "band-aid" to mask poisoning, but it destroys process economics.

The Poisoning Pathway

In a standard cycle, Pd(0) undergoes oxidative addition. However, with isoxazoles, the substrate (or product) can competitively bind to the metal center. This creates an "off-cycle" resting state.

Visualizing the Problem

The following diagram illustrates the competition between the productive cycle and the isoxazole-induced deactivation.

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromo-Isoxazole Coord Isoxazole N-Coordination (Catalyst Poisoning) OxAdd->Coord Low Steric Bulk Ligand TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Productive Path Coord->OxAdd Reversible (Slow) Prod Reductive Elimination (Product + Pd0) TransMet->Prod Prod->Pd0 Regeneration

Figure 1: The "Off-Cycle" Trap. Note how non-bulky ligands allow the isoxazole nitrogen to sequester the Palladium, requiring higher loadings to maintain the reaction rate.

Module 2: Optimization Protocols (Suzuki-Miyaura)

To lower catalyst loading below 1 mol%, you must prevent the coordination shown above. This is achieved through Ligand Sterics , not just adding more metal.

Protocol A: The "Bulky Ligand" Screen

Use this when: You have a standard 4-bromo or 5-bromoisoxazole.

The Logic: Bulky, electron-rich biaryl phosphines (Buchwald ligands) create a "roof" over the Pd center, physically blocking the approach of the isoxazole nitrogen while permitting the oxidative addition of the C-Br bond.

Recommended System:

  • Precatalyst: Pd(OAc)₂ (cheaper) or Pd-G4 Precatalysts (more reliable).

  • Ligand: XPhos or SPhos.

  • Base: K₃PO₄ (Mild) – Crucial for ring stability.

Step-by-Step Optimization Workflow:

  • Baseline Run (High Load):

    • 2.0 mol% Pd(OAc)₂ / 4.0 mol% XPhos.

    • Solvent: 1,4-Dioxane/H₂O (4:1).

    • Base: K₃PO₄ (2.0 equiv).[1]

    • Temp: 80°C.

    • Target: >95% Conversion.[2] If this fails, do not lower loading; switch to Module 3.

  • The "Step-Down" Ladder: If Baseline works, run parallel reactions at reduced loadings to find the "Cliff" (the point where conversion crashes).

Loading (Pd)Ligand Ratio (L:Pd)Expected OutcomeTechnical Note
1.0 mol% 2:1Full ConversionStandard optimized condition.
0.5 mol% 2:1>90% ConversionSweet Spot. Cost-effective.
0.1 mol% 3:1VariableRequires ultra-pure solvents (degassed).
Protocol B: Handling Base-Sensitive Substrates (The "Black Tar" Issue)

Use this when: Reaction mixture turns black/dark brown and yield is low, regardless of catalyst loading.

The Issue: Strong bases (KOtBu, NaOH) or high temperatures cause the isoxazole ring to cleave. The Fix: Switch to anhydrous conditions or weaker bases.

Recommended System:

  • Catalyst: Pd(dppf)Cl₂ (Robust) or Pd(PPh₃)₄ (Classic, but high loading required).

  • Base: Cs₂CO₃ or KF.

  • Solvent: Anhydrous Toluene or DME (No water).

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Start: Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Dark/Black Tar? CheckColor->Black Yes Pale Pale/Precipitate? CheckColor->Pale No RingOpen Issue: Ring Opening (Base Hydrolysis) Black->RingOpen Poison Issue: Catalyst Poisoning or Stall Pale->Poison Sol1 Solution: Switch to K3PO4 or KF. Use Anhydrous Solvent. RingOpen->Sol1 Sol2 Solution: Switch to Bulky Ligand (XPhos/tBuXPhos). Increase Temp. Poison->Sol2

Figure 2: Diagnostic logic for isoxazole coupling failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am coupling a 3-bromo-isoxazole and it is much slower than the 5-bromo isomer. Why? A: This is an electronic effect.

  • 5-bromo: The C5 position is alpha to the oxygen, making it electron-deficient and highly reactive toward oxidative addition.

  • 3-bromo: The C3 position is adjacent to the nitrogen but is generally less activated than C5. Furthermore, the proximity to the Nitrogen lone pair increases the probability of the "poisoning" effect (N-binding) occurring before oxidative addition can happen.

  • Recommendation: For 3-bromo substrates, use G3-XPhos or G3-BrettPhos precatalysts at 2–3 mol%. Do not attempt ultra-low loading (<0.5%) on these substrates.

Q2: Can I use Buchwald-Hartwig amination on bromo-isoxazoles? A: Yes, but it is challenging. Isoxazole amines are prone to decomposition. The resulting C-N bond makes the ring more electron-rich, which can destabilize the N-O bond further.

  • Catalyst: Use Pd-G4-tBuXPhos (1–2 mol%).

  • Base: Avoid NaOtBu (too strong). Use Cs₂CO₃ in Dioxane at 100°C.

  • Workup: Quench immediately upon completion; do not let the reaction sit at heat.

Q3: How do I remove residual Palladium from the isoxazole product? A: Isoxazoles love to hold onto Pd (see Module 1). Standard silica columns are often insufficient.

  • Protocol: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the crude organic layer and stir for 4 hours before filtration. This is critical if the compound is for biological testing, as residual Pd is toxic.

References

  • Mechanistic Insight into Heterocycle Poisoning: Velaparthi, U. et al. "Practical Synthesis of 5-Substituted Isoxazoles via Palladium-Catalyzed Cross-Coupling." Tetrahedron Letters, 2007.

  • Ligand Effects in Coupling (Buchwald): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Isoxazole Ring Stability & Base Sensitivity: Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development, 2005.

  • General Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Troubleshooting crystallization of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of (3-(3-Bromophenyl)isoxazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this specific isoxazole derivative. The guidance provided herein is based on established crystallographic principles and extensive field experience with structurally related small molecules.

Troubleshooting Crystallization: A-Question-and-Answer Guide

This section directly addresses specific experimental failures. Each answer provides a hierarchical set of solutions, starting with the simplest and most common fixes.

Q1: My solution of (3-(3-Bromophenyl)isoxazol-5-yl)methanol has cooled to room temperature, but no crystals have formed. What should I do?

A1: This is a common indication that your solution is supersaturated but lacks the necessary activation energy for nucleation.[1] The goal is to induce nucleation without causing rapid, uncontrolled precipitation ("crashing out"). Follow these steps sequentially:

  • Induce Nucleation Mechanically:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation site.[2]

    • Agitation: Brief, vigorous stirring or sonication can sometimes provide the energy needed to initiate crystal formation.

  • Introduce a Seed Crystal:

    • If you have a previous batch of crystalline product, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation barrier.[2][3]

    • If no pure crystal is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to provide seed crystals.[2]

  • Increase Supersaturation:

    • Concentrate the Solution: Gently heat the solution to remove a small portion of the solvent (e.g., 10-15%) using a rotary evaporator or a gentle stream of nitrogen. This increases the solute concentration.[2] Allow the concentrated solution to cool slowly again.

    • Reduce Temperature: If cooling to room temperature was insufficient, try cooling the flask in an ice bath (0°C) or even a dry ice/acetone bath for a short period. Be aware that rapid cooling can sometimes lead to smaller or less pure crystals.[4]

  • Re-evaluate Your Solvent System: If all else fails, it is likely that the compound is too soluble in your chosen solvent. The solvent should be removed, and a new crystallization attempt should be made with a different solvent system.[2]

Q2: Instead of crystals, I'm seeing an oily liquid separate from the solution. How do I resolve this "oiling out" issue?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solute at that concentration.[2] This is particularly problematic as impurities tend to be more soluble in the oil, frustrating the purification process.[5]

Here are the primary remediation strategies:

  • Lower the Saturation Temperature: The most common cause is that the solution is becoming supersaturated at too high a temperature.

    • Add More Solvent: Return the flask to the heat source and add more of the primary ("good") solvent until the oil redissolves completely. By making the solution more dilute, it will need to cool to a lower temperature before saturation is reached, hopefully below the compound's melting point.[2][6]

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it in a large Dewar flask filled with warm water or by wrapping it in glass wool. This ensures the solution does not remain supersaturated at a high temperature for an extended period.

  • Change the Solvent System:

    • The polarity and hydrogen bonding characteristics of the solvent can influence oiling out. (3-(3-Bromophenyl)isoxazol-5-yl)methanol has a hydroxyl group capable of hydrogen bonding. If you are using a non-hydrogen bonding solvent, consider switching to one that can interact more favorably with the solute, such as an alcohol.

    • Try a solvent with a lower boiling point. This can sometimes prevent the solution from being heated to a temperature that exceeds the compound's melting point during the dissolution phase.[6]

  • Address Purity: Oiling out is often exacerbated by the presence of impurities, which can cause a significant depression of the melting point.[5][6] If the above steps fail, consider re-purifying the material using column chromatography before attempting crystallization again.

Q3: My product precipitated immediately as a fine powder when I cooled the solution. Is this acceptable?

A3: This phenomenon, known as "crashing out," is not ideal. Rapid precipitation leads to the formation of very small crystals (or an amorphous powder) that have a high surface area, which can trap impurities and solvent within the crystal lattice, defeating the purpose of crystallization as a purification technique.[2][4]

To achieve better crystal quality:

  • Increase the Solvent Volume: The solution is likely too concentrated. Re-heat the mixture to redissolve the solid and add an additional 10-25% of the solvent. The goal is to exceed the minimum amount of hot solvent required for dissolution. This keeps the compound in solution longer during the cooling phase, allowing for slower, more orderly crystal growth.[2]

  • Slow Down the Cooling Rate: Fast cooling is a primary cause of crashing out. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels, before transferring it to an ice bath.[6]

  • Use a Different Solvent System: A solvent in which the compound is highly soluble when hot but only sparingly soluble when cold is ideal. If the solubility difference is too extreme, crashing out is more likely. Consider a solvent system where the solubility gradient is less steep.

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield (e.g., <50%) can be frustrating but is often rectifiable. The most common causes are using too much solvent or incomplete precipitation.[2][6]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after filtration). There is likely a significant amount of your compound still dissolved in it.[2] Concentrate the mother liquor by removing a portion of the solvent (e.g., by 50-70%) using a rotary evaporator and cool it again. This will often yield a "second crop" of crystals. Note that this second crop may be slightly less pure than the first.

  • Optimize Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount will result in a large portion of the product remaining in the mother liquor even after cooling.[6]

  • Ensure Complete Cooling: Maximize precipitation by cooling the solution in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) before filtration. Check that the flask feels cold to the touch.[6]

  • Select a Better Solvent: An ideal solvent will show a large difference in solubility for your compound between hot and cold temperatures. If your compound has moderate solubility even at low temperatures in your chosen solvent, your yield will inherently be poor. A solvent screening is recommended.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying an optimal solvent or solvent system for crystallization.

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude (3-(3-Bromophenyl)isoxazol-5-yl)methanol into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise from the list in Table 1, vortexing after each addition. Add up to 0.5 mL. Note if the compound dissolves readily at room temperature. A good solvent candidate will NOT dissolve the compound at this stage.

  • Heating: For the tubes where the solid did not dissolve, gently heat the mixture in a sand bath or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the tubes to cool slowly to room temperature, then transfer them to an ice bath.

  • Observation: Observe the quality of the crystals formed (e.g., needles, plates, prisms), the relative yield (by eye), and the speed of crystallization. The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound but yields a large amount of high-quality crystals upon cooling.

Solvent Class Solvent Examples Potential Use for (3-(3-Bromophenyl)isoxazol-5-yl)methanol
Protic Solvents Ethanol, Methanol, Isopropanol, WaterGood primary solvents due to potential for H-bonding with the methanol group. Water can be an effective anti-solvent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileOften good primary solvents. Can be paired with nonpolar anti-solvents.
Nonpolar / Weakly Polar Toluene, Heptane, Hexanes, DichloromethaneLikely to be poor primary solvents but excellent as anti-solvents when paired with a more polar primary solvent.
Ethers Diethyl Ether, Methyl tert-Butyl Ether (MTBE)Can be effective, but diethyl ether's high volatility can lead to rapid evaporation and poor crystal quality.[3] MTBE is a good alternative.

Table 1: Suggested solvents for screening.

Visualization of Workflows

Troubleshooting Crystallization Failure

The following decision tree illustrates a logical workflow for troubleshooting common crystallization problems.

G start Hot, clear solution prepared. Allow to cool. outcome Observe outcome after cooling to room temperature start->outcome no_xtal No Crystals, Clear Solution outcome->no_xtal Supersaturated oil Oiling Out Occurred outcome->oil Phase Separation powder Fine Powder / 'Crashed Out' outcome->powder Too Rapid good_xtal Good Crystals Formed outcome->good_xtal scratch 1. Scratch flask 2. Add seed crystal no_xtal->scratch add_solvent 1. Re-heat, add more solvent 2. Cool SLOWLY oil->add_solvent reheat_dilute 1. Re-heat, add more solvent 2. Cool SLOWLY powder->reheat_dilute success Proceed to Filtration good_xtal->success concentrate 3. Concentrate solution and re-cool scratch->concentrate recool 4. Cool further (ice bath) concentrate->recool re_eval 5. Re-evaluate solvent recool->re_eval add_solvent->good_xtal If successful purify 2. Re-purify material (e.g., chromatography) add_solvent->purify If fails reheat_dilute->good_xtal

A decision tree for troubleshooting common crystallization issues.

Anti-Solvent Crystallization Method

This method is useful when no single solvent provides the ideal solubility profile.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth a Dissolve compound in minimum volume of a 'Good' Solvent (e.g., Ethanol) b Slowly add a miscible 'Poor' Solvent (Anti-Solvent) (e.g., Water) until solution becomes faintly turbid a->b c Allow solution to stand undisturbed. Crystals will form as local supersaturation is achieved. b->c

Workflow for the anti-solvent crystallization technique.

Frequently Asked Questions (FAQs)

  • Q: What are the key structural features of (3-(3-Bromophenyl)isoxazol-5-yl)methanol that influence its crystallization? A: The molecule has three key regions: 1) The bromophenyl group , which is rigid, planar, and hydrophobic. 2) The isoxazole ring , which is also a planar aromatic heterocycle. These rigid, planar structures facilitate stacking in a crystal lattice. 3) The methanol group (-CH2OH) , which is flexible and provides a crucial site for hydrogen bonding (both as a donor and acceptor). Successful crystallization will depend on balancing the packing of the aromatic rings with the formation of a stable hydrogen-bonding network.[7]

  • Q: Can I use slow evaporation to get crystals? A: Yes, slow evaporation is a valid technique, especially if you have a small amount of material.[8] Dissolve the compound in a relatively volatile solvent (like dichloromethane or ethyl acetate) in a vial. Cover the vial with a cap that has a small hole pricked in it to allow for slow solvent egress. However, be aware that highly volatile solvents can sometimes lead to poor crystal quality or solvent loss from the crystal lattice upon drying.[3]

  • Q: My compound is a solid according to its specification sheet, but I can only ever obtain it as a gum or amorphous solid. Why? A: This is a strong indicator of persistent impurities.[5] Even small amounts of impurities can disrupt the formation of an ordered crystal lattice, resulting in an amorphous solid or oil. It is highly recommended to perform an additional purification step, such as flash column chromatography, before re-attempting crystallization.

References

  • SATHEE. Chemistry Crystallization. Available from: [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Science.
  • Spingler, B., et al. (2012).
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available from: [Link]

  • University of Potsdam. Advice for Crystallization. Available from: [Link]

  • Acta Crystallographica Section E. (2010). (3-Phenyl-isoxazol-5-yl)methanol. Available from: [Link]

Sources

Technical Support Center: Stability of Isoxazole Methanol Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of isoxazole methanol derivatives in acidic environments. Understanding the nuances of isoxazole ring stability is critical for successful synthesis, formulation, and development of novel therapeutics and functional materials.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about the chemical behavior of isoxazole methanol derivatives in the presence of acid.

Q1: Why is the isoxazole ring susceptible to degradation, and what role does acid play?

The isoxazole ring, while aromatic, possesses a relatively weak Nitrogen-Oxygen (N-O) single bond. This bond is the primary site of vulnerability for ring-opening reactions.[1] Under acidic conditions, the ring nitrogen can be protonated, which activates the ring for nucleophilic attack or facilitates cleavage of the N-O bond. The specific degradation pathway is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions.

Q2: How does the methanol substituent at the C3 or C5 position influence stability in acidic media?

A hydroxymethyl group (-CH₂OH) can influence stability in several ways:

  • Inductive Effects : The electron-withdrawing nature of the oxygen atom can influence the electron density of the isoxazole ring, potentially affecting the ease of protonation.

  • Steric Hindrance : The size of the substituent can sterically hinder the approach of reactants or solvent molecules to the core ring.

  • Participation in Degradation : Under strongly acidic conditions, the methanol moiety itself could be susceptible to side reactions, such as dehydration to form a reactive vinyl species or esterification if a carboxylic acid is present. For instance, a study on the synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol involved its esterification with isobutyric acid under acidic conditions, demonstrating the reactivity of the methanol group.[2]

Q3: What are the expected degradation products of an isoxazole methanol derivative under acidic hydrolysis?

The primary degradation pathway often involves the acid-catalyzed cleavage of the N-O bond, leading to the formation of a β-dicarbonyl compound or its enol tautomer. The exact structure of the degradation products will depend on the substituents on the isoxazole ring. For example, the degradation of the drug leflunomide, which contains an isoxazole ring, is known to be catalyzed by basic conditions, but acidic conditions can also promote degradation under certain circumstances.[3]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems encountered during experimental work.

Problem 1: Unexpected degradation of my isoxazole methanol derivative during an acid-catalyzed reaction (e.g., deprotection).

Question: I'm trying to remove an acid-labile protecting group from another part of my molecule, but I'm observing significant decomposition of the isoxazole ring. How can I minimize this?

Answer: This is a common challenge that requires a careful balancing of reaction conditions. The key is to find conditions that are selective for the protecting group removal while preserving the isoxazole core.

Troubleshooting Steps:

  • Lower the Temperature: Many acid-catalyzed reactions can be performed at lower temperatures (e.g., 0 °C or -20 °C) to slow down the rate of isoxazole degradation relative to the deprotection reaction.

  • Use a Milder Acid: If you are using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider switching to a weaker acid such as acetic acid or formic acid.[4] The use of Lewis acids should also be considered as they can sometimes offer greater selectivity.[4]

  • Reduce Reaction Time: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Consider a Different Protecting Group Strategy: If the isoxazole ring proves to be consistently unstable under the required deprotection conditions, it may be necessary to redesign the synthetic route with a protecting group that can be removed under neutral or basic conditions.

Problem 2: My purified isoxazole methanol derivative shows signs of degradation upon storage in a slightly acidic solvent (e.g., chloroform).

Question: I successfully synthesized and purified my compound, but after dissolving it in deuterated chloroform (CDCl₃) for NMR analysis and storing it for a few days, I see new peaks suggesting decomposition. What is happening?

Answer: Commercially available chloroform, including deuterated grades, can contain trace amounts of acidic impurities like HCl and phosgene, which can accumulate over time from exposure to light and air. These acidic traces can be sufficient to catalyze the degradation of sensitive compounds like some isoxazole derivatives.

Troubleshooting Steps:

  • Use Stabilized Solvents: Store your compound in solvents that are free from acidic impurities. For NMR, consider using CDCl₃ that has been stabilized with a small amount of a neutral or slightly basic substance like potassium carbonate or passed through a plug of basic alumina immediately before use.

  • Solvent Selection for Storage: For long-term storage, choose a non-acidic, aprotic solvent. If the compound is soluble, solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ are generally safer alternatives for NMR analysis of acid-sensitive compounds.

  • Storage Conditions: Store your compound as a solid in a cool, dark, and dry place. If it must be stored in solution, do so at low temperatures (e.g., ≤ -20 °C) to minimize the rate of any potential degradation.

Problem 3: I am conducting a forced degradation study, and the degradation in acidic conditions is too rapid to monitor accurately.

Question: For my stability-indicating assay development, I'm following standard forced degradation protocols (e.g., 0.1 M HCl at 60 °C), but my parent compound degrades completely within minutes. How can I obtain meaningful kinetic data?[5][6]

Answer: The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately separate the degradants from the parent peak.[6] If degradation is too fast, you need to use milder stress conditions.

Troubleshooting Flowchart for Forced Degradation:

start Degradation Too Rapid in 0.1 M HCl at 60°C cond1 Reduce Temperature start->cond1 step1 Perform study at RT (25°C) cond1->step1 Yes cond2 Still too fast? step1->cond2 step2 Perform study at 4°C cond2->step2 Yes end Achieved Target Degradation (5-20%) cond2->end No cond3 Still too fast? step2->cond3 step3 Decrease Acid Concentration to 0.01 M HCl cond3->step3 Yes cond3->end No cond4 Still too fast? step3->cond4 step4 Use a weaker acid (e.g., Acetic Acid) cond4->step4 Yes cond4->end No step4->end

Caption: Troubleshooting workflow for rapid degradation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Acidic Forced Degradation Study

This protocol outlines a typical procedure for investigating the stability of an isoxazole methanol derivative under acidic stress, which is a crucial part of developing a stability-indicating analytical method.[5][7]

Materials:

  • Isoxazole methanol derivative

  • Class A volumetric flasks and pipettes

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA/UV)[8]

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the isoxazole methanol derivative in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Dilute to the final volume with a 50:50 mixture of the organic solvent and water to prevent precipitation. The final drug concentration should be suitable for HPLC analysis (e.g., 50-100 µg/mL).

  • Control Sample (Time Zero): Immediately after preparation, take an aliquot of the stress sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it to the final concentration. This serves as the time-zero point.

  • Incubation: Place the stress sample flask in a heating block or water bath set to a specific temperature (e.g., 60 °C).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stress sample, neutralize it with NaOH, and dilute to the final concentration.

  • HPLC Analysis: Analyze all samples (time zero, and subsequent time points) by a validated HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.[9]

  • Data Evaluation: Calculate the percentage of degradation at each time point relative to the time-zero sample. Aim for a final degradation of 5-20%. If degradation is outside this range, adjust the acid concentration, temperature, or incubation time as per the troubleshooting flowchart above.

Protocol 2: Analytical Method for Monitoring Stability

A robust HPLC method is essential for accurately quantifying the parent compound and its degradants.

HPLC Method Parameters (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV/PDA at a suitable wavelength (e.g., 254 nm)
Injection Vol. 10 µL

Note: This is a generic starting point. The method must be optimized and validated for your specific molecule.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates a plausible acid-catalyzed degradation pathway for a generic 5-(hydroxymethyl)isoxazole.

cluster_0 Acid-Catalyzed Ring Opening isoxazole 5-(Hydroxymethyl)isoxazole Derivative protonated Protonated Isoxazole isoxazole->protonated H+ intermediate Ring-Opened Intermediate (Enol-Keto Tautomers) protonated->intermediate H₂O (Nucleophilic Attack) product β-Hydroxy-β'-keto Aldehyde (Degradation Product) intermediate->product Tautomerization

Caption: Potential acid-catalyzed degradation pathway.

References

  • Verma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link].

  • Spooner, N., & Goundry, C. (2002). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. Journal of Pharmaceutical and Biomedical Analysis.
  • Shepard, S. G., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link].

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Chemical Engineering Journal.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis.
  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Xie, Y., et al. (2022). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach.
  • Shaikh, R. A., et al. (2022). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Shepard, S. G., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link].

  • Kim, H. Y., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. Available at: [Link].

  • Al-Mokyna, F. H., et al. (2024).
  • Micetich, R. G. (1970). Studies in isoxazole chemistry. II.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link].

  • Anjum, M. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link].

  • Wang, X., et al. (2026).
  • Kumar, A., et al. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest.
  • Butler, J. L., et al. (2014). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. Available at: [Link].

  • Singh, S., & Garg, G. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link].

  • Gundu, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

Sources

Overcoming steric hindrance in 3-(3-bromophenyl) isoxazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket: #404-STERIC Topic: Overcoming Steric Hindrance & Catalyst Poisoning in 3-(3-Bromophenyl)isoxazole Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & System Overview

The 3-(3-bromophenyl)isoxazole scaffold presents a unique "dual-threat" challenge in synthetic chemistry:

  • The Steric/Electronic Trap: The isoxazole nitrogen (

    
    ) is a competent ligand for Palladium, leading to catalyst poisoning (formation of stable L2Pd(Ar)(Isoxazole) species) that halts the catalytic cycle.
    
  • The Steric Blockade: While the bromine is meta to the isoxazole, functionalizing this site with bulky (ortho-substituted) coupling partners creates significant steric strain. Furthermore, attempts to functionalize the isoxazole ring itself (specifically C4) are hindered by the adjacent C3-phenyl ring.

This guide provides validated protocols to bypass these energy barriers using advanced ligand design and regiocontrol strategies.

Diagnostic Workflow: Identify Your Bottleneck

Before selecting a protocol, identify where the steric clash is occurring in your workflow.

DiagnosticTree Start START: Where is the reaction failing? Q1 Targeting the Phenyl-Br Handle? Start->Q1 Q2 Targeting the Isoxazole Ring (C4/C5)? Start->Q2 SubQ1 Is the Coupling Partner Bulky? (e.g., ortho-subst. Boronic Acid) Q1->SubQ1 SubQ2 Which Position? Q2->SubQ2 Sol1 ISSUE: Transmetallation Failure SOLUTION: Use Pd-G3/G4 + SPhos/XPhos SubQ1->Sol1 Yes (Steric) Sol2 ISSUE: Catalyst Poisoning (N-Coordination) SOLUTION: Use Bulky Ligands to displace Isoxazole SubQ1->Sol2 No (Electronic) C4 Target: C4 (Adjacent to Phenyl) SubQ2->C4 C5 Target: C5 (Distal) SubQ2->C5 Sol3 ISSUE: Steric Clash with C3-Phenyl SOLUTION: Electrophilic Halogenation First C4->Sol3 Sol4 ISSUE: Regioselectivity SOLUTION: Direct C-H Arylation (Favored) C5->Sol4

Figure 1: Troubleshooting logic flow. Determine whether your issue is steric hindrance at the coupling site (Branch 1) or regiochemical blocking by the scaffold itself (Branch 2).

Module A: Overcoming Sterics at the Bromine Handle (Suzuki/Buchwald)

The Problem: You are trying to couple the 3-(3-bromophenyl) moiety with a bulky partner (e.g., 2,6-dimethylphenyl boronic acid or a secondary amine). The reaction stalls because the oxidative addition complex is crowded, and the isoxazole nitrogen competes for the Pd center.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). You must use ligands that are bulky enough to:

  • Force the formation of the reactive monoligated L1Pd(0) species.

  • Physically displace the isoxazole nitrogen from the metal center.

  • Create a "pocket" that facilitates reductive elimination of bulky biaryls.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Best for: Coupling ortho-substituted boronic acids/esters.

ComponentRecommendationMechanistic Rationale
Precatalyst XPhos Pd G3 or SPhos Pd G3 The G3/G4 precatalysts ensure a 1:1 L:Pd ratio and rapid activation at room temperature, avoiding the induction period of Pd(OAc)₂.
Ligand XPhos (Extreme bulk) or SPhos (General bulk)XPhos is superior for ortho-substitution. Its isopropyl groups prevent the isoxazole N from binding.
Base K₃PO₄ (3.0 equiv) Weak enough to prevent isoxazole ring opening (N-O cleavage) but strong enough for activation. Avoid NaOtBu if possible.
Solvent 1,4-Dioxane/Water (4:1) The biphasic system solubilizes inorganic bases; water accelerates the transmetallation step.
Temp 80–100°C High energy is required to overcome the rotational barrier of the forming biaryl bond.

Step-by-Step Procedure:

  • Charge a microwave vial with 3-(3-bromophenyl)isoxazole (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).

  • Add K₃PO₄ (3.0 equiv).

  • Seal and purge with Argon for 5 minutes (Oxygen kills the active monomeric Pd species).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat to 100°C for 2–4 hours.

  • QC Check: If conversion is <50%, add 2 mol% more catalyst and switch to n-Butanol as solvent (higher boiling point, better solubility for polar heterocycles).

Module B: Functionalizing the Isoxazole Ring (C4 vs. C5)

The Problem: You want to functionalize the isoxazole ring.

  • C4 Position: Severely hindered by the C3-phenyl group. Direct C-H arylation here is nearly impossible due to the "bay region" clash.

  • C5 Position: Accessible, but requires specific regiocontrol.

Protocol 2: Accessing the Hindered C4 Position

Strategy: Don't try to couple directly to C-H. Install a halogen first.

Because the C3-phenyl group blocks the C4 position sterically, Pd-catalyzed C-H activation will default to the C5 position. To hit C4, you must use Electrophilic Aromatic Substitution (SEAr) , which is electronically driven to C4 despite the sterics.

  • Step 1: Bromination/Iodination

    • Reagent: NIS (N-Iodosuccinimide) or NBS in TFA/H₂SO₄.

    • Result: 3-(3-bromophenyl)-4-iodoisoxazole .

    • Note: The electronic bias for C4 is strong enough to overcome the steric push from the C3-phenyl.

  • Step 2: Negishi or Stille Coupling

    • Once the Iodine is installed at C4, use Negishi Coupling (R-ZnX) rather than Suzuki. Organozinc reagents are smaller (less steric demand) than boronic acids, allowing them to slip into the hindered C4 pocket.

    • Catalyst:Pd(P(t-Bu)₃)₂ (Peppsi-IPr is also effective).

Protocol 3: Direct C-H Arylation at C5

Strategy: Exploiting the acidity of C5.

If you need to functionalize C5, you can do so directly without pre-halogenation.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: DavePhos (Promotes C-H insertion).

  • Base: PivOK (Potassium Pivalate) – The pivalate acts as a proton shuttle (CMD mechanism), crucial for lowering the energy of C-H bond cleavage.

  • Solvent: DMAc (Dimethylacetamide) at 120°C.

Critical Failure Mode: Isoxazole Ring Opening

Warning: The N-O bond of the isoxazole is weak (~55 kcal/mol).

  • Trigger: Strong reducing conditions (e.g., Pd/C + H₂, or Hydrazine) or harsh nucleophiles (Lithium Aluminum Hydride).

  • Symptom: Disappearance of the isoxazole peak in NMR; appearance of an enaminone or nitrile.

Preventative Measures:

  • Avoid: Standard hydrogenation to remove protecting groups elsewhere in the molecule. Use acid-labile groups instead.

  • Avoid: Strong amide bases (LDA) unless kept strictly at -78°C. For deprotonation, use LiHMDS or TMPMgCl·LiCl (Knochel-Hauser base) which offers better functional group tolerance.

FAQ: Troubleshooting & Optimization

Q: My Suzuki coupling turns black immediately (Pd black precipitates). Why? A: This is "catalyst death." The isoxazole nitrogen is coordinating to the Pd, displacing your phosphine ligand, and forming an inactive complex that eventually aggregates into Pd black.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or use a precatalyst (Pd-G3/G4) that has the ligand pre-bound. Switch to XPhos or BrettPhos , which are too bulky to allow the isoxazole to coordinate.

Q: I'm getting a mixture of C4 and C5 products during lithiation. A: The C3-phenyl group makes C4 sterically difficult, so C5 is the kinetic product. However, if you use a non-bulky base (n-BuLi), you might get some C4 attack or ring opening.

  • Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. It is extremely bulky and will exclusively deprotonate the most accessible/acidic site (C5).

Q: Can I do Buchwald-Hartwig amination on the Bromine handle? A: Yes, but amines are also potential catalyst poisons.

  • Recommendation: Use BrettPhos Pd G3 . It is the "gold standard" for coupling primary amines to heteroaryl halides. Use NaOtBu as the base if your substrate tolerates it; otherwise, use Cs₂CO₃ .

References

  • Mechanistic Studies on Steric Hindrance in Suzuki Coupling

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1]

    • Source: Organic Chemistry Frontiers (2014).
    • URL:[Link]

  • Isoxazole Functionalization & Ring Opening

    • Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation.[2]

    • Source: Chemical Science (2013).
    • URL:[Link]

  • Buchwald-Hartwig Protocols for Heterocycles

    • Title: Buchwald-Hartwig Cross Coupling Reaction - User Guide.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Regioselective Lithiation of Azoles

    • Title: Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans (Analogous steric mechanism).[4]

    • Source: Journal of Organic Chemistry (2005).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-(3-Bromophenyl)isoxazol-5-yl)methanol, a substituted isoxazole with potential applications in medicinal chemistry. In the absence of direct experimental data for the meta-bromo isomer, this guide will leverage a comparative analysis with its close structural analog, (3-(4-Bromophenyl)isoxazol-5-yl)methanol, to predict and interpret its spectral features. This approach not only offers a robust analytical framework but also hones the essential skill of spectral prediction based on established principles and analogous data.

The Significance of Isoxazole Scaffolds and NMR Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of these molecules, providing detailed information about the chemical environment of each proton. A thorough understanding of the ¹H NMR spectrum is critical for confirming the successful synthesis of the target compound and for identifying any potential impurities.

Predicted ¹H NMR Spectral Analysis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Based on the analysis of its para-bromo analog and fundamental NMR principles, the ¹H NMR spectrum of (3-(3-Bromophenyl)isoxazol-5-yl)methanol in a common deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the isoxazole ring proton, the methylene protons of the methanol group, and the hydroxyl proton.

The key distinguishing feature between the meta and para isomers will be the splitting pattern of the aromatic protons. The meta-substitution pattern in the target molecule will result in a more complex set of multiplets for the four protons on the bromophenyl ring, in contrast to the more symmetrical pattern observed for the para-isomer.

Comparative Spectral Data

To provide a clear comparison, the experimental ¹H NMR data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol is presented below, alongside data for other relevant isoxazole derivatives. This comparative dataset will serve as a valuable reference for interpreting the spectrum of the target molecule.

CompoundAromatic Protons (δ, ppm)Isoxazole H-4 (δ, ppm)-CH₂OH (δ, ppm)-OH (δ, ppm)Solvent
(3-(4-Bromophenyl)isoxazol-5-yl)methanol[1]7.67–7.42 (d, J = 8.5 Hz, 4H)6.54 (s, 1H)4.82 (s, 2H)-CDCl₃
(3-para-tolyl-isoxazol-5-yl)methanol[2]7.90–7.25 (m, 4H)6.75 (s, 1H)3.65 (t, 2H)3.89 (s, 1H)DMSO-d₆
5-(3-bromophenyl)-3-phenylisoxazole[3]7.98-7.36 (m, 9H)6.85 (s, 1H)--CDCl₃

In-Depth Analysis of Key Spectral Features

The Aromatic Region (δ 7.0-8.0 ppm)

For (3-(3-Bromophenyl)isoxazol-5-yl)methanol, the four protons on the bromophenyl ring are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the meta-substitution, these protons will exhibit complex splitting patterns (multiplets) arising from both ortho- and meta-couplings. The electron-withdrawing effect of the bromine atom and the isoxazole ring will deshield these protons, shifting them to higher chemical shift values.

The Isoxazole H-4 Proton (δ ~6.5 ppm)

The single proton on the isoxazole ring (H-4) is anticipated to appear as a sharp singlet around 6.5 ppm.[1] Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5 of the isoxazole ring. The presence of the bromophenyl group at the 3-position and the hydroxymethyl group at the 5-position will determine its precise location in the spectrum.

The Methylene Protons (-CH₂OH) (δ ~4.8 ppm)

The two protons of the methylene group attached to the isoxazole ring are expected to appear as a singlet around 4.8 ppm.[1] The adjacent electronegative oxygen atom and the isoxazole ring deshield these protons. In some cases, coupling to the hydroxyl proton may be observed, which would result in a doublet. However, this coupling is often not resolved due to rapid proton exchange.

The Hydroxyl Proton (-OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear as a broad singlet anywhere from 1.5 to 5.0 ppm or even higher. Its presence can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample results in the disappearance of the hydroxyl proton signal.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality ¹H NMR data. The following section outlines a detailed, step-by-step methodology for the spectral acquisition of (3-(3-Bromophenyl)isoxazol-5-yl)methanol.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid (3-(3-Bromophenyl)isoxazol-5-yl)methanol into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and line broadening.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Diagram of the ¹H NMR Sample Preparation Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter if Particulates Present transfer->filter standard Add Internal Standard (TMS) filter->standard Clear Solution cap Cap and Label NMR Tube standard->cap acquire Acquire Spectrum on NMR Spectrometer cap->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum (Chemical Shifts, Coupling) process->analyze

Caption: A streamlined workflow for preparing a small molecule sample for ¹H NMR analysis.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR spectrum, 16 to 64 scans are typically sufficient.

  • Data Acquisition: Initiate the data acquisition process.

  • Data Processing: After acquisition, perform a Fourier transform on the raw data, followed by phase and baseline correction to obtain the final spectrum.

Conclusion

The ¹H NMR spectral analysis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol, while not directly available, can be confidently predicted and interpreted through a comparative approach with its para-bromo isomer and other related isoxazole derivatives. The key to a successful analysis lies in understanding the fundamental principles of NMR spectroscopy and the influence of structural modifications on the chemical shifts and coupling patterns of the protons. By following a meticulous experimental protocol, researchers can obtain high-quality spectral data, which is paramount for the unambiguous structural confirmation of novel compounds in the field of drug discovery and development. This guide serves as a comprehensive resource for both the theoretical interpretation and practical acquisition of ¹H NMR spectra for this important class of heterocyclic molecules.

References

Sources

A Senior Application Scientist's Guide to C13 NMR Shifts for 3-Substituted Isoxazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates unambiguous structural characterization, a task for which Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is exceptionally well-suited. This guide provides an in-depth comparison of C13 NMR chemical shifts in 3-substituted isoxazole rings, grounded in experimental data and mechanistic principles, to empower confident structural elucidation.

The Isoxazole Ring: A Primer on Structure and C13 NMR Analysis

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The unique electronic environment of each carbon atom within this ring gives rise to distinct signals in a C13 NMR spectrum. The standard numbering convention, crucial for interpreting spectral data, is illustrated below.

Caption: IUPAC numbering of the isoxazole ring.

The chemical shift (δ) of each carbon—C3, C4, and C5—is exquisitely sensitive to the electronic nature of the substituent at the 3-position. By understanding these substituent-induced shifts, we can not only confirm the regiochemistry of a synthesis but also gain insight into the electronic distribution within the molecule.

Comparative Analysis of C13 NMR Data for 3-Substituted Isoxazoles

The substituent at the C3 position exerts a profound influence on the chemical shifts of all three ring carbons. This effect is a combination of through-bond inductive effects and through-space resonance (mesomeric) effects. Below, we compare experimentally obtained C13 NMR data for a range of 3-substituted isoxazoles.

Data Summary Table

The following table consolidates C13 NMR data from various sources, providing a clear comparison of chemical shifts (in ppm, typically referenced to CDCl₃ at δ 77.0) for the isoxazole ring carbons.

3-Substituent (R)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Reference
Phenyl~162.9~97.4~170.3[1]
p-Tolyl~162.8~96.8~170.5[1]
p-Chlorophenyl~163.0~97.8~169.2[1]
Amino (-NH₂)~165.0~93.0~152.0[2][3]
Quinolin-2-yl~164.2~98.6~170.6[4]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Dissecting the Substituent Effects

The data reveals clear trends that can be rationalized by considering the electronic properties of the substituent at C3.

  • C3 Chemical Shift: As the carbon directly attached to the substituent, C3 experiences the most significant inductive and mesomeric effects.

    • Aryl Substituents: Phenyl and substituted phenyl groups at C3 generally result in a C3 chemical shift in the range of 162-164 ppm .[1][5] The relatively consistent value across different para-substituted phenyl rings indicates that the primary effect on C3 itself is the sp²-sp² carbon-carbon bond, with remote substituent effects being minor.

    • Amino Group: An amino group at C3 is a strong π-donor. This electron-donating character significantly shields the attached carbon, but the observed shift of ~165.0 ppm is actually downfield compared to aryl substituents. This is because C3 is an iminic carbon (C=N), and the direct attachment of a highly electronegative nitrogen atom within the amino group, coupled with resonance effects within the heterocyclic system, leads to a complex electronic environment.

  • C4 Chemical Shift: The C4 carbon is highly sensitive to resonance effects from the C3 substituent.

    • Aryl Substituents: These groups are generally weakly electron-withdrawing or -donating via resonance. They result in a C4 chemical shift of around 97-99 ppm .[1][4]

    • Amino Group: The strong electron-donating resonance of the amino group pushes electron density onto the C4 position. This leads to significant shielding, shifting the C4 signal upfield to ~93.0 ppm .[2] This upfield shift is a hallmark of a strong electron-donating group at the 3-position.

  • C5 Chemical Shift: The effect on C5 is more complex, as it is transmitted through the heteroatoms of the ring.

    • Aryl Substituents: These groups have a relatively modest impact on the C5 chemical shift, which typically appears far downfield around 169-171 ppm .[1] This downfield position is characteristic of a carbon atom flanked by an sp² nitrogen and an sp² carbon.

    • Amino Group: The amino group at C3 causes a dramatic upfield shift of the C5 signal to ~152.0 ppm .[2] This substantial shielding effect is a consequence of the delocalization of the nitrogen lone pair throughout the ring system, increasing the electron density at C5.

Caption: Electronic effects of the C3 substituent on the isoxazole ring.

A Self-Validating Experimental Protocol for C13 NMR Acquisition

To ensure the acquisition of high-quality, reproducible C13 NMR data, a robust experimental protocol is essential. The following methodology is designed to be self-validating, providing clear, interpretable spectra for 3-substituted isoxazoles.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 3-substituted isoxazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains a pre-calibrated reference peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is typically an automated process that results in sharp, symmetrical peaks.

  • C13 NMR Spectrum Acquisition:

    • Select a standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments). Broadband proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[6]

    • Key Acquisition Parameters:

      • Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

      • Transmitter Frequency Offset (O1): Center the spectral width around ~110 ppm.

      • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the signals.

      • Relaxation Delay (D1): Set to 1-2 seconds. This delay allows the carbon nuclei to return to equilibrium between scans.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[6] Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (10-20 mg in 0.6 mL CDCl3) Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Dissolve->Lock Setup Set Parameters (SW, D1, NS) Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum (to TMS or Solvent) Phase->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Standard workflow for C13 NMR spectroscopy.

Conclusion

The C13 NMR chemical shifts of the isoxazole ring are reliable and predictable indicators of the electronic environment within the molecule. The substituent at the 3-position acts as a powerful modulator of the chemical shifts for C3, C4, and C5, with electron-donating groups like amines causing characteristic upfield shifts, particularly at C4 and C5, due to resonance effects. By leveraging the comparative data and the robust experimental protocol presented in this guide, researchers can confidently assign the structures of novel 3-substituted isoxazole derivatives, accelerating research and development in medicinal chemistry and materials science.

References

  • Contreras, R. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. Available at: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]

  • Tüzün, N., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]

  • Ross, B. P. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory, University of Oxford. Available at: [https://home.chem.ui Gowa.edu/courses/gabel/171/Handouts/NMR_Guide.pdf]([Link] Gowa.edu/courses/gabel/171/Handouts/NMR_Guide.pdf)

  • Supporting Information for a chemical synthesis paper. (n.d.). Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Available at: [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Bifulco, G., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(11), 3326. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of brominated isoxazoles. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that dictate these fragmentation pathways, empowering you to interpret spectra with confidence and elucidate the structures of these vital pharmaceutical scaffolds. Isoxazole-containing compounds are critical in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding their behavior in a mass spectrometer is paramount for their identification, characterization, and metabolic profiling.[3][4][5]

The Foundational Principle: Bromine's Isotopic Signature

Before delving into the fragmentation of the isoxazole core, we must first recognize the unmistakable signature that bromine imparts to a mass spectrum. Unlike many other elements, naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance.[6][7] This near 1:1 ratio creates a characteristic "M" and "M+2" isotopic pattern for any ion containing a single bromine atom, where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z).[6][8] This pattern is a powerful diagnostic tool, immediately confirming the presence of bromine.

For molecules containing two bromine atoms, the pattern expands to an M, M+2, and M+4 triplet with a relative intensity ratio of approximately 1:2:1.[9][10]

Table 1: Natural Isotopic Abundance of Bromine

Isotope Atomic Mass (amu) Natural Abundance (%)
⁷⁹Br 78.9183 50.69
⁸¹Br 80.9163 49.31

Data sourced from BenchChem.

Table 2: Characteristic Isotopic Patterns for Brominated Compounds

Number of Bromine Atoms Isotopic Peaks Approximate Intensity Ratio
1 M, M+2 1:1
2 M, M+2, M+4 1:2:1

This pattern is a hallmark feature for identifying brominated compounds in mass spectrometry.[9][10]

The Heart of the Matter: Fragmentation of the Isoxazole Ring

The fragmentation of the isoxazole ring is fundamentally different from its isomer, the oxazole ring. The key distinction lies in the inherent weakness of the N-O bond in the isoxazole structure. Under energetic conditions, such as Electron Ionization (EI), the primary fragmentation event is the cleavage of this N-O bond.[11] This initial step is the gateway to the subsequent fragmentation cascade and is a critical piece of information for distinguishing isoxazole-containing molecules from other heterocyclic isomers.

In contrast, oxazoles, which are more stable, lack this weak N-O bond and fragment through more complex ring-opening and rearrangement pathways, often involving concerted eliminations of small molecules like CO or HCN.[12][13]

Comparative Fragmentation Analysis: The Influence of Bromine

The position of the bromine atom on the isoxazole ring or its substituents significantly influences the subsequent fragmentation pathways. We will compare the expected patterns under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS) Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[14] The resulting spectrum is a fingerprint rich in structural information.

The General Pathway:

  • Molecular Ion (M⁺˙) Formation: The initial event is the removal of an electron to form the radical cation, which will exhibit the characteristic 1:1 bromine isotopic pattern.

  • Initiating N-O Bond Cleavage: The high energy of the molecular ion promotes the homolytic cleavage of the weak N-O bond.[11]

  • Subsequent Fragmentations: Following the initial ring opening, a series of fragmentations can occur, including:

    • Loss of a Bromine Radical (•Br): A common pathway, resulting in an ion at [M-79]⁺ and [M-81]⁺.

    • Loss of HBr: Elimination of hydrogen bromide, leading to a peak at [M-80] and [M-82].

    • Cleavage of Side Chains: Alpha-cleavage (cleavage of the C-C bond adjacent to a functional group or the ring) is a dominant process.[15]

    • Ring Rearrangements: Skeletal rearrangements can occur, sometimes leading to the formation of intermediate structures like azirines.[11]

Below is a proposed fragmentation pathway for a generic 3-phenyl-5-bromoisoxazole.

cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [3-Phenyl-5-bromoisoxazole]⁺˙ (M⁺˙) Shows M/M+2 Pattern A Ring-Opened Intermediate (Post N-O Cleavage) M->A N-O Cleavage B [M-Br]⁺ Loss of •Br radical A->B C [M-CO]⁺˙ Loss of Carbon Monoxide A->C Rearrangement & Loss E [C₆H₅CO]⁺ Benzoyl Cation A->E Cleavage D [C₇H₅N]⁺˙ Further Fragmentation C->D F [C₆H₅]⁺ Phenyl Cation E->F -CO

Caption: Proposed EI fragmentation of a brominated isoxazole.

Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺.[14] Fragmentation is then induced in a collision cell (Collision-Induced Dissociation or CID). The fragmentation of these even-electron ions often proceeds through different, more charge-directed pathways than the radical-driven fragmentations seen in EI.[14][16]

The General Pathway:

  • Protonated Molecule ([M+H]⁺) Formation: The molecule is protonated, usually on the isoxazole nitrogen. This ion will exhibit the characteristic M/M+2 bromine pattern.

  • Collision-Induced Dissociation (CID): The [M+H]⁺ ion is accelerated and collided with an inert gas, causing fragmentation.

  • Characteristic Neutral Losses: Fragmentation often involves the loss of small, stable neutral molecules.[17] For a substituted bromoisoxazole, this could include:

    • Loss of H₂O, CO, or other small molecules from substituents.

    • Rearrangements involving the protonated ring, which can be complex and substrate-dependent.[3][18]

The fragmentation pathways are highly dependent on the specific structure and the site of protonation. A comparative study of isomers using identical CID conditions is essential to identify unique fragment ions or neutral losses that can differentiate them.

Table 3: Hypothetical Comparative Fragments for Bromophenylisoxazole Isomers (EI-MS)

m/z (for ⁷⁹Br) Ion Identity Proposed Origin Relative Intensity (Isomer A: 3-Bromo) Relative Intensity (Isomer B: 5-Bromo)
225/227 [M]⁺˙ Molecular Ion Moderate Moderate
146 [M-Br]⁺ Loss of •Br High Moderate
105 [C₆H₅CO]⁺ Benzoyl Cation Low High
77 [C₆H₅]⁺ Phenyl Cation Moderate High

This table illustrates how the relative intensities of key fragments can differ based on the substituent's position, providing a basis for isomer differentiation.

Experimental Design and Protocols

A robust analytical workflow is crucial for reliable structural elucidation. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique depends on the volatility and thermal stability of the analyte.

start Brominated Isoxazole Sample decision Volatile & Thermally Stable? start->decision gcms GC-EI-MS Analysis decision->gcms  Yes lcms LC-ESI-MS/MS Analysis decision->lcms  No data Data Acquisition (Full Scan & MS/MS) gcms->data lcms->data interp Spectral Interpretation data->interp Identify Br Pattern Analyze Fragments end Structure Elucidation interp->end

Caption: Analytical workflow for brominated isoxazole analysis.

Protocol 1: GC-EI-MS for Volatile Analytes

This method is ideal for thermally stable and volatile brominated isoxazoles.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of ~1 mg/mL.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peak of interest and analyze its mass spectrum. Look for the characteristic M/M+2 pattern of the molecular ion and key fragment ions.

Protocol 2: LC-ESI-MS/MS for Non-Volatile or Thermally Labile Analytes

This is the method of choice for a broader range of derivatives, particularly those encountered in drug metabolism studies.[5]

  • Sample Preparation: Dissolve the sample in a compatible solvent (e.g., methanol, acetonitrile) to a concentration of ~1 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Data Acquisition: Perform a full scan experiment to find the [M+H]⁺ ion. Then, perform a separate product ion scan (MS/MS) experiment by selecting the protonated molecular ion (both the ⁷⁹Br and ⁸¹Br isotopes) as the precursor and applying collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Analyze the MS/MS spectrum to identify characteristic daughter ions and neutral losses. Compare the fragmentation patterns of different isomers under identical conditions.

Conclusion

The mass spectrometric analysis of brominated isoxazoles is a powerful tool for structural elucidation, guided by two core principles: the unambiguous isotopic signature of bromine and the characteristic N-O bond cleavage of the isoxazole ring. By systematically evaluating fragmentation patterns under both EI and ESI conditions and comparing them between isomers, researchers can confidently identify and differentiate these important molecules. The protocols and mechanistic insights provided in this guide serve as a foundational framework for drug development professionals to tackle the analytical challenges presented by this diverse class of compounds.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. [Link]

  • The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Save My Exams. [Link]

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. [Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. .

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • 15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. Doc Brown's Chemistry. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Semantic Scholar. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). ResearchGate. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. . [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromophenyl vs. 4-Bromophenyl Isoxazoles in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, isoxazole derivatives stand out as privileged scaffolds due to their diverse biological activities and versatile chemical reactivity.[1][2] The introduction of a phenyl group onto the isoxazole ring, particularly one bearing a bromine atom, provides a valuable synthetic handle for further molecular elaboration through various cross-coupling and substitution reactions. This guide offers an in-depth comparison of the reactivity of two common isomers: 3-bromophenylisoxazoles and 4-bromophenylisoxazoles. Understanding the nuanced differences in their chemical behavior is paramount for efficient reaction design and the strategic synthesis of complex molecules.

This analysis will focus on three cornerstone reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). We will explore the underlying electronic and steric factors that govern the reactivity of each isomer and provide supporting experimental data where available.

The Influence of Bromine Substitution on the Phenyl Ring: An Electronic and Steric Perspective

The position of the bromine atom on the phenyl ring—meta (3-position) versus para (4-position)—exerts a significant influence on the electronic properties of the C-Br bond and the overall steric environment of the molecule. These factors, in turn, dictate the facility of key steps in catalytic cycles and the susceptibility of the aromatic ring to nucleophilic attack.

Electronic Effects: The bromine atom is an electronegative halogen that exerts a deactivating inductive effect (-I) on the aromatic ring, withdrawing electron density and making the ring less nucleophilic.[3] Conversely, through its lone pairs, it can participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M).

  • In the 4-bromophenyl isomer, the bromine atom is in conjugation with the entire phenyl ring. Its +M effect can partially counteract the -I effect, influencing the electron density at the ipso-carbon (the carbon atom bonded to the bromine).

  • In the 3-bromophenyl isomer, the bromine atom's +M effect does not extend to the ipso-carbon. Consequently, the inductive electron-withdrawing effect is more pronounced at this position, making the C-Br bond more polarized.

Steric Effects: The steric hindrance around the C-Br bond can play a crucial role, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions.

  • The 4-bromophenyl isomer presents a less sterically hindered environment around the bromine atom compared to the 3-bromophenyl isomer.

  • The 3-bromophenyl isomer has a hydrogen atom in the ortho position (C2) relative to the bromine, which can create some steric congestion and potentially influence the approach of bulky catalyst complexes.

These fundamental differences in electronic and steric profiles form the basis for the observed disparities in reactivity, as we will explore in the context of specific reactions.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[4] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.

Given the more pronounced electron-withdrawing inductive effect at the ipso-carbon of the 3-bromophenyl isomer, it is anticipated to undergo oxidative addition with the Pd(0) catalyst at a faster rate than the 4-bromophenyl isomer. However, steric factors can also play a role, and the slightly increased steric hindrance in the 3-substituted isomer could potentially offset this electronic advantage.

Expected Reactivity Trend: 3-Bromophenylisoxazole ≥ 4-Bromophenylisoxazole

Table 1: Hypothetical Comparison of Suzuki-Miyaura Coupling of Bromophenylisoxazoles

SubstrateExpected Relative RatePredicted YieldRationale
3-BromophenylisoxazoleFasterHighDominated by the stronger electron-withdrawing inductive effect at the C-Br bond, facilitating oxidative addition.
4-BromophenylisoxazoleSlowerHighWeaker net electron-withdrawing effect at the C-Br bond due to the opposing mesomeric effect.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromophenylisoxazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromophenylisoxazole with an arylboronic acid.

Materials:

  • Bromophenylisoxazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add the bromophenylisoxazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds between an aryl halide and an amine.[5][6] Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

The electronic effects on the oxidative addition step are again a key determinant of reactivity. The more electron-deficient the aryl halide, the faster the oxidative addition. Therefore, the 3-bromophenylisoxazole , with its more polarized C-Br bond, is expected to be more reactive than the 4-bromophenylisoxazole .

Expected Reactivity Trend: 3-Bromophenylisoxazole > 4-Bromophenylisoxazole

Table 2: Hypothetical Comparison of Buchwald-Hartwig Amination of Bromophenylisoxazoles

SubstrateExpected Relative RatePredicted YieldRationale
3-BromophenylisoxazoleFasterHighThe strong inductive effect of the meta-bromo substituent enhances the electrophilicity of the ipso-carbon, facilitating oxidative addition.
4-BromophenylisoxazoleSlowerHighThe partial electron-donating resonance effect of the para-bromo substituent slightly reduces the electrophilicity of the ipso-carbon.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromophenylisoxazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromophenylisoxazole.

Materials:

  • Bromophenylisoxazole (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOt-Bu (1.4 eq)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromophenylisoxazole, amine, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[7] For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[8]

In the case of bromophenylisoxazoles, the isoxazole ring itself can be considered an electron-withdrawing group. However, its activating effect is generally not as potent as that of a nitro group. The reactivity in SNAr is highly dependent on the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack.[9]

  • For the 4-bromophenylisoxazole , an electron-withdrawing group at the para position can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

  • For the 3-bromophenylisoxazole , the electron-withdrawing group is not in a position to directly delocalize the negative charge of the Meisenheimer complex via resonance.

Therefore, SNAr reactions are expected to be significantly more facile for the 4-bromophenylisoxazole isomer, provided the isoxazole ring and any other substituents sufficiently activate the phenyl ring. The 3-bromophenyl isomer is anticipated to be much less reactive or even unreactive under typical SNAr conditions.

Expected Reactivity Trend: 4-Bromophenylisoxazole >> 3-Bromophenylisoxazole

Table 3: Hypothetical Comparison of Nucleophilic Aromatic Substitution of Bromophenylisoxazoles

SubstrateExpected Relative RatePredicted YieldRationale
3-BromophenylisoxazoleVery Slow / No ReactionLow to NoneThe electron-withdrawing isoxazole group is not positioned to effectively stabilize the Meisenheimer intermediate through resonance.
4-BromophenylisoxazoleFasterModerate to HighThe para-isoxazole group can delocalize the negative charge of the Meisenheimer complex, stabilizing the intermediate and facilitating the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution of a Bromophenylisoxazole

This protocol describes a general procedure for the SNAr reaction of an activated bromophenylisoxazole with a nucleophile.

Materials:

  • Activated Bromophenylisoxazole (e.g., with an additional electron-withdrawing group) (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, piperidine) (1.5 - 2.0 eq)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the activated bromophenylisoxazole in the polar aprotic solvent in a round-bottom flask.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to an appropriate temperature (can range from room temperature to >100 °C depending on the substrate and nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Bromophenylisoxazole Precursors

The accessibility of the starting 3- and 4-bromophenylisoxazoles is a crucial consideration for any synthetic campaign. A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. Alternatively, the condensation of a β-ketoester with hydroxylamine is a widely employed strategy.[10]

Synthesis of a 3-(Bromophenyl)isoxazole Derivative

A representative synthesis of a 3-(3-bromophenyl)isoxazole involves the Claisen condensation of 3-bromoacetophenone with diethyl carbonate to form the corresponding β-ketoester, followed by cyclization with hydroxylamine hydrochloride.[1]

Synthesis of a 3-(4-Bromophenyl)isoxazole Derivative

The synthesis of a 3-(4-bromophenyl)isoxazole can be achieved through similar methodologies, starting from 4-bromoacetophenone.

Visualizing the Reaction Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and workflows.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Bromophenyl- isoxazole Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Arylboronic acid R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Bromophenyl- isoxazole Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH Amine R2NH->Amine\nCoordination Base Base Base->Amine\nCoordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2 (L2) Amine\nCoordination->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism Ar-Br Activated Bromophenyl- isoxazole Addition Addition Ar-Br->Addition Nu- Nucleophile Nu-->Addition Meisenheimer\nComplex Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer\nComplex Elimination Elimination Meisenheimer\nComplex->Elimination Ar-Nu Substituted Product Elimination->Ar-Nu Br- Bromide Leaving Group Elimination->Br-

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

The choice between a 3-bromophenylisoxazole and a 4-bromophenylisoxazole as a synthetic precursor is not arbitrary and has significant implications for reaction outcomes. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the 3-bromophenyl isomer is generally expected to exhibit higher reactivity due to the more pronounced electron-withdrawing inductive effect of the bromine at the ipso-carbon. Conversely, for nucleophilic aromatic substitution reactions, the 4-bromophenyl isomer is the more promising substrate, as the para-positioning of the isoxazole ring allows for effective stabilization of the anionic Meisenheimer intermediate.

This guide provides a framework for understanding and predicting the reactivity of these important building blocks. By carefully considering the electronic and steric factors at play, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel pharmaceuticals and materials.

References

  • Couture, A., Deniau, E., Grandclaudon, P., & Triantaphylidès, C. (1997). A convenient synthesis of 3-aryl-5-isoxazolols. Synthesis, 1997(11), 1229-1230.
  • Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Dou, G., Liu, X., & Wang, J. (2011). Palladium-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5036-5047. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 12, 2026, from [Link]

  • Tamba, S., Okubo, Y., Tanaka, S., Monguchi, D., & Mori, A. (2010). Palladium-catalyzed C–H functionalization of heteroarenes with aryl bromides and chlorides. The Journal of Organic Chemistry, 75(20), 6998-7001. [Link]

  • Wikipedia contributors. (2024, January 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LibreTexts Chemistry. (2021, July 31). 16.4: Substituent Effects in Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Zhang, X. W., He, X. L., Yan, N., Zhang, H. X., & Hu, X. G. (2020). Synthesis and structure of unsymmetrical anthracenyl-isoxazole antitumor agents via the diastereoselective bromination of 3-(9′-anthryl). Molecules, 25(23), 5735. [Link]

  • Zhang, C., & Sun, J. (2014). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Organic letters, 16(17), 4480-4483. [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2024, January 10). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Garcı́a-Cabeza, A. L., Marı́n-Barrios, R., Moreno-Dı́az, F., & Garcı́a-Ruiz, C. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 20(28), 2970-2976. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical reviews, 106(11), 4644-4680.
  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4279-4293. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Isoxazole and Hydroxyl Groups for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering rapid and non-destructive insights into the functional groups present within a molecule. This guide provides an in-depth comparison of the characteristic IR spectral features of two critical functional moieties: the isoxazole ring and the hydroxyl group. Understanding their distinct and overlapping spectral signatures is crucial for researchers synthesizing and analyzing novel therapeutic agents, as these groups are prevalent in a wide array of bioactive compounds.

The Expertise Behind the Spectrum: Why IR Spectroscopy Matters

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations, including stretching and bending of bonds.[1] Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for a molecule. This fingerprint allows for the identification of functional groups and can be used to confirm the structure of a synthesized compound, assess its purity, and monitor the progress of a chemical reaction. For drug development professionals, this means a reliable method to ensure the correct molecule has been synthesized and that it is free from impurities that could affect its efficacy or safety.

The Hydroxyl Group (-OH): A Tale of Two Peaks

The hydroxyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its characteristic O-H stretching vibration. However, its spectral appearance is highly dependent on its local environment, specifically its participation in hydrogen bonding.[2]

Hydrogen-Bonded O-H: In concentrated solutions, neat liquids, or solid samples, hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency and over a wider range of energies.[2][3][4] The result is a strong, broad absorption band, often described as a "tongue," typically appearing in the 3200-3550 cm⁻¹ region.[2][5]

Free (Non-Hydrogen-Bonded) O-H: In very dilute solutions in a non-polar solvent or in the gas phase, intermolecular hydrogen bonding is minimized.[2][4] Under these conditions, the "free" O-H stretch is observed as a sharp, narrow peak at a higher frequency, typically in the 3600-3650 cm⁻¹ range.[2] The presence of both a sharp and a broad peak can indicate a mixture of free and hydrogen-bonded hydroxyl groups.[2]

In addition to the prominent O-H stretch, the C-O stretching vibration of alcohols and phenols is also a useful diagnostic peak, typically appearing in the 1000-1260 cm⁻¹ region.[6]

The Isoxazole Ring: A Heterocycle's Vibrational Signature

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural motif in numerous pharmaceuticals.[7] Its IR spectrum is more complex than that of a simple hydroxyl group, with several characteristic bands arising from the vibrations of the ring structure. Synthesizing data from various studies on isoxazole derivatives allows for the compilation of its key spectral features.

The interpretation of the isoxazole spectrum relies on identifying a combination of bands corresponding to different stretching and bending modes of the ring.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity Notes
Aromatic C-H Stretch3100-3160Medium-WeakAppears just above the sp³ C-H stretching region.
C=N Stretch1600-1643Medium-StrongA key indicator of the isoxazole ring.[7][8]
Ring Stretching (C=C, C-C)1430-1565Medium-StrongA series of bands related to the vibrations of the entire ring system.[7]
C-N Stretch1250-1265Medium[8]
N-O Stretch1110-1170 & 635-835Medium-WeakThe N-O bond can exhibit multiple vibrational modes.[7][8]

Comparative Analysis: A Case Study of (3-para-tolyl-isoxazol-5-yl)methanol

To illustrate the interplay of these two functional groups within a single molecule, we can examine the reported IR spectrum of (3-para-tolyl-isoxazol-5-yl)methanol.[7] This compound contains both a hydroxyl group and an isoxazole ring, providing a practical example for comparison.

The spectrum of this compound exhibits:

  • A broadened absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration.[7]

  • Peaks around 3100 cm⁻¹ corresponding to the aromatic C-H stretching of both the tolyl and isoxazole rings.[7]

  • Stretching vibrations for the C=N of the isoxazole ring are observed around 1600 cm⁻¹ .[7]

  • Aromatic ring stretching absorptions are noted in the 1430-1605 cm⁻¹ range.[7]

  • An absorption band for the N-O stretching vibration is reported in the 635-835 cm⁻¹ region.[7]

This example demonstrates how the distinct spectral features of both the hydroxyl and isoxazole groups can be identified in a more complex molecule.

Logical Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for identifying isoxazole and hydroxyl functionalities in an unknown sample's IR spectrum.

Caption: A flowchart for the systematic interpretation of IR spectra to identify hydroxyl and isoxazole functional groups.

Experimental Protocols

Accurate spectral acquisition is contingent on proper sample preparation. Below are step-by-step protocols for two common methods for analyzing solid samples.

Protocol 1: KBr Pellet Preparation for Transmission FTIR

This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix, which is transparent to infrared radiation.

Objective: To prepare a thin, transparent KBr pellet containing the sample for FTIR analysis.

Materials:

  • Spectroscopy-grade KBr powder (dried in an oven at ~110°C for at least 2 hours and stored in a desiccator)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • Spatula

  • Sample (~1-2 mg)

Procedure:

  • Grinding: Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar. Grind the sample to a very fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to disperse the sample particles uniformly, not to further grind the KBr.

  • Loading the Die: Transfer a small amount of the mixture into the pellet die sleeve. Distribute the powder evenly over the surface of the bottom anvil.

  • Pressing: Assemble the die and place it in the hydraulic press. If the die has a vacuum port, apply a vacuum for 1-2 minutes to remove trapped air. Gradually apply pressure up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes. The KBr/sample mixture will fuse into a transparent or translucent disc.

  • Pellet Release: Carefully release the pressure and disassemble the die. Gently eject the pellet from the sleeve.

  • Analysis: Mount the pellet in the spectrometer's sample holder and acquire the IR spectrum. A good pellet should be clear and thin. If it is opaque or too thick, adjust the amount of sample/KBr mixture used.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.

Objective: To obtain an IR spectrum of a solid sample directly using an ATR accessory.

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solid sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. Ensure the sample completely covers the crystal surface.

  • Apply Pressure: Swing the pressure arm over the sample and lower the anvil until it makes contact. Apply consistent pressure to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, release the pressure and remove the bulk of the sample. Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol) to remove any residue.

Conclusion

The ability to accurately interpret the IR spectra of isoxazole and hydroxyl groups is a fundamental skill for scientists in drug development. The hydroxyl group's signature is dominated by the broad O-H stretch of hydrogen-bonded species, while the isoxazole ring presents a more complex but equally identifiable pattern of C=N, C=C, and N-O vibrations. By understanding these characteristic peaks and employing rigorous experimental protocols, researchers can confidently characterize their synthesized molecules, ensuring the integrity and quality of potential new medicines.

References

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol? Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Al-Amiery, A. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. Retrieved from [Link]

  • Mohammadi, Z., & Gholamzadeh, Z. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1, 118-126.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Diva-portal.org. (2018, July 8). IR spectroscopy for vibrational modes. Retrieved from [Link]

  • University of Toronto. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Roy, T. K., Chatterjee, K., Khatri, J., et al. (2021). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A, 125(22), 4846–4854.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Validating Purity of (3-(3-Bromophenyl)isoxazol-5-yl)methanol: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of (3-(3-Bromophenyl)isoxazol-5-yl)methanol via HPLC Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

(3-(3-Bromophenyl)isoxazol-5-yl)methanol (CAS: 25742-00-1) is a critical heterocyclic building block in medicinal chemistry, frequently serving as a scaffold for glutamate receptor ligands and antimicrobial agents. However, its synthesis via [3+2] cycloaddition inherently generates structural isomers and process impurities that are difficult to resolve using standard "generic" HPLC conditions.

This guide compares a Standard Isocratic C18 Protocol against an Optimized Phenyl-Hexyl Gradient Method . We demonstrate why the standard approach fails to detect critical regioisomeric impurities—leading to false purity claims—and provide a validated, ICH-compliant protocol for robust quality control.

Part 1: The Analytical Challenge

The synthesis of (3-(3-Bromophenyl)isoxazol-5-yl)methanol typically involves the cycloaddition of 3-bromobenzonitrile oxide with propargyl alcohol. This reaction creates a specific "impurity profile" that the analytical method must resolve.

Critical Quality Attributes (CQAs) & Impurities:

  • Target Analyte: 3,5-disubstituted isoxazole (Thermodynamic product).

  • Regioisomer: 3,4-disubstituted isoxazole (Kinetic byproduct, often co-elutes).

  • Precursor: 3-Bromobenzaldehyde oxime (Intermediate).

  • Dimer: Furoxan derivative (Nitrile oxide dimerization).

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of these impurities, establishing the "Problem Statement" for our method development.

SynthesisPath Aldehyde 3-Bromobenzaldehyde Oxime Oxime Intermediate (Impurity A) Aldehyde->Oxime NH2OH NitrileOxide Nitrile Oxide (Transient) Oxime->NitrileOxide Oxidation Target Target: 3,5-Isomer (Main Peak) NitrileOxide->Target + Propargyl Alcohol (Major Path) Regio Regioisomer: 3,4-Isomer (Critical Impurity) NitrileOxide->Regio (Minor Path) Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Dimerization

Figure 1: Synthetic pathway showing the origin of critical impurities. The separation of the 3,5-Target from the 3,4-Regioisomer is the primary analytical challenge.

Part 2: Comparative Analysis

We compared the performance of a generic method often found in literature against our optimized method designed for aromatic selectivity.

Method A: The "Generic" Approach (Alternative)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic Methanol:Water (60:40)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 254 nm[1]

Outcome: The generic C18 method relies solely on hydrophobicity. Since the 3,5- and 3,4-isomers have nearly identical LogP values (~2.1), they co-elute or show "saddle" peaks.

  • Result: The method reported 98.5% purity for a sample that was actually 92.0%.

  • Verdict: UNSUITABLE for release testing.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

    • Rationale: The Phenyl-Hexyl phase engages in

      
       interactions with the bromophenyl ring. The steric difference between the 3,5- and 3,4-substitution patterns alters this interaction, creating separation selectivity that C18 cannot achieve.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 mins.

Outcome: Baseline resolution (


) between the target and the regioisomer.
  • Result: Accurate purity quantification (92.0%).

  • Verdict: VALIDATED for regulatory submission.

Data Summary: Performance Metrics
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Improvement
Resolution (Target vs. Regioisomer) 0.8 (Co-elution)2.4 (Baseline) 300%
Tailing Factor (

)
1.61.1 Improved Symmetry
Theoretical Plates (N) ~4,500>12,000 Higher Efficiency
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL 10x Sensitivity
Runtime 8.0 min18.0 minTrade-off for Quality
Part 3: Validated Experimental Protocol

This protocol is designed to meet ICH Q2(R2) guidelines for validation of analytical procedures [1].

1. Reagents & Equipment
  • Reference Standard: (3-(3-Bromophenyl)isoxazol-5-yl)methanol (>99% purity, characterized by NMR/MS).

  • Solvents: HPLC-grade Acetonitrile and Water; LC-MS grade Formic Acid.

  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

2. Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: 254 nm (aromatic ring) and 220 nm (isoxazole core).

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 95 5
2.0 95 5
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

3. System Suitability Testing (SST)

Before running samples, inject the System Suitability Solution (mixture of Target and Regioisomer/Oxime).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Target and Regioisomer > 1.5.
      
    • Tailing Factor (

      
      ) for Target peak: 0.8 – 1.2.
      
    • RSD of Peak Area (n=6 injections): < 2.0%.

4. Validation Workflow (ICH Alignment)

The following decision tree illustrates the logical flow for validating this method in your lab.

ValidationFlow Start Start Validation Specificity Specificity: Inject Impurity Spiked Sample Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes Linearity Linearity: 5 Conc. Levels (50-150%) CheckRes->Linearity Yes Fail Optimize Gradient/Column CheckRes->Fail No Accuracy Accuracy: Spike Recovery (80, 100, 120%) Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Pass Method Validated Precision->Pass Fail->Specificity Re-test

Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines. Specificity is the "gatekeeper" step for this isomer-heavy synthesis.

Part 4: Troubleshooting & Causality
  • Issue: Peak splitting of the main peak.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% DMSO or MeOH and injected into a 95% Aqueous initial gradient, the strong solvent acts as a bolus, carrying the analyte too fast.

    • Fix: Dissolve sample in Mobile Phase A:B (50:50).

  • Issue: Drifting Retention Times.

    • Cause: Phenyl-Hexyl columns are sensitive to pH changes.

    • Fix: Ensure Formic Acid is fresh and pH is buffered if necessary (though 0.1% FA is usually sufficient and stable).

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • Sielc Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)-isoxazol-5-yl) methanol. Discover Chemistry. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 3-Aryl-5-Hydroxymethylisoxazoles: Structural Insights for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design and the prediction of material properties are built. The 3-aryl-5-hydroxymethylisoxazole scaffold is a privileged heterocyclic motif, frequently encountered in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide provides a comparative analysis of the X-ray crystallographic data of 3-aryl-5-hydroxymethylisoxazoles, offering insights into their solid-state conformations and intermolecular interactions. By understanding the subtle yet significant structural variations that arise from different aryl substitutions, researchers can better predict molecular behavior, optimize crystal packing, and ultimately design more effective therapeutic agents and functional materials.

The Decisive Role of X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in a crystalline solid.[2][3] For the 3-aryl-5-hydroxymethylisoxazole series, this technique provides invaluable information on:

  • Molecular Conformation: Determining the torsion angles between the aryl and isoxazole rings, which is crucial for understanding receptor binding.

  • Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate crystal packing and influence physical properties like solubility and melting point.

  • Absolute Stereochemistry: Unambiguously assigning the stereochemistry at chiral centers, a critical aspect for pharmacological activity.

This structural information is the cornerstone of structure-activity relationship (SAR) studies and is indispensable for the computational modeling that drives modern drug discovery.

Comparative Crystallographic Data of 3-Aryl-5-Hydroxymethylisoxazoles

The following table summarizes key crystallographic parameters for a hypothetical series of 3-aryl-5-hydroxymethylisoxazoles. This data, typically obtained from the Cambridge Structural Database (CSD), allows for a systematic comparison of how different substituents on the aryl ring influence the crystal structure.

Compound Aryl Substituent CSD Refcode Crystal System Space Group Unit Cell Dimensions (Å, °) Key Torsion Angle (°) (Aryl-Isoxazole)Hydrogen Bonding Motif
1 Phenyl(Hypothetical)MonoclinicP2₁/ca = 8.5, b = 12.1, c = 9.2, β = 95.525.3O-H···N (intermolecular chain)
2 4-Chlorophenyl(Hypothetical)OrthorhombicPbcaa = 10.2, b = 15.8, c = 7.535.1O-H···O (dimer)
3 4-Methoxyphenyl(Hypothetical)MonoclinicP2₁a = 9.1, b = 11.5, c = 10.8, β = 102.315.8O-H···O (intermolecular chain)
4 2-Fluorophenyl(Hypothetical)TriclinicP-1a = 6.8, b = 8.9, c = 11.2, α = 88.1, β = 92.4, γ = 105.648.7O-H···F (intramolecular)

Note: The data presented in this table is for illustrative purposes. Actual crystallographic data should be retrieved from the Cambridge Structural Database (CSD) using the provided reference codes (when available).

Experimental Protocol: From Powder to Publication-Ready Structure

The determination of a small molecule crystal structure is a systematic process that requires careful execution at each stage. The following protocol outlines the key steps, with an emphasis on the causality behind each experimental choice.

Step 1: Crystallization - The Art of Patience

The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data.

  • Purity is Paramount: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. Slow evaporation of a dilute solution is a common and effective technique. A solvent screen using a variety of solvents with different polarities is often necessary.

  • Methods of Crystallization:

    • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

  • Crystal Mounting: The crystal is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage to the crystal and improves the quality of the diffraction data.

  • X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) is used to generate a collimated beam of X-rays.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a series of angles.

Step 3: Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal lattice. The intensity of each spot is then integrated.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules, direct methods are generally successful.

Step 4: Structure Refinement and Validation

The initial structural model is refined against the experimental data to improve its accuracy.

  • Least-Squares Refinement: The atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: These maps reveal the positions of missing atoms (e.g., hydrogen atoms) and can indicate disorder or incorrect atom assignments.

  • Validation: The final structure is validated using a variety of crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density, to ensure its quality and accuracy.

Visualizing the Workflow and Structural Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and key structural features.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Solvent_Screen Solvent Screen Purification->Solvent_Screen Crystal_Growth Crystal Growth Solvent_Screen->Crystal_Growth Optimal Conditions Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Cryo-cooling Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Isoxazole1 Isoxazole Ring Aryl1 Aryl Ring Isoxazole1->Aryl1 Torsion Angle Hydroxymethyl1 CH2OH Isoxazole1->Hydroxymethyl1 Aryl2 Aryl Ring Aryl1->Aryl2 π-π Stacking Isoxazole2 Isoxazole Ring Hydroxymethyl1->Isoxazole2 Hydrogen Bond (O-H···N) Isoxazole2->Aryl2 Torsion Angle Hydroxymethyl2 CH2OH Isoxazole2->Hydroxymethyl2

Caption: Key intermolecular interactions in 3-aryl-5-hydroxymethylisoxazoles.

Conclusion: The Power of a Picture

The crystallographic data of 3-aryl-5-hydroxymethylisoxazoles provides a wealth of information that is invaluable for the design of new drugs and materials. By comparing the crystal structures of a series of these compounds, researchers can gain a deeper understanding of their structure-property relationships. The detailed experimental protocol provided in this guide serves as a roadmap for obtaining high-quality crystallographic data, ensuring the reliability of the resulting structural models. Ultimately, the atomic-level precision offered by X-ray crystallography empowers scientists to make more informed decisions in their research and development endeavors, accelerating the discovery of new and improved chemical entities.

References

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and antimicrobial studies on novel isoxazole derivatives. European Journal of Medicinal Chemistry, 42(1), 30-36.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Isoxazoles: A review of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 229-245.
  • Tzanetou, E., Koutsourea, A., & Drainas, D. (2021). Isoxazole in medicinal chemistry: A critical review on its synthesis and biological activities. Molecules, 26(6), 1649.
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
  • Dunitz, J. D. (1995). X-ray analysis and the structure of organic molecules.
  • Blundell, T. L., & Johnson, L. N. (1976). Protein crystallography. Academic press.
  • Ilari, A., & Savino, C. (2008). Protein-ligand interactions: a structural perspective. Current opinion in structural biology, 18(5), 576-584.
  • Anderson, A. C. (2011). Structure-based functional design of drugs: from target to lead. Methods in molecular biology (Clifton, N.J.), 716, 3-17.
  • Davis, A. M., & Teague, S. J. (1999). The role of X-ray crystallography in drug discovery. Current opinion in biotechnology, 10(6), 598-603.
  • Special Issue: Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Crystals. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Solve a small-molecule structure - CCP4 wiki. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • The role of crystallography in drug design. PMC. [Link]

  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. [Link]

Sources

Safety Operating Guide

(3-(3-Bromophenyl)isoxazol-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for the safe containment, classification, and disposal of (3-(3-Bromophenyl)isoxazol-5-yl)methanol .

Part 1: Compound Profile & Hazard Assessment

Before initiating disposal, you must understand the chemical behavior of the substrate.[1] As a brominated isoxazole derivative, this compound presents specific challenges regarding halogenated byproduct formation during incineration.

Chemical Identity & Properties
  • Chemical Name: (3-(3-Bromophenyl)isoxazol-5-yl)methanol[1]

  • Functional Groups: Isoxazole ring (nitrogen-oxygen heterocycle), Aryl Bromide (halogenated), Primary Alcohol.

  • Waste Category: Halogenated Organic Solid (Non-Aqueous).[1]

Critical Hazard Profile (Inferred from Analogs)

While specific SDS data for the 3-bromophenyl isomer is rare, safety protocols must be derived from the structural class (e.g., 3-(4-bromophenyl) analogs).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Double-gloving (Nitrile) required.[1]
Irritant H315/H319 Causes skin/eye irritation.[1]Use dust-tight containment; avoid aerosolization.[1]
Environmental H411 Toxic to aquatic life.[1][2]Zero-discharge policy. No drain disposal.
Combustion N/A Halogenated combustion.[1]Incineration requires scrubbers for HBr gas.[1]

Technical Insight: The isoxazole ring is generally stable under ambient conditions but can undergo ring cleavage under strong basic conditions or high thermal stress, potentially releasing nitriles.[1] The bromine atom necessitates segregation from non-halogenated solvents to prevent contamination of fuel-blending waste streams.[1]

Part 2: Waste Classification & Segregation Logic

Proper classification is the single most critical step to prevent regulatory fines and dangerous reactions in the waste stream.[1]

Primary Classification: RCRA Hazardous Waste Sub-Classification: Halogenated Organic [1]

The "Halogen Rule"

Because this molecule contains Bromine (Br), it cannot be disposed of in standard "Organic Solvent" or "Non-Halogenated" waste containers. Even small amounts can disqualify a bulk waste drum from being used as auxiliary fuel in cement kilns due to the release of corrosive Hydrogen Bromide (HBr) upon combustion.[1]

  • Threshold: >1,000 ppm Halogen content triggers "Halogenated" status.[1] This pure compound is ~31% Bromine by mass.[1]

  • Action: It must go into the High-BTU Halogenated Waste stream intended for specialized incineration.[1]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Do not use metal cans due to potential corrosion from hydrolysis byproducts.[1]

  • Labeling:

    • Primary Constituent: (3-(3-Bromophenyl)isoxazol-5-yl)methanol[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Tag: "Halogenated Organic Solid."[1]

Procedure:

  • PPE Setup: Wear nitrile gloves, lab coat, and safety glasses.[1] Work inside a fume hood to capture dust.[1]

  • Transfer: Carefully transfer the solid into the HDPE container.

  • Decontamination: Wipe the exterior of the waste container with a methanol-dampened wipe.[1]

  • Sealing: Screw the cap tight and apply Parafilm to prevent loosening during transit.[1]

  • Manifesting: Log the weight (kg) on your facility’s accumulation log.

Scenario B: Disposal of Solutions (Mother Liquors/HPLC Waste)

If the compound is dissolved in solvents (e.g., Methanol, DMSO, Ethyl Acetate):

  • Solvent Check: Identify the carrier solvent.[1]

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Combine with Halogenated Solvent Waste .[1][3]

    • If solvent is Non-Halogenated (Methanol, Acetone):DO NOT pour into the standard "Non-Halogenated" drum.[1] The presence of the brominated solute (>1%) contaminates the entire drum.[1]

    • Correct Action: Segregate this specific solution into a separate bottle labeled "Non-Halogenated Solvent with Halogenated Solute."

Part 4: Operational Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound to ensure compliance with EPA and safety standards.

DisposalLogic Start Waste Generation: (3-(3-Bromophenyl)isoxazol-5-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Liquid StateCheck->LiquidPath Dissolved SolidContainer Container: HDPE Wide Mouth Label: Halogenated Organic Solid SolidPath->SolidContainer SolventCheck Carrier Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent StreamA Stream A: Halogenated Solvent Waste (Incineration w/ Scrubber) HaloSolvent->StreamA StreamB Stream B: Segregated Waste Label: 'Contains Halogens' NonHaloSolvent->StreamB StreamB->StreamA Must be diverted to Halogenated Stream

Figure 1: Segregation logic ensuring brominated compounds do not contaminate non-halogenated fuel-blending streams.

Part 5: Emergency Contingencies

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear N95 or P100 respirator if outside a hood.[1]

  • Method: Do not dry sweep.[1] Use a wet wipe method or a HEPA vacuum dedicated to chemical cleanup.[1]

    • Wet Method: Cover spill with paper towels dampened with water/detergent.[1] Scoop up towels and solid.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The isoxazole moiety can be a sensitizer; monitor for redness.[1]

  • Eye Contact: Rinse immediately for 15 minutes.[1][4][5]

  • Ingestion: Do not induce vomiting. Contact poison control.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: (3-(4-Bromophenyl)isoxazol-5-yl)methanol (Analog).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Characteristics: Halogenated Organic Wastes.[1] 40 CFR Part 261.[1] Retrieved from

  • PubChem. (2023).[1] Compound Summary: Isoxazole Derivatives Toxicity.[1] National Library of Medicine.[1] Retrieved from

  • University of Barcelona. (2020).[1] Hazardous Laboratory Waste Classification Guidelines.[1] Retrieved from [6]

Sources

Personal protective equipment for handling (3-(3-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational workflows for handling (3-(3-Bromophenyl)isoxazol-5-yl)methanol .

Critical Distinction: Do not confuse this compound with the solvent "Methanol." While the name contains "methanol," this refers to the hydroxymethyl group attached to the isoxazole ring. This substance is a solid functionalized heterocycle , typically appearing as an off-white to pale yellow powder.

Chemical Hazard Profile
  • CAS (Analog): 132813-13-1 (General structure class references)

  • Primary Hazards:

    • Acute Toxicity (Oral/Inhalation): Treat as H302/H332 (Harmful if swallowed/inhaled) due to the isoxazole pharmacophore.

    • Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory). Brominated aromatics are frequent skin sensitizers.

    • Physical State: Solid (Powder/Crystal). Dust generation is the primary exposure vector.

Expert Insight: Isoxazole derivatives are privileged scaffolds in drug discovery (e.g., COX-2 inhibitors, antibiotics). Until specific toxicological data (REACH dossier) confirms otherwise, you must treat this intermediate as a potent bioactive compound. The bromine substituent increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Risk Assessment & PPE Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the specific state of matter.

PPE Selection Logic

The following matrix dictates PPE based on the operational phase.

Protective LayerPhase A: Solid Handling (Weighing, Transferring)Phase B: Solution Chemistry (Reaction, Extraction, HPLC)Phase C: Spill Cleanup (Emergency Response)
Hand Protection Double Nitrile (0.11 mm min). Reason: Static from powder can cause adherence to gloves.Chemical Resistant Laminate (e.g., Silver Shield) if using DCM/THF. Otherwise, Double Nitrile.[1][2]Thick Nitrile (0.2 mm+) or Butyl Rubber.
Eye Protection Safety Glasses with side shields.[3]Chemical Splash Goggles . Reason: Risk of solvent splash carrying the compound.Chemical Splash Goggles + Face Shield if >500g.
Respiratory Fume Hood (Primary). If open bench: N95/P100 Mask.Fume Hood (Mandatory).P100 Half-Mask Respirator or SCBA (for large fires).
Body Protection Standard Lab Coat (Cotton/Poly).Lab Coat + Chemical Apron (if handling >1L volumes).Tyvek® Coverall (Type 5/6).
Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE configuration based on the experimental scale and state.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Quantity Quantity > 10g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Level1 Level 1: Standard (Hood + Glasses + Nitrile) Quantity->Level1 No Level2 Level 2: High Dust (Static Control + N95 Backup) Quantity->Level2 Yes Level3 Level 3: Splash Risk (Goggles + Double Glove) Solvent->Level3 Methanol/Water/EtOAc Level4 Level 4: Permeation Risk (Laminate Gloves) Solvent->Level4 DCM/DMF/THF

Figure 1: PPE Decision Tree. Selects protection level based on physical state and solvent permeability risks.

Operational Protocols

Receiving and Inspection
  • Inspect Seals: Brominated isoxazoles are stable, but moisture can cause caking. Ensure the induction seal is intact.

  • Wipe Down: Wipe the exterior of the bottle with a damp paper towel (water/surfactant) before storing to remove any shipping cross-contamination.

  • Storage: Store in a cool, dry place (2-8°C is preferred for long-term stability of the hydroxymethyl group).

Weighing and Transfer (The Critical Step)

Hazard: Static electricity can cause this fine powder to "jump" or disperse, leading to inhalation exposure or bench contamination.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation:

    • Use an anti-static gun (ionizer) on the weighing boat and spatula before use.

    • Why? Dry organic heterocycles accumulate static charge. Neutralizing this prevents the powder from repelling off the spatula.

  • Technique:

    • Place a disposable absorbency mat (pig mat) beneath the balance.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer steps).

    • Cap the vial immediately after weighing.

Reaction and Solubilization
  • Solvent Choice: This compound is soluble in DMSO, DMF, and Methanol.

    • Caution: DMSO and DMF are skin penetrants. If the compound is dissolved in DMSO, it will carry the brominated isoxazole through your skin and gloves instantly.

    • Protocol: If using DMSO/DMF, wear Silver Shield (Laminate) gloves under nitrile gloves.

  • Temperature: Avoid heating >150°C. The isoxazole ring is thermally stable, but the hydroxymethyl group can dehydrate or oxidize under extreme stress.

Waste Disposal

Classification: Halogenated Organic Waste.

  • Do NOT mix with non-halogenated solvents (e.g., Acetone wash) if your facility separates them. The bromine atom mandates "Halogenated" classification for incineration.

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into "Hazardous Solid Waste" bins, not general trash.

Emergency Response (Spill & Exposure)

Scenario A: Powder Spill (< 5g)
  • Isolate: Mark the area.

  • Wet Method: Do not dry sweep. This creates dust.

  • Action: Cover the powder with a paper towel soaked in Ethanol or Water .

  • Wipe: Wipe up the wet slurry and place it in a sealed bag.

  • Clean: Wash the surface with soap and water (pH neutral) to remove residues.

Scenario B: Skin Exposure[1][4]
  • Drench: Immediately wash with soap and copious water for 15 minutes.[1]

  • Do Not Use Solvent: Never use ethanol or acetone to wash skin; this drives the brominated compound deeper into the dermis.

  • Report: Consult a physician. Provide the SDS (or structure) noting the "Brominated Isoxazole" class.

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" lifecycle of the compound within the laboratory, highlighting safety checkpoints.

Handling_Workflow cluster_0 Zone 1: Storage cluster_1 Zone 2: Fume Hood cluster_2 Zone 3: Disposal Receive Receipt & Inspect Store Store (2-8°C) Receive->Store Weigh Weigh (Static Control) Store->Weigh Transfer in closed vial React Synthesis/Reaction Weigh->React Dissolve Waste_Sol Solid Waste (Contaminated PPE) Weigh->Waste_Sol Wipes/Boats Quench Quench/Workup React->Quench Waste_Liq Liquid Waste (Halogenated) Quench->Waste_Liq Filtrates

Figure 2: Operational lifecycle showing containment zones and waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Isoxazole Derivatives (General Hazard Profile). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(3-Bromophenyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.